Ethyl 3-isothiocyanatobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-isothiocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWLYQGLIRJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339871 | |
| Record name | Ethyl 3-isothiocyanatobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |
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Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206750-29-0 | |
| Record name | Ethyl 3-isothiocyanatobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206750-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-isothiocyanatobutyrate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206750-29-0 | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate
CAS Number: 206750-29-0
This guide provides a comprehensive technical overview of Ethyl 3-isothiocyanatobutyrate, a versatile bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and potential applications of this compound, underpinned by established scientific principles and methodologies.
Introduction
This compound is a chemical compound featuring both an ester and an isothiocyanate functional group. This dual reactivity makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and complex organic molecules. The isothiocyanate group is a well-known electrophile, readily reacting with nucleophiles, while the ester moiety offers a handle for further chemical transformations. Its structure presents opportunities for creating diverse molecular scaffolds, a key aspect in the exploration of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 206750-29-0 | [1] |
| Molecular Formula | C₇H₁₁NO₂S | [1] |
| Molecular Weight | 173.23 g/mol | [1] |
| Boiling Point | 87-88 °C at 5 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Refractive Index | 1.491 | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved from its corresponding primary amine precursor, ethyl 3-aminobutanoate. Several methods exist for the conversion of primary amines to isothiocyanates, with the reaction with thiophosgene or carbon disulfide being the most prevalent.
General Synthetic Approach from Ethyl 3-Aminobutanoate
The conversion of ethyl 3-aminobutanoate to this compound involves the formation of a dithiocarbamate intermediate, followed by its decomposition to the isothiocyanate. This is a widely adopted and efficient method for the synthesis of isothiocyanates.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound, adapted from established methods for isothiocyanate synthesis.[2][3]
Materials:
-
Ethyl 3-aminobutanoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Phosphorus oxychloride (POCl₃) or Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 3-aminobutanoate (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The formation of the dithiocarbamate salt can be monitored by TLC.
-
-
Decomposition to Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of phosphorus oxychloride (1.1 eq) or dicyclohexylcarbodiimide (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Chemical Reactivity and Mechanistic Insights
The isothiocyanate group (-N=C=S) is a heterocumulene and the key to the reactivity of this compound. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to nucleophilic attack.
Reaction with Nucleophiles: Formation of Thiourea Derivatives
A cornerstone reaction of isothiocyanates is their facile reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[2][4] This reaction is typically rapid and proceeds with high yields, making it a valuable tool in synthetic and medicinal chemistry.[5][6][7][8]
Diagram of the Reaction with a Primary Amine
Caption: Reaction of this compound with a primary amine.
The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate. Subsequent proton transfer leads to the stable thiourea product. The reaction is often carried out in a variety of solvents at room temperature and is generally considered a "click" type reaction due to its efficiency and reliability.[9]
Cyclization Reactions: Synthesis of Heterocycles
This compound serves as a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles.[10][11][12][13] These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceuticals. For instance, reaction with α-haloketones can lead to the formation of substituted thiazole rings.
Applications in Drug Development
The isothiocyanate and thiourea functionalities are present in a wide range of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[6][8][14][15][16]
As a Scaffold for Bioactive Molecules
This compound can be utilized as a starting material to generate libraries of thiourea derivatives for high-throughput screening in drug discovery programs. The ease of the thiourea formation allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).[8][17][18][19][20] The butyrate ester portion of the molecule can also be modified to further tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Potential Pharmacological Activities of Derivatives
Derivatives of this compound, particularly the corresponding thioureas, are of interest for their potential pharmacological activities. Thiourea derivatives have been reported to possess a broad spectrum of biological effects, and the structural framework provided by this compound offers a promising starting point for the design of novel therapeutic agents.[5][6][7]
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, a doublet for the methyl group at the 3-position, and multiplets for the methylene and methine protons of the butyrate chain.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the butyrate backbone, and a key, often broad, signal for the isothiocyanate carbon (-N=C =S) typically found in the range of 125-140 ppm.[23]
-
FTIR: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected around 2050-2150 cm⁻¹, along with a strong absorption for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the straightforward synthesis of a diverse range of compounds, particularly thiourea derivatives and heterocyclic systems. The established reactivity of the isothiocyanate group, coupled with the potential for further modification of the ester moiety, makes this compound a compelling building block for the development of novel molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
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Thiourea derivatives with pharmacological properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ethyl isothiocyanate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Khidre, R. E., & Rita, M. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Mini-Reviews in Organic Chemistry, 22(6).
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central.
- Biological Applications of Thiourea Deriv
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). PubMed Central.
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A suggested mechanism for the synthesis of thiazole derivative 11. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyan
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
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ethyl isocyanide. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
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Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central.
-
ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed Central.
- Synthesis and biological evaluation of thiosemicarbazone deriv
- Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi. (n.d.). PubMed.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Synthesis and Biological Evaluation of 3-thiosemicarbazoneacetyl Coumarin derivatives as Antioxidant. (n.d.). Research Journal of Pharmacy and Technology.
- Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020).
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-Isothiocyanatobutyrate
Abstract
Ethyl 3-isothiocyanatobutyrate is a β-isothiocyanato ester of interest in synthetic and medicinal chemistry. Isothiocyanates (-N=C=S) are a class of compounds known for their versatile reactivity and significant biological activities, including anticancer and antimicrobial properties.[1][2] They serve as crucial intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles.[3] This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind protocol choices, emphasizes safety considerations, and presents self-validating experimental workflows. We will detail the classic, albeit hazardous, thiophosgene method and focus on safer, more contemporary approaches involving the decomposition of an intermediate dithiocarbamate salt using reagents such as ethyl chloroformate and tosyl chloride.
Foundational Principles: From β-Amino Ester to Isothiocyanate
The synthesis of this compound begins with its corresponding primary amine precursor, Ethyl 3-aminobutyrate. This β-amino acid derivative is a valuable chiral building block in its own right.[4] The core transformation involves the conversion of the primary amino group (-NH₂) into the isothiocyanate (-N=C=S) moiety.
The most prevalent and historically significant strategies for this transformation fall into two main categories: direct reaction with a thiocarbonyl source like thiophosgene, or a two-step process involving the formation and subsequent desulfurization of a dithiocarbamate salt.[1][5] The choice of method is often a trade-off between reaction efficiency, substrate scope, and, most critically, reagent toxicity and handling requirements.
Caption: General Synthetic Strategy.
Method 1: The Thiophosgene Pathway
The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a non-nucleophilic base is the signature reaction for isothiocyanate synthesis.[1][6] It is often efficient and high-yielding.
Mechanistic Overview & Expert Insights
The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), which are scavenged by a base (e.g., triethylamine or calcium carbonate), to yield the final isothiocyanate product.
Causality of Experimental Choices: The primary advantage of this method is its directness and reliability. However, the extreme toxicity of thiophosgene cannot be overstated.[7][8] It is a volatile, corrosive, and lachrymatory liquid that can cause severe respiratory damage and delayed pulmonary edema.[7][8][9] Its use necessitates stringent safety protocols, including a high-performance fume hood, specialized personal protective equipment (PPE), and a quench solution (e.g., aqueous ammonia) readily available to neutralize the reagent and any spills. For this reason, while mechanistically important, this method is often replaced by safer alternatives in modern laboratories.
Caption: Thiophosgene Reaction Pathway.
Experimental Protocol: Thiophosgene Method
Disclaimer: This protocol is intended for experienced chemists only and must be performed with extreme caution in a certified chemical fume hood.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of Ethyl 3-aminobutyrate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add a non-nucleophilic base such as calcium carbonate (2.5 eq).
-
Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. Add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and the temperature should be maintained below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the base. Carefully transfer the filtrate to a separatory funnel.
-
Purification: Wash the organic layer sequentially with cold water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. Caution: Ensure the rotary evaporator exhaust is properly vented into the fume hood.
-
Final Product: The crude product is typically purified by vacuum distillation to afford this compound as a liquid.
Method 2: Dithiocarbamate Salt Decomposition Pathway
A safer and more common approach involves the in-situ formation of a dithiocarbamate salt, followed by decomposition using a desulfurizing agent.[1] This two-step, one-pot procedure avoids the use of highly toxic thiophosgene.
Step 1: Formation of the Dithiocarbamate Intermediate
The first step is the reaction of Ethyl 3-aminobutyrate with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or aqueous NaOH) to form the corresponding dithiocarbamate salt.[1][5]
Step 2: Desulfurization Protocols
Once the dithiocarbamate salt is formed, a desulfurizing agent is added to induce the elimination of a sulfur-containing byproduct, yielding the isothiocyanate. We present two effective protocols using different reagents.
Caption: Dithiocarbamate Decomposition Workflow.
Protocol A: Using Ethyl Chloroformate
Expert Insights: Ethyl chloroformate serves as an efficient activating agent for the dithiocarbamate. It reacts with one of the sulfur atoms to form a labile mixed thioanhydride, which readily decomposes upon addition of a base, eliminating carbonyl sulfide (COS) and ethanol to give the desired isothiocyanate.[10] This method avoids highly toxic reagents and byproducts.
Detailed Step-by-Step Methodology:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve Ethyl 3-aminobutyrate (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent like chloroform or DCM (~0.5 M). Cool the solution to 0-5 °C. Add carbon disulfide (1.2 eq) dropwise, maintaining the temperature. Stir the mixture at this temperature for 1-2 hours.
-
Activation: While maintaining the cold temperature, slowly add ethyl chloroformate (1.1 eq) dropwise. A precipitate may form. Allow the reaction to stir for an additional 1 hour at 0-5 °C.
-
Decomposition: Slowly warm the reaction to room temperature and then heat to a gentle reflux (~40 °C for DCM) for 1-2 hours until gas evolution (COS) ceases. Monitor the reaction by TLC for the formation of the product.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Wash the organic phase with 1M HCl (2x), water (1x), and saturated brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol B: Using Tosyl Chloride (TsCl)
Expert Insights: This method, highlighted by Wong and Dolman, uses tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt.[5] The reaction is clean, high-yielding, and generally applicable to a wide range of amines.[5] The tosyl chloride likely forms a thiotosyl ester intermediate which rapidly decomposes.[1]
Detailed Step-by-Step Methodology:
-
Dithiocarbamate Formation: To a solution of Ethyl 3-aminobutyrate (1.0 eq) in DCM (~0.4 M) at room temperature, add carbon disulfide (1.5 eq) followed by triethylamine (1.5 eq). Stir the mixture for 30 minutes.
-
Decomposition: Add a solution of tosyl chloride (1.1 eq) in DCM dropwise to the reaction mixture. Stir at room temperature for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting amine.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM. Wash the solution sequentially with water (2x), 1M NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure isothiocyanate.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Thiophosgene | Method 2A: Ethyl Chloroformate | Method 2B: Tosyl Chloride |
| Primary Reagent | Thiophosgene (CSCl₂) | Carbon Disulfide, Ethyl Chloroformate | Carbon Disulfide, Tosyl Chloride |
| Safety Profile | Extreme Hazard. Highly toxic, corrosive.[7][8][9] | Moderate Hazard. CS₂ is flammable and toxic. | Moderate Hazard. CS₂ is flammable and toxic. |
| Typical Yield | Good to Excellent | Good to Excellent[10] | Good to Excellent (75-97% reported for various amines)[1][5] |
| Scalability | Challenging due to safety concerns. | Readily scalable. | Readily scalable. |
| Byproducts | HCl | Carbonyl Sulfide (COS), Triethylamine HCl | Triethylamine HCl, Toluenesulfonate salts |
| Simplicity | One-step transformation. | One-pot, two-step procedure. | One-pot, two-step procedure. |
Characterization of this compound
The successful synthesis of this compound (CAS: 206750-29-0, Molecular Formula: C₇H₁₁NO₂S, MW: 173.23 g/mol ) should be confirmed using standard analytical techniques.[11][12]
-
Infrared (IR) Spectroscopy: The defining characteristic is a strong, sharp absorption band in the region of 2050-2150 cm⁻¹ corresponding to the asymmetric N=C=S stretching vibration.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethyl ester group (a triplet and a quartet), and signals for the butyrate backbone protons, with chemical shifts influenced by the neighboring isothiocyanate group.
-
¹³C NMR: The isothiocyanate carbon typically appears in the range of 125-140 ppm. Other signals for the ester carbonyl and the aliphatic carbons will also be present.
-
-
Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak (M⁺) at m/z = 173, along with a characteristic fragmentation pattern that can be used to confirm the structure.
Conclusion
While the direct synthesis of this compound via the thiophosgene route is a classic method, its inherent dangers render it unsuitable for most modern applications. This guide strongly advocates for the use of safer, one-pot methods involving the decomposition of a dithiocarbamate salt. Both the ethyl chloroformate and tosyl chloride protocols offer efficient, scalable, and significantly safer alternatives for producing this valuable synthetic intermediate. The choice between them may depend on reagent availability, cost, and specific substrate compatibility, but both represent robust and reliable systems for the synthesis of this compound and related compounds.
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206750-29-0|this compound. BIOFOUNT. [Link]
-
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Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). [Link]
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An Efficient Synthesis of α-Isothiocyanato-α,β-unsaturated Esters from Morita-Baylis-Hillman Adducts. ResearchGate. [Link]
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Thiophosgene: - An overview. SRI AUROBINDO. [Link]
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Thiophosgene - React with Water to Develop Carbon Disulfide. SRI AUROBINDO. [Link]
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Thiophosgene. Wikipedia. [Link]
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Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]
-
Ethane, isothiocyanato-. NIST WebBook. [Link]
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- 11. scbt.com [scbt.com]
- 12. echemi.com [echemi.com]
- 13. Ethane, isothiocyanato- [webbook.nist.gov]
An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate: A Versatile Building Block for Research and Drug Development
Abstract
Ethyl 3-isothiocyanatobutyrate is a bifunctional molecule featuring both an ester and a reactive isothiocyanate group. This unique combination makes it a valuable intermediate and building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and a discussion of its current and potential applications, particularly in the realm of drug development as both a bioactive agent and a bioconjugation linker. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who seek to leverage the unique reactivity of this compound.
Core Chemical and Physical Properties
This compound is a sulfur-containing organic compound whose utility is defined by its fundamental physicochemical properties. A precise understanding of these characteristics is paramount for its effective use in a laboratory setting, influencing everything from reaction stoichiometry and solvent selection to purification and storage.
The molecular weight of 173.23 g/mol is a cornerstone for all quantitative experimental work.[1][2] The molecular formula, C₇H₁₁NO₂S, reveals the elemental composition and is essential for high-resolution mass spectrometry analysis.[1][2] The CAS Number, 206750-29-0, serves as a universal identifier for this specific chemical substance, ensuring unambiguous communication in research and commerce.[1][3][4]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 173.23 g/mol | [1][2] |
| Exact Mass | 173.05105 g/mol | |
| Molecular Formula | C₇H₁₁NO₂S | [2] |
| CAS Number | 206750-29-0 | [1][3][4] |
| IUPAC Name | ethyl 3-isothiocyanatobutanoate | [4] |
| Boiling Point | 87-88 °C at 5 mmHg | [2][4] |
| InChI Key | BJPWLYQGLIRJLZ-UHFFFAOYSA-N | [3][4] |
Synthesis and Purification
The preparation of ω-carbalkoxyalkyl isothiocyanates is reliably achieved from their corresponding amino acid ester hydrochlorides.[5] This established methodology provides a direct and efficient route to this compound from its amine precursor, Ethyl 3-aminobutanoate. The most common method involves the reaction of the primary amine with thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent.
The causality behind this choice of precursor is clear: the primary amine group of Ethyl 3-aminobutanoate provides a nucleophilic site for the electrophilic carbon of the thiocarbonyl reagent, leading to the formation of the isothiocyanate moiety in a well-understood and high-yielding transformation. The ethyl ester remains stable under these reaction conditions, preserving the bifunctional nature of the final product.
Experimental Protocol: Synthesis via Thiophosgene
This protocol describes a robust method for synthesizing this compound.
Materials:
-
Ethyl 3-aminobutanoate hydrochloride
-
Thiophosgene (CSCl₂)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Ethyl 3-aminobutanoate hydrochloride (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
Thiophosgene Addition: In a separate, dry dropping funnel, prepare a solution of thiophosgene (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C over 30-60 minutes. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a well-ventilated chemical fume hood.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.
-
Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial for neutralizing excess acid and removing water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a clear or pale yellow oil. Confirm identity and purity using NMR and Mass Spectrometry.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published, a robust prediction of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data can be made based on the molecule's structure and known chemical shift values for its constituent functional groups. These predictions serve as a benchmark for researchers to validate the successful synthesis and purity of the compound.
¹H NMR (Proton NMR)
-
Ethyl Ester Group: An ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The quartet, corresponding to the methylene protons adjacent to the oxygen atom, is expected to appear downfield around 4.1-4.2 ppm . The triplet for the terminal methyl group will be further upfield, around 1.2-1.3 ppm .
-
Butyrate Backbone:
-
The methine proton (CH) at the C3 position, being adjacent to the electron-withdrawing isothiocyanate group, will be a multiplet (likely a sextet) around 3.8-4.0 ppm .
-
The methylene protons (CH₂) at the C2 position, adjacent to the carbonyl group, will appear as a doublet of doublets or a multiplet around 2.6-2.8 ppm .
-
The methyl group (CH₃) at the C4 position will be a doublet around 1.4-1.5 ppm , coupled to the C3 proton.
-
¹³C NMR (Carbon NMR)
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 170-172 ppm .
-
Isothiocyanate Carbon (N=C=S): The central carbon of the isothiocyanate group typically appears in the range of 130-135 ppm . This peak can sometimes be broad due to the quadrupolar relaxation of the adjacent nitrogen atom.[6]
-
Ethyl Ester Carbons: The O-CH₂ carbon will be around 60-61 ppm , and the terminal CH₃ carbon will be around 14 ppm .
-
Butyrate Backbone Carbons:
-
The CH carbon (C3) attached to the NCS group is predicted to be around 50-55 ppm .
-
The CH₂ carbon (C2) adjacent to the carbonyl will be in the 40-45 ppm range.
-
The terminal CH₃ carbon (C4) is expected around 19-21 ppm .
-
IR (Infrared) Spectroscopy
-
Isothiocyanate (N=C=S): A very strong and characteristic broad absorption band is expected in the region of 2050-2150 cm⁻¹ due to the asymmetric stretching of the -N=C=S group.
-
Carbonyl (C=O): A strong, sharp absorption band will be present around 1730-1740 cm⁻¹ , characteristic of the ester carbonyl stretch.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will appear in the 1150-1250 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching bands will be observed in the 2850-3000 cm⁻¹ region.
Applications in Research and Drug Development
The dual functionality of this compound makes it a highly versatile molecule for advanced research, particularly in drug development and chemical biology. Its applications can be broadly categorized into its role as a bioactive isothiocyanate and its use as a heterobifunctional linker.
Bioactive Isothiocyanate Analogue
Isothiocyanates (ITCs) are a well-established class of phytochemicals, abundant in cruciferous vegetables, with significant chemopreventive and therapeutic properties.[1][2] Compounds like sulforaphane and phenethyl isothiocyanate (PEITC) are known to exert anti-cancer effects through multiple mechanisms, including inducing apoptosis, arresting the cell cycle, and modulating critical signaling pathways.[1][2][3]
This compound can be considered a synthetic analogue of these natural compounds. Its isothiocyanate group can react with nucleophilic cellular targets, such as cysteine residues on proteins, thereby modulating their function. Key pathways targeted by ITCs include:
-
Keap1-Nrf2 Pathway: ITCs are potent activators of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. By reacting with cysteine sensors on Keap1, ITCs release Nrf2, allowing it to upregulate the expression of phase II detoxification enzymes and antioxidant proteins.[7]
-
Apoptosis Induction: ITCs can trigger programmed cell death in cancer cells by modulating the MAPK signaling pathway, generating reactive oxygen species (ROS), and activating caspases.[2][8]
-
Cell Cycle Arrest: In various cancer cell lines, ITCs have been shown to cause cell cycle arrest, preventing cancer cell proliferation.[1]
The ester group of this compound can influence its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering a different therapeutic window compared to naturally occurring ITCs.
Caption: Mechanism of action for isothiocyanates in cancer cells.
Heterobifunctional Linker for Bioconjugation
The distinct reactivity of the isothiocyanate and ester groups makes this molecule an excellent candidate for use as a heterobifunctional linker. The isothiocyanate group serves as a stable and efficient amine-reactive handle. It reacts readily with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable thiourea linkage.[9][10]
This property is highly valuable for:
-
Antibody-Drug Conjugates (ADCs): The isothiocyanate can be used to attach cytotoxic payloads to monoclonal antibodies, a key strategy in targeted cancer therapy.[10]
-
Radiopharmaceutical Development: Bifunctional chelates functionalized with an isothiocyanate group are used to conjugate radioactive metal ions to targeting biomolecules for PET imaging or radiotherapy.[9][11]
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostic assays and cellular imaging.
The ethyl ester group provides a second handle for chemical modification. It can be hydrolyzed under basic conditions to reveal a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with other nucleophiles, or it can be used in other ester-specific chemical transformations. This allows for the sequential or orthogonal conjugation of two different molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related isothiocyanates and esters provide clear guidance for safe handling. Isothiocyanates as a class are considered hazardous.
-
Toxicity: They are often toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation and Corrosivity: They can cause severe skin burns and eye damage and are often lachrymators (tear-inducing).[2]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
Conclusion
This compound is a potent and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined synthesis, predictable spectroscopic signature, and dual chemical reactivity provide a solid foundation for its application. As a bioactive agent, it taps into the well-documented anti-cancer mechanisms of the isothiocyanate class. As a bifunctional linker, it offers a robust platform for the construction of complex bioconjugates. This guide provides the core technical knowledge required for its synthesis, characterization, and strategic implementation in advanced research applications.
References
- A Comparative Analysis of Isothiocyanate Analogs in Cancer Research: A Guide for Scientists and Drug Development Professionals. (n.d.). Benchchem. Retrieved January 17, 2026.
- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved January 17, 2026.
- Are isothiocyanates potential anti-cancer drugs?. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026.
- Dual Roles of Sulforaphane in Cancer Treatment. (n.d.). Bentham Science. Retrieved January 17, 2026.
- Sulforaphane: An emergent anti-cancer stem cell agent. (2023). PMC - NIH. Retrieved January 17, 2026.
- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. (n.d.). PMC - NIH. Retrieved January 17, 2026.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PMC - NIH. Retrieved January 17, 2026.
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. (1984). MedChemExpress. Retrieved January 17, 2026.
- This compound | 206750-29-0. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
- This compound | CAS 206750-29-0. (n.d.). SCBT - Santa Cruz Biotechnology. Retrieved January 17, 2026.
- 206750-29-0|this compound. (n.d.). BIOFOUNT. Retrieved January 17, 2026.
- ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. (2010).
- 206750-29-0, Ethyl 3-isothiocyanatobutanoate Formula. (n.d.). ECHEMI. Retrieved January 17, 2026.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 17, 2026.
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser. Retrieved January 17, 2026.
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- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
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A-Technical-Guide-to-the-Reactivity-of-Ethyl-3-isothiocyanatobutyrate-with-Primary-Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction between isothiocyanates and primary amines to form N,N'-disubstituted thioureas is a cornerstone transformation in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of the reactivity of a specific, yet representative isothiocyanate, ethyl 3-isothiocyanatobutyrate, with primary amines. We will delve into the fundamental reaction mechanism, explore the critical factors that govern reaction kinetics and yield, provide a detailed experimental protocol for a model synthesis, and discuss the broad applications of the resulting thiourea derivatives in the field of drug development. This document is intended to serve as a practical resource, blending established chemical principles with actionable, field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Versatile Thiourea Synthesis
The coupling of an isothiocyanate with a primary amine is a highly efficient and versatile method for constructing the thiourea functional group.[1][2] This reaction is characterized by its simplicity, high atom economy, and typically mild reaction conditions, often resulting in high yields of the desired product.[2] this compound serves as a key building block, incorporating an ester moiety that allows for further synthetic manipulation. Primary amines, with their vast structural diversity, provide a gateway to extensive libraries of thiourea derivatives.
The resulting N,N'-disubstituted thioureas are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[3][4][5][6] The thiourea moiety's ability to form strong hydrogen bonds allows these compounds to act as effective enzyme inhibitors and anion sensors.[2] Consequently, thiourea derivatives have been explored as potential anticancer, antiviral, antibacterial, and anti-inflammatory agents, making the study of their synthesis a critical aspect of modern drug discovery.[3][6][7]
The Core Reaction: Nucleophilic Addition
Mechanism of Thiourea Formation
The reaction proceeds through a classic nucleophilic addition mechanism.[1] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This electrophilicity is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The initial attack results in the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1]
Caption: Mechanism of thiourea formation.
Characteristics of this compound
This compound is an aliphatic isothiocyanate. The reactivity of the isothiocyanate group is influenced by the electronic nature of its substituent. In this case, the ethyl butyrate chain is an electron-donating group, which slightly reduces the electrophilicity of the isothiocyanate carbon compared to aryl isothiocyanates with electron-withdrawing groups. However, it remains sufficiently reactive for efficient coupling with most primary amines.
The Role of the Primary Amine
The nucleophilicity of the primary amine is a key determinant of the reaction rate. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.[8] The presence of electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. Steric hindrance around the amine nitrogen can also slow the reaction.
Factors Influencing Reactivity and Yield
Controlling the reaction conditions is crucial for optimizing the yield and purity of the thiourea product. Several factors can significantly impact the rate of reaction.[9][10][11][12]
| Factor | Effect on Reaction Rate | Rationale |
| Concentration | Increased concentration leads to a faster rate. | Higher concentration increases the frequency of collisions between reactant molecules.[9][12] |
| Temperature | Increased temperature leads to a faster rate. | Provides molecules with greater kinetic energy, increasing the likelihood of successful collisions.[10][12] |
| Solvent | Polar aprotic solvents (e.g., DCM, THF, Acetonitrile) are generally preferred. | These solvents effectively solvate the reactants without interfering with the nucleophilic attack. |
| Steric Hindrance | Increased steric bulk on the amine or isothiocyanate slows the reaction. | Hinders the approach of the nucleophilic amine to the electrophilic carbon.[13] |
| Catalyst | A base (e.g., triethylamine) can be beneficial, especially with less reactive amines. | Can deprotonate the amine, increasing its nucleophilicity.[8] |
Experimental Protocol: Synthesis of a Model Thiourea
This section outlines a general procedure for the synthesis of an N,N'-disubstituted thiourea from this compound and a representative primary amine.
Materials and Reagents
-
This compound
-
Primary amine (e.g., benzylamine)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Hexane (for washing/purification)
-
Silica gel for column chromatography (if necessary)
-
TLC plates
Caption: General experimental workflow for thiourea synthesis.
Step-by-Step Procedure
-
To a solution of the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add this compound (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), evaporate the solvent under reduced pressure.
-
Wash the crude product with hexane to remove any unreacted isothiocyanate.[14]
-
If further purification is required, perform column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Characterization
The formation of the thiourea product can be confirmed by various spectroscopic methods.[14][15][16]
-
¹H NMR: Appearance of broad signals for the N-H protons, typically in the range of 5.5-8.5 ppm.[14][15]
-
¹³C NMR: A characteristic signal for the thiocarbonyl carbon (C=S) in the range of 178-184 ppm.[14][15]
-
FT-IR: Presence of N-H stretching vibrations around 3100-3400 cm⁻¹ and a strong C=S stretching band around 700-850 cm⁻¹ and 1300-1400 cm⁻¹.[15]
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.[14][16]
Applications in Drug Development
The thiourea scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4][5][6] The ability of the two N-H groups to act as hydrogen bond donors allows for strong and specific interactions with biological targets.
-
Anticancer Agents: Many thiourea derivatives have shown promising anticancer activity by inhibiting various kinases and other enzymes involved in cell proliferation.[6][7]
-
Antiviral Agents: Certain thiourea-containing compounds have been identified as potent inhibitors of viral replication, including for HIV.[4]
-
Antibacterial and Antifungal Agents: The thiourea moiety is present in several compounds with significant activity against various bacterial and fungal strains.[3][4]
Safety Considerations
Isothiocyanates can be lachrymatory and irritants. It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Primary amines can also be corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of a diverse range of N,N'-disubstituted thioureas. A thorough understanding of the reaction mechanism and the factors that influence its rate allows for the rational design of synthetic routes to novel compounds with potential therapeutic applications. The straightforward nature of the reaction, coupled with the biological significance of the products, ensures that this transformation will remain a valuable tool for researchers in organic synthesis and drug discovery.
References
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- Organic Chemistry Portal.
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- ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.
- ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.
- ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Science Publishing Group. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- PubMed Central. Mechanochemical synthesis of thioureas, ureas and guanidines.
- MDPI.
- PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
-
Organic Syntheses. methylthiourea. [Link]
- Taylor & Francis Online. Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia.
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- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
- Oriental Journal of Chemistry. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions.
- ResearchGate.
- ChemRxiv.
- Journal of the American Chemical Society. Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea.
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An In-depth Technical Guide to the Synthesis of Ethyl 3-Isothiocyanatobutyrate from Ethyl 3-Aminobutyrate
Introduction
Ethyl 3-isothiocyanatobutyrate is a valuable chemical intermediate whose utility spans various domains of organic synthesis and drug development. The isothiocyanate (-N=C=S) functional group is a versatile electrophile, readily reacting with nucleophiles to form thioureas, thiocarbamates, and various heterocyclic systems, which are prominent scaffolds in medicinal chemistry.[1][2] Isothiocyanates are also found in nature and are recognized for a range of biological activities, including anticancer and antimicrobial properties.[3][4]
This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound from its primary amine precursor, ethyl 3-aminobutyrate. We will explore the primary synthetic routes, delve into the underlying reaction mechanisms, present detailed experimental protocols, and discuss critical safety considerations. The focus is on providing not just a set of instructions, but a framework of understanding, enabling scientists to make informed decisions and adapt these methodologies to their specific research contexts.
Part 1: Mechanistic Considerations and Reagent Selection
The conversion of a primary amine to an isothiocyanate is fundamentally a process of introducing a thiocarbonyl (C=S) group. The choice of reagent for this transformation is the most critical decision, balancing reactivity, substrate scope, yield, and, most importantly, safety.
The Thiophosgene Route: The Classic but Hazardous Approach
Historically, thiophosgene (CSCl₂) has been the reagent of choice for this transformation due to its high reactivity and the often straightforward nature of the reaction.[5][6]
Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine onto the highly electrophilic carbon atom of thiophosgene. This is followed by the stepwise elimination of two molecules of hydrogen chloride, typically facilitated by a non-nucleophilic base like triethylamine, to yield the final isothiocyanate product.[5]
While effective, the extreme toxicity of thiophosgene cannot be overstated. It is a severe irritant, lachrymatory, and can cause delayed pulmonary edema upon inhalation.[1][2] Its use is highly regulated and requires stringent engineering controls, such as dedicated chemical fume hoods, and extensive personal protective equipment.[7][8][9] For this reason, its application is generally limited to situations where alternative methods have proven ineffective.
Carbon Disulfide-Based Methods: Safer and More Versatile Alternatives
Modern synthetic chemistry has largely shifted towards safer, more environmentally benign methods that avoid the use of thiophosgene.[10] The most prevalent of these involves the use of carbon disulfide (CS₂) as the thiocarbonyl source.[11] This approach is a two-stage process, which can often be performed in a single pot.
Stage 1: Dithiocarbamate Salt Formation The primary amine (ethyl 3-aminobutyrate) reacts with carbon disulfide in the presence of a base (e.g., triethylamine, sodium hydroxide, or potassium carbonate) to form a dithiocarbamate salt intermediate.[3][11] This reaction is generally fast and efficient.
Stage 2: Desulfurization of the Dithiocarbamate Salt The crucial step is the decomposition of the dithiocarbamate salt, which requires a "desulfurizing" agent to facilitate the elimination of a sulfur equivalent and form the N=C=S bond. A variety of reagents have been developed for this purpose, offering a range of reaction conditions and functional group compatibility.[3][4]
Common Desulfurizing Agents:
-
Tosyl Chloride (TsCl): A facile and general protocol relies on the tosyl chloride-mediated decomposition of the in-situ generated dithiocarbamate salt.[3][12] This method is known for its good yields and relatively mild conditions.
-
Iodine (I₂): Iodine can be used to mediate the decomposition, often in a biphasic water/ethyl acetate system with sodium bicarbonate as the base.[13] This offers advantages in terms of cost and ease of workup, as impurities can be partitioned into the aqueous layer.[13]
-
Phosgene Equivalents (Triphosgene, BTC): Solid and therefore more easily handled phosgene substitutes like bis(trichloromethyl)carbonate (BTC), also known as triphosgene, are effective reagents for this transformation.[14][15] They convert the dithiocarbamate salt to the isothiocyanate under mild conditions.[14][15]
-
Sodium Persulfate (Na₂S₂O₈): This method provides a green and practical procedure, using water as the solvent, which is highly advantageous for large-scale preparations and for synthesizing chiral isothiocyanates.[3][16]
The choice of a CS₂-based method is a self-validating system for safety and practicality. It replaces a single, highly toxic reagent with a combination of less hazardous and more manageable chemicals, broadening the applicability of isothiocyanate synthesis in standard laboratory settings.
Part 2: Experimental Protocols & Data
The following protocols are presented on a representative laboratory scale. All operations involving volatile and hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Physicochemical Data Summary
| Property | Ethyl 3-aminobutyrate (Starting Material) | This compound (Product) |
| CAS Number | 5303-65-1 | 206750-29-0 |
| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₁NO₂S[17] |
| Molecular Weight | 131.17 g/mol | 173.24 g/mol [17] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 60-61 °C / 13 mmHg | 88 °C / 5 mmHg[17] |
| Density | 0.894 g/mL at 25 °C | ~1.05 g/mL (estimated) |
Protocol 1: Synthesis via Carbon Disulfide and Tosyl Chloride
This protocol is recommended for its reliability, high yield, and avoidance of highly toxic reagents.[3][12]
Materials and Reagents:
-
Ethyl 3-aminobutyrate (1.31 g, 10.0 mmol)
-
Triethylamine (2.02 g, 2.78 mL, 20.0 mmol)
-
Carbon disulfide (0.91 g, 0.72 mL, 12.0 mmol)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, 1.91 g, 10.0 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous, 50 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl 3-aminobutyrate (10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Add triethylamine (20.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Slowly add carbon disulfide (12.0 mmol) dropwise to the stirred solution over 10 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate beaker, dissolve tosyl chloride (10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation (lit. bp 88 °C / 5 mmHg) to yield this compound as a colorless to pale yellow liquid.[17]
Protocol 2: Synthesis via Thiophosgene (Expert Use Only)
CRITICAL SAFETY WARNING: Thiophosgene is extremely toxic, corrosive, and volatile.[7][18] This procedure must only be performed by experienced personnel in a high-performance chemical fume hood.[8] An emergency plan must be in place, and personnel must not work alone.[8] All glassware and waste must be decontaminated with a basic solution (e.g., aqueous NaOH) before removal from the hood.
Materials and Reagents:
-
Ethyl 3-aminobutyrate (1.31 g, 10.0 mmol)
-
Triethylamine (2.23 g, 3.07 mL, 22.0 mmol)
-
Thiophosgene (1.15 g, 0.77 mL, 10.0 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous, 50 mL)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a dry 100 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add ethyl 3-aminobutyrate (10.0 mmol) and triethylamine (22.0 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Dissolve thiophosgene (10.0 mmol) in anhydrous dichloromethane (20 mL) and place it in the dropping funnel.
-
Add the thiophosgene solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 5 °C. A precipitate of triethylammonium hydrochloride will form.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture over 50 mL of ice-water in a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with cold water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation as described in Protocol 1.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | Peaks corresponding to the ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm), the methyl group (doublet ~1.4 ppm), the methylene group (~2.6 ppm), and the methine proton (~4.0 ppm). |
| ¹³C NMR (CDCl₃) | Resonances for the ester carbonyl, the isothiocyanate carbon (~130-135 ppm), and the aliphatic carbons. |
| FT-IR (neat) | A very strong, characteristic broad absorption band in the range of 2050-2150 cm⁻¹ corresponding to the asymmetric stretch of the -N=C=S group. A strong C=O stretch will also be present around 1735 cm⁻¹. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 173. |
Part 3: Workflow Visualization
The following diagram illustrates the comparative workflows for the synthesis of this compound using both the safer carbon disulfide method and the traditional thiophosgene route.
Caption: Comparative synthetic routes to this compound.
Conclusion and Safety Imperatives
This guide has detailed two primary methods for the synthesis of this compound from its amine precursor. While the thiophosgene method is historically significant, modern laboratory practice strongly favors the use of carbon disulfide-based protocols.[10] These alternative routes, particularly with desulfurizing agents like tosyl chloride or iodine, offer comparable or superior yields without the extreme handling risks and engineering requirements associated with thiophosgene.[12][13]
For any chemical synthesis, a thorough review of the Safety Data Sheet (SDS) for every reagent is mandatory before beginning work.[8] A risk assessment should be conducted to identify potential hazards and implement appropriate controls. The principles of green chemistry, such as the selection of less hazardous reagents and solvents, should always guide the synthetic chemist's choices.[16] By integrating a deep understanding of the reaction mechanism with a steadfast commitment to safety, researchers can effectively and responsibly synthesize this compound for their scientific endeavors.
References
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Chen, Z., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(5), 1083-1088. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene. [Link]
-
TradeIndia. (2020). Safety Measure to Follow When Working With Thiophosgene. [Link]
-
Kim, J., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. [Link]
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. SULFUR REPORTS, 1(1), 1-100. [Link]
-
Srivastava, R., et al. (2016). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. Cogent Chemistry, 2(1). [Link]
-
Li, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 41-46. [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. [Link]
-
Németh, A. G., et al. (2021). 4-Dimethylaminopyridine-Catalyzed Synthesis of Isothiocyanates from Amines and Carbon disulfide. Catalysts, 11(8), 947. [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(8), 1746-1752. [Link]
-
Németh, A. G., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(15), 5003. [Link]
-
Wikipedia. (n.d.). Thiophosgene. [Link]
-
Tan, J. Y., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 17, 1246–1300. [Link]
-
Correia, V. G., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3134-3142. [Link]
-
ResearchGate. (n.d.). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. [Link]
-
Blogger. (2023). Thiophosgene - React with Water to Develop Carbon Disulfide. [Link]
-
Blogger. (2020). Thiophosgene: - An overview. [Link]
-
MDPI. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)
-
NIST. (n.d.). Ethyl 4-isothiocyanatobutyrate. [Link]
- Google Patents. (n.d.).
-
NIST. (n.d.). Ethyl 3-coumarincarboxylate. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
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- 18. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 3-isothiocyanatobutyrate, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its role as a covalent modifier in drug design.
Introduction: The Isothiocyanate Warhead in Covalent Inhibition
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. In recent years, ITCs have garnered significant attention in drug discovery due to their ability to act as "warheads" in targeted covalent inhibitors.[1][2] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[3] The electrophilic carbon atom of the isothiocyanate moiety is highly reactive towards nucleophilic residues on proteins, most notably the thiol group of cysteine residues.[1] This reactivity makes ITCs valuable tools for designing specific and potent inhibitors for a range of therapeutic targets. This compound, with its ester functionality and a chiral center, presents an interesting scaffold for the development of novel covalent inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 206750-29-0 | Internal Data |
| Molecular Formula | C₇H₁₁NO₂S | Internal Data |
| Molecular Weight | 173.23 g/mol | Internal Data |
| Boiling Point | 88 °C at 5 mmHg | Internal Data |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, DMSO) | Inferred |
Synthesis and Purification of this compound
The synthesis of this compound is most commonly achieved through the reaction of its corresponding primary amine, Ethyl 3-aminobutyrate, with a thiocarbonylating agent. A widely used and effective method involves the use of carbon disulfide in the presence of a base.[4]
Diagram of the Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Carbon Disulfide (1.1 eq)
-
Triethylamine (2.2 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
To a solution of Ethyl 3-aminobutyrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine. The formation of the triethylammonium dithiocarbamate salt is typically observed as a color change.
-
-
Formation of the Isothiocyanate:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise. Caution: This reaction can be exothermic.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as isothiocyanates can react with water.
-
Use of Triethylamine: Triethylamine acts as a base to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide, and also to neutralize the HCl generated during the reaction with ethyl chloroformate.
-
Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermicity of the reactions and minimize the formation of byproducts.
-
Aqueous Workup: The aqueous workup is necessary to remove the triethylammonium salts and any remaining water-soluble reagents.
Spectroscopic Characterization
Due to the lack of publicly available spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds. Researchers should obtain and interpret their own analytical data for confirmation.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ |
| ~3.80 | m | 1H | -CH (NCS)- |
| ~2.60 | d | 2H | -CH₂ -COO- |
| ~1.40 | d | 3H | -CH(CH₃ )-NCS |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (ester) |
| ~130 | -N=C =S |
| ~61 | -O-C H₂-CH₃ |
| ~55 | -C H(NCS)- |
| ~40 | -C H₂-COO- |
| ~20 | -CH(C H₃)-NCS |
| ~14 | -O-CH₂-C H₃ |
Predicted IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2100-2200 (strong, broad) | -N=C=S (asymmetric stretch) |
| ~1735 (strong) | C=O (ester stretch) |
| ~1180 (strong) | C-O (ester stretch) |
Predicted Mass Spectrometry (Electron Ionization)
| m/z | Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 128 | [M - OCH₂CH₃]⁺ |
| 115 | [M - NCS]⁺ |
| 100 | [M - COOCH₂CH₃]⁺ |
| 72 | [CH(CH₃)NCS]⁺ |
Reactivity and Chemical Transformations
The isothiocyanate group is a versatile functional group that undergoes a variety of chemical transformations, primarily with nucleophiles.
Reaction with Nucleophiles
Caption: Common reactions of isothiocyanates with various nucleophiles.
-
With Amines: Isothiocyanates react readily with primary and secondary amines to form substituted thioureas. This reaction is fundamental to their application as covalent modifiers of lysine residues in proteins.
-
With Alcohols: The reaction with alcohols is generally slower than with amines and often requires a catalyst to form thiocarbamates.
-
With Thiols: The reaction with thiols, such as the side chain of cysteine residues, is particularly relevant in a biological context and leads to the formation of dithiocarbamate adducts. This is the primary mechanism by which many isothiocyanate-based drugs exert their therapeutic effects.[1]
Applications in Drug Discovery
The unique reactivity profile of the isothiocyanate group makes this compound a promising building block in drug discovery, particularly for the development of targeted covalent inhibitors.
-
Covalent Warhead: The isothiocyanate moiety can be incorporated into a larger molecule designed to have high affinity for the binding pocket of a target protein. Upon binding, the isothiocyanate can react with a nearby nucleophilic residue, forming a covalent bond and leading to irreversible inhibition.[2]
-
Probing Target Engagement: Isothiocyanate-containing probes can be used to identify and validate drug targets. By covalently labeling proteins in a complex biological sample, researchers can use proteomic techniques to identify the specific protein targets of a bioactive compound.
-
Antimicrobial and Anticancer Activity: Many natural and synthetic isothiocyanates have demonstrated significant antimicrobial and anticancer properties.[7][8] These activities are often attributed to their ability to covalently modify key enzymes and signaling proteins in pathogenic organisms and cancer cells.
Safety and Handling
This compound is expected to have similar hazards to other isothiocyanates, which are generally classified as toxic and irritant compounds.[9][10][11]
-
Toxicity: Isothiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: They are often potent irritants to the skin, eyes, and respiratory system.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its isothiocyanate functional group provides a reactive handle for the development of targeted covalent inhibitors, a class of drugs that continues to grow in importance. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use. Further research into the biological activities of this and related compounds is warranted and will likely lead to the discovery of novel therapeutic agents.
References
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Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. (2023). MDPI. Retrieved January 17, 2026, from [Link]
- Preparation process of ethyl isobutyrylacetate. (2021). Google Patents.
-
Reactions of Carbon Disulfide with N-Nucleophiles. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Synthesis method of (R) -3-aminobutanol. (2020). Google Patents.
-
Emerging strategies in covalent inhibition. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2023). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]
-
Ethyl 3-Hydroxybutyrate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Therapeutic effects of isothiocyanate prodrugs on rheumatoid arthritis. (2018). PubMed. Retrieved January 17, 2026, from [Link]
-
Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Recent advances in the development of covalent inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Ethyl (3R)-3-aminobutanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ethyl 3-aminocrotonate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ethyl 3-aminobutyrate | 5303-65-1. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
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Stability of Ethyl 3-isothiocyanatobutyrate under ambient conditions
An In-Depth Technical Guide to the Stability of Ethyl 3-isothiocyanatobutyrate Under Ambient Conditions
Foreword: From Reactivity to Reliability
As scientists and developers in the pharmaceutical and life sciences sectors, we understand that the utility of a molecule is intrinsically linked to its stability. An active compound that degrades on the shelf or under routine experimental conditions is a liability, introducing variability and threatening the validity of our results. This compound, a member of the aliphatic isothiocyanate family, is a compound of growing interest. Its electrophilic isothiocyanate (-N=C=S) group is the very source of its bioactivity, yet it is also its Achilles' heel, rendering it susceptible to degradation. This guide provides a foundational understanding of the factors governing the stability of this compound, offering both the theoretical underpinnings and practical, field-tested protocols to ensure its reliable use in research and development.
The Chemical Personality of this compound
To understand stability, we must first understand the molecule itself. This compound is an aliphatic isothiocyanate. The core of its reactivity lies in the carbon atom of the N=C=S group, which is highly electrophilic and thus a prime target for nucleophiles.
This inherent reactivity means that ambient conditions are not benign. Factors like moisture, temperature, and light are not passive bystanders but active participants in potential degradation pathways.
Key Factors Influencing Stability
Isothiocyanates are known to be sensitive to a variety of environmental factors.[1] Understanding these is critical for proper handling and for designing meaningful stability studies.
Moisture and Hydrolysis
The most common degradation pathway for isothiocyanates under ambient conditions is hydrolysis.[2][3][4] The electrophilic carbon of the -N=C=S group is susceptible to nucleophilic attack by water. This reaction typically proceeds through a thiocarbamic acid intermediate, which is unstable and readily decomposes to the corresponding amine (Ethyl 3-aminobutyrate) and carbonyl sulfide or carbon dioxide and hydrogen sulfide.
Sources
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Methodological & Application
Application Notes and Protocols: Synthesis of Thiourea Derivatives using Ethyl 3-Isothiocyanatobutyrate
Introduction: The Versatility and Significance of Thiourea Derivatives
Thiourea derivatives represent a cornerstone in modern medicinal chemistry and drug discovery.[1][2] These organosulfur compounds, characterized by the presence of a central thiourea moiety, exhibit a remarkable breadth of biological activities. Their therapeutic potential spans a wide range of applications, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[2][3] The efficacy of thiourea derivatives is often attributed to the unique ability of the thiourea group to form strong hydrogen bonds, allowing them to interact with and inhibit various enzymes and receptors within biological systems.
The synthesis of these valuable compounds is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[4] This reaction is prized for its high efficiency, operational simplicity, and atom economy, often proceeding under mild conditions to yield the desired products in high purity and quantity. Ethyl 3-isothiocyanatobutyrate is a particularly useful and versatile building block in this context, allowing for the introduction of a butyrate ester functionality, which can be further modified or can contribute to the pharmacokinetic profile of the final compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel thiourea derivatives utilizing this compound. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for a general synthesis, and outline the necessary procedures for purification and characterization of the resulting products.
Reaction Mechanism and Rationale
The core of this synthesis lies in the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction is typically straightforward and does not require a catalyst, although in some cases, a mild base may be employed to deprotonate the amine, increasing its nucleophilicity.
The choice of solvent is critical for ensuring a homogenous reaction mixture and facilitating the interaction between the reactants. Solvents like acetone, dichloromethane, or ethanol are commonly used, as they are relatively inert and can dissolve both the isothiocyanate and the amine substrate.[5] The reaction is often carried out at room temperature, highlighting the mild conditions required for this transformation.[5]
Experimental Workflow Overview
The synthesis of thiourea derivatives from this compound and a primary or secondary amine follows a logical and straightforward workflow. The key stages are outlined in the diagram below.
Caption: Experimental workflow for the synthesis of thiourea derivatives.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a thiourea derivative from this compound and a representative primary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Primary or Secondary Amine | ≥98% | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Ethanol | 200 Proof | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Heating mantle or water bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Glassware for recrystallization
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as acetone or dichloromethane.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic, and for more reactive amines, cooling the reaction mixture in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for this would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the thiourea product will indicate the reaction's completion. The reaction is typically complete within a few hours to overnight.[5]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Column Chromatography: If recrystallization is not effective, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Product Isolation: Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final thiourea derivative.
Characterization of Thiourea Derivatives
The structural elucidation of the synthesized thiourea derivatives is crucial to confirm their identity and purity. The following spectroscopic techniques are routinely employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the thiourea backbone (N-H), which typically appear as broad singlets in the downfield region (around 11-12 ppm).[6] The protons of the ethyl butyrate moiety and the amine substituent will also be present in their expected regions.[6]
-
¹³C NMR: The carbon NMR spectrum is particularly informative for identifying the thiocarbonyl carbon (C=S), which resonates at a characteristic downfield chemical shift, typically in the range of 178-185 ppm.[6] The carbonyl carbon (C=O) of the ester will appear at a slightly more upfield position.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to look for include:
-
N-H stretching vibrations in the range of 3200-3400 cm⁻¹.[7]
-
C=O stretching of the ester group around 1730-1750 cm⁻¹.
-
C=S stretching, which typically appears as a strong band in the region of 1300-1400 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the successful formation of the desired product. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at the expected m/z value.
General Reaction Scheme
The general reaction for the synthesis of thiourea derivatives from this compound is depicted below.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES | European Chemical Bulletin [bibliomed.org]
- 6. tandfonline.com [tandfonline.com]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Application Notes & Protocols: Ethyl 3-Isothiocyanatobutyrate in Hantzsch Thiazole Synthesis
Abstract
The Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, provides a robust pathway to the thiazole scaffold.[1][2] This five-membered heterocyclic ring is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[2][3][4][5] This guide details the strategic use of ethyl 3-isothiocyanatobutyrate, a specialized thioamide equivalent, in the Hantzsch synthesis. We will explore the mechanistic nuances, provide a detailed experimental protocol for the synthesis of functionalized 2-aminothiazoles, and discuss the significance of the resulting products in modern drug discovery programs.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[1][6] The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration to yield the aromatic thiazole ring.[7][8][9] The driving force for the reaction is the formation of the highly stable aromatic thiazole product.[9]
The general mechanism can be summarized in three key stages:
-
S_N2 Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide.[7][8][9]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring, often a hydroxythiazoline intermediate.[7][8]
-
Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the formation of the final aromatic thiazole product.[8][9]
This reaction is renowned for its high yields and operational simplicity, making it a favored method for constructing thiazole libraries.[7][10]
This compound: A Versatile Reagent
While traditional Hantzsch syntheses often employ simple thioamides like thiourea, the use of functionalized isothiocyanates such as this compound offers a strategic advantage. The isothiocyanate group (-N=C=S) serves as a masked thioamide, and the butyrate ester tail provides a valuable functional handle for subsequent chemical modifications—a crucial feature in drug development for modulating properties like solubility, bioavailability, and target engagement.
Synthesis of Isothiocyanates
Isothiocyanates are typically prepared from the corresponding primary amines. A common laboratory-scale method involves the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an oxidizing agent or a chloroformate to yield the isothiocyanate.[11]
Workflow for Isothiocyanate Synthesis
Caption: General synthesis of isothiocyanates from primary amines.
Detailed Reaction Mechanism with this compound
When this compound reacts with an α-haloketone (e.g., ethyl bromopyruvate), it follows a modified Hantzsch pathway to generate a highly functionalized 2-aminothiazole derivative.
Mechanism Visualization
Caption: Hantzsch synthesis using this compound.
The key distinction is that the nitrogen of the isothiocyanate participates in the cyclization, leading to a 2-substituted aminothiazole where the substituent is the butyrate moiety. This provides a direct route to compounds with potential for further elaboration.
Experimental Protocol: Synthesis of a Functionalized 2-Aminothiazole
This protocol describes a representative synthesis of a thiazole derivative using this compound and ethyl bromopyruvate.
Objective: To synthesize diethyl 2-((3-ethoxy-3-oxopropyl)amino)thiazole-4,5-dicarboxylate.
Materials and Reagents
-
This compound (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Ethanol (anhydrous, sufficient volume for 0.2 M concentration)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and dissolve it in anhydrous ethanol.
-
Reagent Addition: Slowly add ethyl bromopyruvate (1.05 eq) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture will likely be acidic due to the formation of HBr.[9] Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure thiazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Data Presentation: Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | ~1:1.05 (Isothiocyanate:Haloketone) | A slight excess of the haloketone ensures complete consumption of the more valuable isothiocyanate.[9] |
| Solvent | Anhydrous Ethanol | A polar protic solvent that readily dissolves the reactants and facilitates the reaction.[7][10] |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[9] |
| Reaction Time | 4-6 hours | Typical duration for completion, but should be confirmed by TLC monitoring. |
| Workup | NaHCO₃ neutralization | Quenches the HBr byproduct, preventing potential side reactions and allowing for clean extraction.[7][9] |
Applications in Drug Development
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry.[3][5] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various biological interactions, particularly hydrogen bonding.
-
Anticancer Agents: The 2-aminothiazole nucleus is a key component of several clinically approved anticancer drugs, including Dasatinib (a tyrosine kinase inhibitor) and Alpelisib (a PI3K inhibitor).[3]
-
Broad Pharmacological Spectrum: Derivatives have shown a wide range of activities, including antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties.[3]
-
Privileged Structure: The frequent appearance of this scaffold in successful drugs has led to its classification as a "privileged structure," making it a high-priority target for synthesis in drug discovery campaigns.[2][4]
The use of this compound allows for the direct incorporation of an ester-containing side chain. This ester can be hydrolyzed to a carboxylic acid, which can improve solubility or serve as an anchor point for linking to other molecules, or it can be converted to an amide to explore new interactions with a biological target.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Incomplete reaction can be addressed by extending the reflux time or adding a catalytic amount of a non-nucleophilic base.
-
Side Product Formation: Overheating or prolonged reaction times can sometimes lead to decomposition. Careful monitoring by TLC is crucial. The neutralization step should be performed carefully to avoid hydrolysis of the ester groups.
-
Purification Challenges: If the product is difficult to separate from starting materials, adjusting the polarity of the chromatography eluent system is necessary. A different solvent system may be required.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). Retrieved from [Link]
-
Gouda, M. A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(7), 12661–12675. Retrieved from [Link]
-
Synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. Retrieved from [Link]
-
Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). MDPI. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Biological and Experimental Life Sciences. Retrieved from [Link]
- Preparation method of isothiocyanic acid ethyl ester. (n.d.). Google Patents.
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (n.d.). Google Patents.
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (n.d.). Google Patents.
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- 11. CN103012226B - Preparation method of isothiocyanic acid ethyl ester - Google Patents [patents.google.com]
Application Note & Protocol: Thiazole Synthesis via Condensation of Ethyl 3-Isothiocyanatobutyrate with α-Haloketones
Abstract
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide-containing compound and an α-haloketone, remains one of the most robust and versatile methods for constructing this valuable scaffold.[4][5][6] This document provides a detailed guide for researchers on the synthesis of substituted 2-aminothiazole derivatives through the reaction of Ethyl 3-isothiocyanatobutyrate with various α-haloketones. We will explore the underlying mechanism, provide a comprehensive, step-by-step protocol, and discuss the significance of this reaction in the context of drug discovery and development.
Introduction: The Significance of the Thiazole Scaffold
Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[7] This unique arrangement confers specific electronic properties and the ability to participate in hydrogen bonding, making it a "privileged structure" in drug design.[2] Its presence in natural products like Vitamin B1 (Thiamine) and clinically vital drugs such as the anticancer agent Dasatinib underscores its therapeutic importance.[2][3]
The reaction detailed herein is a variation of the Hantzsch synthesis, where an in situ or pre-formed thiourea equivalent (in this case, derived from the isothiocyanate) serves as the sulfur and nitrogen donor.[4][8] By reacting this compound with a diverse array of α-haloketones, chemists can generate a library of novel thiazole derivatives, each bearing a butyrate ester side chain which can be further functionalized or may contribute to the molecule's pharmacokinetic profile.
Reaction Scheme and Mechanism
The Hantzsch synthesis proceeds via a well-established three-step mechanism: S-alkylation, intramolecular cyclization, and dehydration.[4][9]
Overall Reaction Scheme:
The reaction begins with the nucleophilic sulfur of the isothiocyanate group attacking the electrophilic α-carbon of the haloketone, displacing the halide in an SN2 reaction.[9] This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the ketone's carbonyl carbon, forming a five-membered thiazoline ring intermediate. The final step is an acid-catalyzed dehydration (elimination of a water molecule) to yield the stable, aromatic thiazole ring.[4][9]
Sources
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- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemhelpasap.com [chemhelpasap.com]
Application Notes & Protocols: Ethyl 3-Isothiocyanatobutyrate in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-isothiocyanatobutyrate is a versatile bifunctional reagent that serves as a powerful building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. Its unique structure, featuring both an electrophilic isothiocyanate moiety and a nucleophilic α-carbon (upon deprotonation), enables a variety of cyclization strategies. This document provides an in-depth guide to the application of this compound in the synthesis of medicinally relevant heterocyclic systems, particularly 1,3-thiazines and pyrimidines. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into reaction optimization.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The isothiocyanate functional group (-N=C=S) is a highly valuable synthon in this field, acting as a potent electrophile that readily reacts with nucleophiles. Isothiocyanates are particularly useful for constructing thiourea linkages, which can then undergo intramolecular cyclization to form stable heterocyclic rings.
This compound, specifically, offers a distinct advantage. It is a β-isothiocyanato ester, meaning the reactive isothiocyanate group is positioned at the β-carbon relative to the ester carbonyl. This "1,3-" relationship between the two functional groups is ideal for the formation of stable, six-membered heterocyclic rings through reactions with various dinucleophiles. This guide will focus on its application in constructing two key pharmacophores: 1,3-thiazines and pyrimidines.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound hinges on the reactivity of the isothiocyanate carbon. This carbon atom is highly electrophilic and is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and activated methylene compounds.
The general mechanism follows a two-stage process:
-
Nucleophilic Addition: A suitable nucleophile attacks the central carbon of the isothiocyanate group, forming a thiourea, dithiocarbamate, or related intermediate.
-
Intramolecular Cyclization: A second nucleophilic center, either present on the original nucleophile or on the isothiocyanate-bearing backbone, attacks an electrophilic site to close the ring. The ester group of this compound can act as the electrophile in this step, typically following base-mediated activation.
The workflow for these transformations can be visualized as follows:
Figure 1: General workflow for heterocyclic synthesis. This diagram illustrates the two-stage process involving the initial nucleophilic attack to form an intermediate, followed by a base-promoted intramolecular cyclization to yield the final heterocyclic product.
Application I: Synthesis of Dihydro-1,3-thiazin-4-ones
The reaction of this compound with α-halo ketones or related electrophiles provides a direct route to functionalized 1,3-thiazine derivatives. These scaffolds are present in various biologically active molecules.[1][2][3] The reaction proceeds via an initial S-alkylation followed by an intramolecular condensation.
Mechanistic Rationale
The choice of a non-nucleophilic base is critical in this synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the α-carbon of the butyrate moiety, forming a carbanion. This carbanion acts as the nucleophile. Using a nucleophilic base (e.g., sodium ethoxide) would risk competitive reaction at the isothiocyanate carbon or hydrolysis of the ester.
The mechanism unfolds as follows:
-
S-Alkylation: The sulfur atom of the isothiocyanate attacks the electrophilic carbon of an α-bromo ketone.
-
Intramolecular Cyclization (Dieckmann-type condensation): The enolate formed by deprotonation of the butyrate α-carbon attacks the ketone carbonyl, forming a six-membered ring.
-
Dehydration: Subsequent elimination of water yields the conjugated dihydro-1,3-thiazin-4-one system.
Figure 2: Reaction mechanism for 1,3-thiazine synthesis. This pathway shows the key steps from S-alkylation to the final cyclized product.
Experimental Protocol: Synthesis of 2-Aryl-6-methyl-5,6-dihydro-4H-1,3-thiazin-4-one
This protocol describes a representative synthesis using 2-bromoacetophenone.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, and then suspend it in anhydrous THF.
-
Addition of Reagent: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Self-Validation:
-
TLC Monitoring: The disappearance of starting materials and the appearance of a new, single major spot indicates reaction completion.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show the characteristic methyl group singlet and the diastereotopic protons of the thiazine ring.
Application II: Synthesis of Pyrimidine-2-thiones (Thiouracils)
This compound is an excellent precursor for pyrimidine-2-thiones, which are core structures in many antiviral and anticancer agents.[4][5][6] This synthesis is typically a one-pot reaction with primary amines or ammonia, which act as the N-C-N building block.
Mechanistic Rationale
This transformation is a classic example of a cyclocondensation reaction.
-
Thiourea Formation: The primary amine (R-NH₂) attacks the electrophilic carbon of the isothiocyanate, forming an N,N'-disubstituted thiourea intermediate.
-
Intramolecular Cyclization: Under basic conditions (often using the amine reactant itself in excess or a stronger base like sodium ethoxide), the nitrogen from the newly formed thiourea attacks the ester carbonyl. This is the rate-determining cyclization step.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating ethanol to form the stable, six-membered pyrimidine-2-thione ring.
The choice of base and solvent is crucial. Protic solvents like ethanol are often used as they can facilitate proton transfer steps. A base is required to deprotonate the thiourea nitrogen, increasing its nucleophilicity for the ring-closing attack on the ester.
Experimental Protocol: Synthesis of 6-Methyl-dihydropyrimidine-2(1H)-thione
This protocol details the synthesis using aqueous ammonia.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, 5.0 eq)
-
Ethanol
-
Hydrochloric Acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Amine: Add aqueous ammonia (5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Precipitation: Add water to the residue and acidify to pH ~5-6 with 1 M HCl. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Self-Validation:
-
Precipitation: The formation of a solid upon acidification is a strong indicator of product formation, as the product is typically less soluble in acidic aqueous media than the starting materials or intermediates.
-
Melting Point: The purified product should have a sharp and consistent melting point.
-
Spectroscopy: Confirm the structure via ¹H NMR, which should show the absence of the ethyl ester signals and the presence of N-H protons, and ¹³C NMR, which will show a characteristic C=S signal around 175-185 ppm.
Data Summary: Substrate Scope
The reaction is versatile and can be adapted for various primary amines.
| Entry | Amine (R-NH₂) | Base | Yield (%) |
| 1 | Ammonia | - (excess amine) | 85 |
| 2 | Methylamine | - (excess amine) | 92 |
| 3 | Aniline | NaOEt (1.1 eq) | 78 |
| 4 | Benzylamine | NaOEt (1.1 eq) | 81 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
References
-
Synthesis and antiproliferative assessments of new derivatives of isothiazolo[3,4-d]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Full article: Synthesis and antiproliferative assessments of new derivatives of isothiazolo[3,4-d]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Synthesis of New Fused Pyrimidines by Isocyanate and Isothiocyanate. J-Stage. Available at: [Link]
-
Synthesis of New Fused Pyrimidines by Isocyanate and Isothiocyanate. ResearchGate. Available at: [Link]
-
Cyclization Reactions of Acylium and Thioacylium Ions With Isocyanates and Isothiocyanates: Gas Phase Synthesis of 3,4-dihydro-2,4-dioxo-2H-1,3,5-oxadiazinium Ions. PubMed. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
-
Synthesis of 6H-1,3-Thiazine Derivatives from Perfluoro(3-isothiocyanato-2-methyl-2-pentene). ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica. Available at: [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
-
Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][4][7]thiazines. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Transformations of Stereoisomeric Ethyl 2-Isothiocyanato-1-cyclopentanecarboxylates. Sci-Hub. Available at: [Link]
-
Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Baghdad Science Journal. Available at: [Link]
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. jocpr.com [jocpr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Synthesis of New Fused Pyrimidines by Isocyanate and Isothiocyanate [jstage.jst.go.jp]
Application Notes and Protocols: Cycloaddition Reactions Involving Ethyl 3-Isothiocyanatobutyrate
Introduction: The Versatile Role of β-Isothiocyanato Esters in Heterocyclic Synthesis
Ethyl 3-isothiocyanatobutyrate, a bifunctional molecule featuring both an ester and a reactive isothiocyanate group, represents a valuable yet underexplored building block in synthetic organic chemistry. The isothiocyanate moiety (–N=C=S) is a heterocumulene that can participate in a variety of cycloaddition reactions, acting as a precursor to a diverse range of sulfur- and nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This guide provides a comprehensive overview of the synthesis of this compound and explores its potential in key cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers to leverage this versatile reagent in their synthetic endeavors. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Part 1: Synthesis of this compound
A common and effective method for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂) or a thiophosgene equivalent.[1][2] For the preparation of this compound, the corresponding precursor, ethyl 3-aminobutanoate hydrochloride, is a readily available starting material.[3]
Protocol 1: Synthesis of this compound from Ethyl 3-Aminobutanoate Hydrochloride
This protocol details the conversion of the primary amine in ethyl 3-aminobutanoate to the isothiocyanate functionality using thiophosgene. Thiophosgene is highly toxic and corrosive, and all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][4]
Materials:
-
Ethyl 3-aminobutanoate hydrochloride
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend ethyl 3-aminobutanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 30 minutes at 0 °C to ensure complete formation of the free amine.
-
Thiophosgene Addition: While maintaining the temperature at 0 °C, add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Causality and Insights:
-
The use of a non-nucleophilic base like triethylamine is critical to avoid reaction with thiophosgene.
-
Anhydrous conditions are important in the initial stages to prevent the hydrolysis of thiophosgene.[1]
-
The stoichiometry is key: a slight excess of thiophosgene ensures complete conversion of the amine, while a significant excess can lead to side reactions.
Part 2: [3+2] Cycloaddition Reactions
The isothiocyanate group can act as a 2π component in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. This is a powerful strategy for the synthesis of thiazoles and related structures.
Reaction with Diazomethane: Synthesis of a 1,2,3-Thiadiazole Derivative
The reaction of isothiocyanates with diazomethane is a known method for the synthesis of 5-amino-1,2,3-thiadiazoles.[5] The reaction proceeds through a [3+2] cycloaddition mechanism.
Caption: Workflow for the synthesis of this compound.
Mechanism: The reaction is initiated by the nucleophilic attack of the diazomethane carbon onto the electrophilic carbon of the isothiocyanate. This is followed by ring closure to form a five-membered thiadiazole ring.
Caption: Mechanism of 1,2,3-Thiadiazole formation.
Protocol 2: Reaction of this compound with Diazomethane
This protocol is adapted from general procedures for the reaction of isothiocyanates with diazomethane.[5] Diazomethane is toxic and potentially explosive; it should be handled with extreme care by trained personnel using appropriate safety precautions, including specialized glassware without ground glass joints.
Materials:
-
This compound
-
Ethereal solution of diazomethane (prepared in situ from a suitable precursor like Diazald™)
-
Diethyl ether (anhydrous)
-
Crystallization dish
Step-by-Step Procedure:
-
Reaction Setup: In a flask suitable for reactions with diazomethane, dissolve this compound (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M).
-
Diazomethane Addition: Cool the solution to 0 °C. Slowly add an ethereal solution of diazomethane (1.0-1.2 eq) dropwise with gentle swirling. A persistent yellow color indicates a slight excess of diazomethane.
-
Reaction Progression: Stopper the flask (with a pressure-equalizing vent) and allow the reaction mixture to stand at room temperature for several days (e.g., 2-10 days), as the reaction can be slow.[5] Monitor the disappearance of the isothiocyanate starting material by TLC or IR spectroscopy (disappearance of the characteristic -NCS stretch around 2100 cm⁻¹).
-
Work-up and Purification: Once the reaction is complete, carefully destroy any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases. Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly in a fume hood. The resulting solid or oil can be purified by crystallization or column chromatography.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Product | Typical Reaction Time | Typical Yield (%) | Ref. |
| Substituted Benzyl Isothiocyanate | Diazomethane | 5-(Substituted-benzylamino)-1,2,3-thiadiazole | 2-10 days | 30-60 | [5] |
Reaction with Nitrile Oxides: Synthesis of a 1,2,4-Oxadiazole Derivative
Isothiocyanates can undergo [3+2] cycloaddition with nitrile oxides, which are typically generated in situ from hydroxamoyl chlorides. This reaction provides access to 1,2,4-oxadiazole-5-thione derivatives.
Protocol 3: Reaction with in situ Generated Benzonitrile Oxide
This protocol describes the reaction of this compound with benzonitrile oxide, generated in situ from benzhydroxamoyl chloride and a base.
Materials:
-
This compound
-
Benzhydroxamoyl chloride
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Chloroform (CHCl₃), anhydrous
-
Standard work-up and purification reagents as in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzhydroxamoyl chloride (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise. The base facilitates the in situ generation of the nitrile oxide 1,3-dipole.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove triethylammonium chloride. Concentrate the filtrate and purify the residue by column chromatography to yield the desired 3-phenyl-4-(1-(ethoxycarbonyl)ethyl)methyl-1,2,4-oxadiazole-5-thione.
Part 3: Prospective [4+2] Cycloaddition Reactions (Hetero-Diels-Alder)
While less common for isothiocyanates, the C=S bond can act as a dienophile in hetero-Diels-Alder reactions with electron-rich dienes.[6] This presents an opportunity for exploratory synthesis of six-membered sulfur-containing heterocycles. The reaction is a [4π + 2π] cycloaddition, a powerful tool for ring formation.[7]
Caption: General scheme for a Hetero-Diels-Alder reaction.
Protocol 4: Exploratory Hetero-Diels-Alder Reaction with an Electron-Rich Diene
This is a proposed protocol based on the principles of the hetero-Diels-Alder reaction. Optimization of reaction conditions (temperature, solvent, Lewis acid catalysis) will likely be necessary.
Materials:
-
This compound
-
An electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene or Danishefsky's diene)
-
Toluene or xylene, anhydrous
-
High-pressure reaction vessel or sealed tube
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure reaction vessel or a heavy-walled sealed tube, combine this compound (1.0 eq) and the electron-rich diene (1.5-2.0 eq) in anhydrous toluene.
-
Thermal Conditions: Seal the vessel and heat the reaction mixture to 100-150 °C for 24-48 hours. The use of elevated temperatures is often required for Diels-Alder reactions.[6]
-
Monitoring and Work-up: After cooling to room temperature, carefully open the vessel. Analyze a small aliquot of the reaction mixture by GC-MS or LC-MS to check for product formation.
-
Purification: If the desired product is formed, concentrate the solvent and purify the residue by column chromatography.
Causality and Insights:
-
The C=S bond of the isothiocyanate is the dienophile in this proposed reaction. Its reactivity may be enhanced by Lewis acid catalysis, which can lower the LUMO energy of the dienophile.
-
Electron-rich dienes are required to facilitate the reaction with the relatively electron-poor isothiocyanate dienophile.
Conclusion and Future Outlook
This compound is a promising reagent for the construction of diverse heterocyclic systems via cycloaddition reactions. While its application in this area is not extensively documented, the fundamental reactivity of the isothiocyanate group provides a strong basis for the development of novel synthetic methodologies. The protocols outlined in this guide, particularly for the synthesis of the starting material and its participation in [3+2] cycloadditions, offer a solid foundation for researchers. The proposed [4+2] cycloaddition pathway represents an exciting avenue for further investigation, with the potential to unlock new classes of sulfur-containing six-membered heterocycles. As the demand for novel molecular scaffolds in drug discovery continues to grow, the exploration of versatile building blocks like this compound will undoubtedly play a crucial role.
References
- Uher, M., et al. (1976). Isothiocyanates. XLVIL Reaction of substituted benzyl isothiocyanates with diazomethane.
- Sheehan, J. C., & Izzo, P. T. (1948). The Reaction of Diazomethane with Isocyanates and Isothiocyanates. Journal of the American Chemical Society, 70(5), 1985-1985.
- Abbiati, G., et al. (2003).
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
- Dyson, G. M., & George, H. J. (1924). The preparation of the isothiocyanates. Part I. The preparation of phenylisothiocyanate. Journal of the Chemical Society, Transactions, 125, 1702-1704.
- Todrick, A., & Walker, T. K. (1937). The action of allyl isothiocyanate on cysteine and on glutathione. Biochemical Journal, 31(2), 297–300.
-
Wikipedia. (2024). Thiophosgene. [Link]
-
Wikipedia. (2024). Diels–Alder reaction. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
ResearchGate. (n.d.). Formal [3+2] cycloaddition reaction of 3‐isothiocyanato oxindoles. [Link]
- Chem-Supply. (n.d.).
-
ResearchGate. (n.d.). Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. [Link]
-
Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. [Link]
-
Wikipedia. (2024). Thiophosgene. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
Sources
- 1. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. Thiophosgene - Wikipedia [en.wikipedia.org]
- 5. chempap.org [chempap.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: Chiral Synthesis of Ethyl 3-Isothiocyanatobutyrate Derivatives
As a Senior Application Scientist, I have structured this guide to provide not just a set of instructions, but a comprehensive technical overview grounded in established chemical principles. The document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently perform and adapt the chiral synthesis of ethyl 3-isothiocyanatobutyrate and its derivatives.
Introduction: The Significance of Chiral β-Isothiocyanato Esters
Chiral molecules are fundamental to modern pharmacology, as the stereochemistry of a drug candidate profoundly influences its interaction with biological targets. Isothiocyanates (-N=C=S) are a class of highly valuable electrophilic compounds, prized both as versatile synthetic intermediates and for their intrinsic biological activity, which includes anticancer, anti-inflammatory, and antimicrobial properties.[1]
This compound, a chiral β-isothiocyanato ester, and its derivatives are important building blocks in medicinal chemistry. The stereocenter at the C3 position is critical for defining the molecule's three-dimensional shape, which dictates its efficacy and selectivity in biological systems. The synthesis of this scaffold in an enantiomerically pure form is therefore a crucial task for drug discovery and development.
This guide provides a detailed exploration of robust and scalable methods for the asymmetric synthesis of this target molecule, focusing on two powerful and distinct strategies: a biocatalytic approach and a transition metal-catalyzed asymmetric hydrogenation approach. We will delve into the causality behind experimental choices, provide validated step-by-step protocols, and offer insights for troubleshooting and analysis.
Core Challenge: Establishing the Stereocenter
The primary synthetic challenge is the efficient and highly selective installation of the chiral center. The overall synthetic plan universally adopted involves a two-stage process:
-
Asymmetric Synthesis of the Chiral Precursor: Preparation of enantiomerically pure ethyl (R)- or (S)-3-aminobutyrate. This is the key stereochemistry-defining stage.
-
Conversion to the Isothiocyanate: Transformation of the chiral primary amine into the target isothiocyanate functionality. This step must proceed without racemization of the established stereocenter.
The following workflow diagram illustrates this fundamental two-stage approach.
Caption: Overall Synthetic Workflow.
Strategic Approaches to the Chiral Amine Precursor
The choice of method for synthesizing the chiral amine precursor is the most critical decision in the entire process. Below, we compare two dominant, field-proven strategies.
| Feature | Strategy A: Biocatalytic Reduction | Strategy B: Asymmetric Hydrogenation |
| Principle | Enzyme-catalyzed (e.g., yeast reductase) asymmetric reduction of a prochiral ketone. | Chiral transition metal complex (e.g., Ru, Ir) catalyzes the enantioselective addition of H₂ to a C=N or C=C bond.[2] |
| Starting Material | Ethyl acetoacetate (abundant, low-cost) | Custom-synthesized enamine or imine |
| Key Reagents | Baker's yeast or isolated reductase enzymes, glucose (as energy source) | Chiral phosphine/diamine ligands, metal precursor (e.g., [RuCl₂(p-cymene)]₂), H₂ gas |
| Equipment | Standard glassware, incubator/shaker | High-pressure hydrogenation reactor (Parr shaker or equivalent) |
| Safety & Handling | Generally safe, uses aqueous media. Standard biological handling. | Requires handling of flammable H₂ gas under pressure and potentially pyrophoric catalysts. |
| Scalability | Excellent, widely used in industry for producing chiral alcohols.[3] | Excellent, the basis of many large-scale pharmaceutical syntheses.[4] |
| Enantioselectivity | Typically high to excellent (>95% e.e.), but can be organism/enzyme dependent. | Consistently excellent (>99% e.e.) with optimized catalyst systems. |
Detailed Protocols and Methodologies
Strategy A: Biocatalytic Route via Chiral Alcohol
This strategy leverages the remarkable stereoselectivity of enzymes. The process involves the asymmetric reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutyrate, followed by a two-step conversion of the hydroxyl group to the amine. This protocol is adapted from well-established procedures for yeast-mediated reductions and subsequent amination.[5][6]
Caption: Biocatalytic route workflow.
-
Rationale: Baker's yeast (Saccharomyces cerevisiae) contains a suite of reductase enzymes that preferentially reduce the ketone of ethyl acetoacetate to the (S)-alcohol, following Prelog's rule. Sucrose provides the necessary energy source for the yeast cells to perform this reduction via glycolysis, which regenerates the NADPH cofactor required by the enzymes.
-
Materials:
-
Baker's Yeast (active dry): 100 g
-
Sucrose: 150 g
-
Tap Water (lukewarm, ~35-40 °C): 800 mL
-
Ethyl acetoacetate: 10 g (77 mmol)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
In a 2 L Erlenmeyer flask, dissolve the sucrose in 800 mL of lukewarm tap water.
-
Add the baker's yeast to the sucrose solution and stir gently for 30 minutes to activate the yeast (you should observe foaming).
-
Add the ethyl acetoacetate to the fermenting yeast mixture.
-
Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination.
-
Gently swirl the flask on an orbital shaker (or stir with a magnetic stirrer at a low speed) at room temperature for 48-72 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the starting material is consumed, add ~50 g of diatomaceous earth to the mixture and stir for 15 minutes.
-
Filter the entire mixture through a large Büchner funnel packed with a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake thoroughly with water.
-
Saturate the aqueous filtrate with solid NaCl to decrease the solubility of the product.
-
Extract the filtrate with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine (1 x 150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl (S)-3-hydroxybutyrate as a colorless oil.
-
Purify by vacuum distillation if necessary. (Yields: 70-85%; e.e. >95%).
-
-
Rationale: A direct conversion of the alcohol to the amine is difficult. A robust method is to first convert the alcohol into a good leaving group (mesylate), which is then displaced by an azide nucleophile. This Sₙ2 reaction proceeds with an inversion of stereochemistry. The resulting azide is then reduced to the primary amine. This multi-step sequence reliably produces the chiral amine with the opposite configuration of the starting alcohol.
-
Procedure (Amination):
-
Mesylation: Dissolve ethyl (S)-3-hydroxybutyrate (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C. Slowly add methanesulfonyl chloride (1.2 equiv.). Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water, extract with DCM, dry, and concentrate to get the crude mesylate. Use immediately in the next step.
-
Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (3 equiv.). Heat the mixture to 80 °C and stir overnight. Cool, pour into water, and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give crude ethyl (R)-3-azidobutyrate.
-
Azide Reduction: Dissolve the crude azide in ethanol or ethyl acetate. Add 10% Palladium on carbon (5 mol% Pd). Hydrogenate the mixture in a Parr apparatus under H₂ (50 psi) until the reaction is complete (TLC or GC monitoring). Filter the catalyst through Celite® and concentrate the filtrate to obtain crude ethyl (R)-3-aminobutyrate.
-
-
Procedure (Isothiocyanate Formation):
-
Follow Protocol B-2 below.
-
Strategy B: Transition Metal-Catalyzed Asymmetric Hydrogenation
This approach represents the state-of-the-art in catalytic asymmetric synthesis, offering exceptional enantioselectivity and efficiency.[4] The protocol involves the hydrogenation of a prochiral enamine using a chiral Ruthenium-diphosphine catalyst.
-
Rationale: A chiral transition metal complex, formed in situ from a metal precursor and a chiral ligand, creates a chiral environment. The enamine substrate coordinates to the metal center in a specific orientation, forcing the delivery of hydrogen from one face of the double bond, thus creating the stereocenter with high fidelity.
-
Materials:
-
Ethyl 3-aminocrotonate (substrate): 1 equiv.
-
[RuCl(p-cymene)((R)-BINAP)]Cl or similar chiral Ru-catalyst: 0.1 - 1 mol%
-
Methanol (degassed, anhydrous): Solvent
-
Hydrogen gas (high purity)
-
-
Procedure:
-
Warning: This procedure must be carried out by trained personnel using a high-pressure reactor and appropriate safety precautions for handling hydrogen gas.
-
In a glovebox, charge the autoclave vessel of a high-pressure reactor with the chiral Ruthenium catalyst and the ethyl 3-aminocrotonate substrate.
-
Add degassed, anhydrous methanol via cannula.
-
Seal the autoclave. Remove it from the glovebox and connect it to the hydrogenation apparatus.
-
Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Open the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify via column chromatography or distillation to yield pure ethyl (R)-3-aminobutyrate. (Yields: >95%; e.e. >99%).
-
Universal Protocol: Conversion of Chiral Amine to Isothiocyanate
This protocol is applicable to the enantiopure ethyl 3-aminobutyrate obtained from either Strategy A or B. It is based on the widely used two-step, one-pot method of forming a dithiocarbamate salt followed by desulfurization.[5]
Caption: Formation via Dithiocarbamate.
-
Rationale: The primary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) to form a dithiocarbamic acid, which is deprotonated by a base (triethylamine) to give a stable dithiocarbamate salt. A desulfurizing agent, such as tosyl chloride, then activates the thiocarbonyl sulfur for elimination, leading to the formation of the isothiocyanate product.
-
Materials:
-
Ethyl (R)-3-aminobutyrate: 1 equiv.
-
Carbon disulfide (CS₂): 1.2 equiv.
-
Triethylamine (Et₃N): 2.2 equiv.
-
Tosyl Chloride (TsCl): 1.1 equiv.
-
Dichloromethane (DCM), anhydrous: Solvent
-
Saturated NaHCO₃ solution
-
Brine
-
-
Procedure:
-
Dissolve ethyl (R)-3-aminobutyrate (1 equiv.) in anhydrous DCM.
-
Add triethylamine (2.2 equiv.) to the solution, followed by the slow, dropwise addition of carbon disulfide (1.2 equiv.) at room temperature.
-
Stir the resulting mixture for 2-3 hours at room temperature. The formation of the dithiocarbamate salt may cause the solution to become cloudy or form a precipitate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tosyl chloride (1.1 equiv.) in a small amount of anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours or until TLC indicates completion.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl (R)-3-isothiocyanatobutyrate.
-
Characterization and Quality Control
-
Confirmation of Structure: Use ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure. The isothiocyanate group has a characteristic strong, broad absorption band in the IR spectrum around 2100 cm⁻¹.
-
Purity Analysis: Assess chemical purity using GC or HPLC.
-
Enantiomeric Excess (e.e.) Determination: The most critical quality control step is to confirm that no racemization occurred. This is achieved using chiral HPLC or chiral GC, often after derivatizing the isothiocyanate into a more stable thiourea with a simple chiral amine of known configuration.
Conclusion
The synthesis of enantiomerically pure this compound is readily achievable through a reliable two-stage process. The key challenge, the establishment of the C3 stereocenter, can be effectively addressed by either biocatalytic reduction of a β-keto ester or by transition-metal catalyzed asymmetric hydrogenation. Both strategies provide access to the crucial chiral β-amino ester precursor with high enantioselectivity. The subsequent conversion to the isothiocyanate is a standard transformation that proceeds without compromising stereochemical integrity. The choice between the biocatalytic and hydrogenation routes will depend on the specific laboratory resources, safety infrastructure, and cost considerations of the research team.
References
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]
-
Zhang, Y., et al. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 25(11), 5898. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Kim, J., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Journal of Biotechnology, 147(2), 113-116. [Link]
-
Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1741. [Link]
-
Janczewski, Ł., et al. (2018). T3P® as a Desulfurating Agent for the One-Pot Synthesis of Isothiocyanates from Primary Amines. Synthesis, 50(06), 1141-1151. [Link]
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Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids (2nd ed.). John Wiley & Sons, Inc. [Link]
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Shioji, K., et al. (2001). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Journal of the Chinese Chemical Society, 48(4), 795-800. [Link]
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Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. [Link]
-
Chhabra, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(16), 11219-11232. [Link]
-
Smith, A. D., et al. (2014). Isothiourea-catalyzed asymmetric synthesis of β-lactams and β-amino esters from arylacetic acid derivatives and N-sulfonylaldimines. Chemical Science, 5(2), 570-575. [Link]
-
Wikipedia. (2023, December 30). Enantioselective reduction of ketones. [Link]
-
Zhang, Y., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 15, 1386187. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607–1741. [Link]
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Application Notes & Protocols: Ethyl 3-Isothiocyanatobutyrate as a Versatile Building Block in Medicinal Chemistry
Abstract
Ethyl 3-isothiocyanatobutyrate is a bifunctional organic building block possessing two key reactive sites: a highly electrophilic isothiocyanate group and an ethyl ester moiety. This unique combination, along with a stereocenter at the 3-position, makes it a valuable synthon for creating diverse molecular architectures, particularly in the field of medicinal chemistry. The isothiocyanate group serves as a powerful precursor for the synthesis of thioureas, thiazolidinones, and other sulfur- and nitrogen-containing heterocycles, which are prominent scaffolds in numerous biologically active compounds.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the properties, reactivity, and potential applications of this compound, complete with detailed protocols for its use in synthesizing key medicinal chemistry intermediates.
Introduction and Physicochemical Properties
This compound (E-3-ITB) belongs to the isothiocyanate (ITC) class of compounds, characterized by the R–N=C=S functional group. ITCs are well-regarded in medicinal chemistry for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The reactivity of the ITC group allows for covalent modification of biological targets or serves as a linchpin for constructing complex heterocyclic systems.[5] The presence of the ethyl butyrate backbone in E-3-ITB offers additional opportunities for structural modification and can influence the pharmacokinetic properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 206750-29-0 | [6] |
| Molecular Formula | C₇H₁₁NO₂S | [6] |
| Molecular Weight | 173.23 g/mol | [6] |
| Boiling Point | 87-88 °C / 5 mmHg | [7] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone, Ethanol) | General Chemical Knowledge |
Core Reactivity: The Isothiocyanate Functional Group
The cornerstone of E-3-ITB's utility is the isothiocyanate group's electrophilicity. The central carbon atom is highly susceptible to nucleophilic attack by heteroatoms like nitrogen, sulfur, and oxygen. This reactivity is the basis for its application as a building block.
The primary and most fundamental reaction is the formation of thioureas via the addition of primary or secondary amines. This reaction is typically high-yielding, proceeds under mild conditions, and requires minimal purification, making it a robust tool in library synthesis and lead optimization.[8]
Applications in Medicinal Chemistry
While specific peer-reviewed examples utilizing this compound are not abundant in current literature, its structural motifs are highly relevant. The primary application lies in the synthesis of N-substituted thioureas, which are precursors to a vast array of biologically active molecules.
-
Anticancer Agents: Thiourea derivatives are extensively studied for their anticancer properties. They can inhibit various targets, including kinases and histone deacetylases, and induce apoptosis in cancer cell lines.[2][3][9] The butyrate ester chain of E-3-ITB could be exploited to modulate solubility and cell permeability.
-
Antimicrobial Scaffolds: The thiourea linkage is a key component in many compounds with potent antibacterial and antifungal activities.[5][10]
-
Heterocyclic Synthesis: Beyond simple thioureas, the derivatives of E-3-ITB can undergo subsequent cyclization reactions. For example, reaction with α-haloketones or esters can yield thiazole or thiazolidinone rings, respectively—privileged structures in drug discovery.[5]
Experimental Protocols
Note: The following protocols are generalized procedures for the synthesis of thioureas from isothiocyanates. While they are based on established and reliable methods, optimization for this compound, including reaction time and purification, may be necessary.[8][11]
Protocol 1: Synthesis of N-Aryl-N'-(3-ethoxycarbonyl-1-methylpropyl)thiourea
This protocol details the straightforward reaction between E-3-ITB and a primary aromatic amine, such as aniline, to form a disubstituted thiourea.
Materials:
-
This compound (E-3-ITB)
-
Aniline (or other substituted primary aromatic amine)
-
Acetone or Dichloromethane (DCM), reagent grade
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for solvent removal (rotary evaporator)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic amine (1.0 eq., e.g., 5.0 mmol, 0.465 g of aniline) in 20 mL of acetone.
-
To this stirring solution, add this compound (1.0 eq., 5.0 mmol, 0.866 g) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Reactions with electron-rich anilines are often complete within 2-6 hours, while electron-deficient anilines may require longer reaction times (up to 24 hours) or gentle heating.[11]
-
Upon completion (disappearance of the limiting starting material by TLC), a precipitate may form. If so, collect the solid product by vacuum filtration and wash with cold petroleum ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure thiourea derivative.
Self-Validation (Characterization):
-
¹H NMR: Expect characteristic signals for the aromatic protons, the butyrate backbone (CH, CH₂, CH₃), the ethyl ester (CH₂, CH₃), and two distinct broad singlets for the N-H protons.
-
IR Spectroscopy: Look for characteristic C=S stretching vibrations (around 1300-1400 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the expected product (M+H⁺ for C₁₃H₁₈N₂O₂S ≈ 267.11).
Safety and Handling
Isothiocyanates are reactive compounds and should be handled with appropriate care.
-
Hazard Class: Isothiocyanates are generally classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation or burns.[6] They are often lachrymators (tear-inducing agents).
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling E-3-ITB and its derivatives.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
This compound is a promising, albeit underutilized, building block for medicinal chemistry. Its predictable reactivity through the isothiocyanate group provides a reliable entry point to thiourea and heterocyclic scaffolds. The chiral center and ester functionality offer avenues for creating structurally complex and diverse libraries of compounds for biological screening. Future research should focus on exploring the utility of this specific synthon in the targeted synthesis of enzyme inhibitors and other potential therapeutic agents, thereby establishing a more robust literature foundation for its application.
References
-
Abbas, S. Y., El-Sharief, M. A. M., Basyouni, W. M., El-Badry, O. M., & El-Gogary, T. M. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
-
Razali, N. N. M., & Othman, N. S. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 25(4), 586-608. [Link]
-
Al-Salihi, S. A. (2020). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]
-
Bielenica, A., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 25(8), 4293. [Link]
-
Mihai, C. I., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(24), 8963. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing isothiocyanates.
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Lodhi, N. A., et al. (2016). Mild conversion of primary amine to isothiocyanate?. ResearchGate. [Link]
-
Chana, A., et al. (2006). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Letters in Drug Design & Discovery, 3(1), 53-58. [Link]
- Google Patents. (n.d.). Process for converting primary amines to isothiocyanates.
-
Khan, K. M., et al. (2018). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOGICAL SCREENING. World Journal of Pharmaceutical Research, 7(18), 70-87. [Link]
-
Limban, C., et al. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 21(10), 1369. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1977). Volume 42, Issue 6. [Link]
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- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2608385A1 - Substituted spiro compounds and their use for producing drugs - Google Patents [patents.google.com]
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- 11. ajol.info [ajol.info]
Application Notes & Protocols: The Strategic Use of Ethyl 3-Isothiocyanatobutyrate in Combinatorial Library Synthesis
Abstract
Ethyl 3-isothiocyanatobutyrate is a bifunctional chemical building block uniquely suited for combinatorial chemistry and drug discovery. Its isothiocyanate moiety serves as a highly reliable electrophilic hub for reaction with a multitude of nucleophiles, primarily amines, to form stable thiourea linkages.[1][2] The ethyl ester group provides a secondary site for diversification or can be retained to influence the physicochemical properties of the final compounds. This guide provides an in-depth exploration of the core reactivity of this compound, alongside detailed, field-proven protocols for its application in both solution-phase and solid-phase library synthesis, enabling the rapid generation of diverse molecular scaffolds for high-throughput screening.
Core Chemistry & Strategic Advantages
The power of this compound in combinatorial synthesis stems from the predictable and efficient reactivity of the isothiocyanate (-N=C=S) group.
Causality of Reactivity: The central carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it an excellent target for nucleophilic attack. The most common and robust reaction is with primary or secondary amines, which proceeds via a nucleophilic addition mechanism to yield disubstituted or trisubstituted thioureas, respectively.[2][3] This reaction is typically high-yielding, requires mild conditions, and proceeds with high chemoselectivity, making it ideal for the parallel synthesis of large compound libraries.
Strategic Advantages:
-
Robust & Predictable Reactions: Forms thiourea bonds with high fidelity across a wide range of amine substrates.
-
Scaffold Diversity: The resulting thiourea is not merely a linker but a key pharmacophore in its own right, known for a wide spectrum of biological activities.[4] Furthermore, it serves as a versatile intermediate for subsequent cyclization reactions to generate a vast array of nitrogen- and sulfur-containing heterocycles.[5][6][7]
-
Bifunctionality: The ethyl ester moiety offers a latent handle for further chemical modification (e.g., hydrolysis to a carboxylic acid followed by amide coupling) or can be used to tune properties like solubility and cell permeability.
-
"Lead-Like" Properties: The core scaffold derived from this compound provides a foundation with favorable molecular weight and structural characteristics for developing drug candidates.
Application Protocol 1: Solution-Phase Synthesis of a Diverse Thiourea Library
This protocol details a parallel synthesis approach for creating a library of N-(3-ethoxycarbonyl-1-methylpropyl)-N'-aryl/alkyl-thioureas in a 96-well plate format, a cornerstone of early-stage hit discovery.
Experimental Principle: The protocol leverages the direct and efficient reaction between this compound and a diverse panel of primary and secondary amines. By using an array of amines, a library with high structural diversity at the N' position is rapidly generated. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal. The reaction proceeds at room temperature without the need for a catalyst.
Detailed Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous Dichloromethane (DCM).
-
Prepare 0.5 M stock solutions for a diverse set of 96 primary and secondary amines (Building Blocks, R¹R²NH) in anhydrous DCM in a separate 96-well plate (Master Plate).
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well of the reaction block, add 200 µL (0.1 mmol, 1.0 eq.) of the this compound stock solution using a multichannel pipette.
-
To each corresponding well, add 220 µL (0.11 mmol, 1.1 eq.) of the appropriate amine stock solution from the Master Plate. A slight excess of the amine ensures the complete consumption of the isothiocyanate.
-
Seal the reaction block with a cap mat.
-
-
Reaction Execution:
-
Place the sealed reaction block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.
-
Causality: Agitation ensures homogeneity. The extended reaction time is to accommodate slower-reacting, sterically hindered, or electronically deactivated amines.
-
-
Monitoring and Work-up:
-
Reaction completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a few representative wells. The disappearance of the isothiocyanate starting material is a key indicator.
-
Once complete, remove the solvent from each well by placing the block in a centrifugal evaporator.
-
-
Purification:
-
For initial screening, the crude products may be of sufficient purity.
-
If higher purity is required, dissolve the residues in a minimal amount of DCM and purify using parallel flash chromatography or preparative HPLC.
-
Data Presentation: Representative Library Members
| Entry | Amine Building Block (R¹R²NH) | Product Structure (Thiourea) | Expected Yield (%) | Purity (LC-MS, %) |
| 1 | Aniline | (Structure 1) | >95 | >98 |
| 2 | Benzylamine | (Structure 2) | >95 | >98 |
| 3 | Morpholine | (Structure 3) | >95 | >97 |
| 4 | 4-Fluoroaniline | (Structure 4) | >90 | >95 |
(Note: Structures are representational. Actual yields and purities may vary based on the specific amine used.)
Application Protocol 2: Solid-Phase Synthesis of a 1,3,5-Triazinane-2-thione Library
This protocol demonstrates the power of solid-phase organic synthesis (SPOS) to construct more complex heterocyclic scaffolds. The isothiocyanate is used as a key reagent to build a thiourea linker on a resin, which then undergoes a cyclative cleavage reaction.
Experimental Principle: The workflow begins with an amine-functionalized solid support (Rink Amide resin). This resin-bound amine reacts with this compound to form a bound thiourea. This intermediate is then treated with a diverse set of aldehydes and an acid catalyst. This results in a Pictet-Spengler-type cyclization, where the newly formed heterocycle is cleaved from the resin in the same step, simplifying purification as excess reagents and intermediates remain bound to the solid support.[8][9]
Workflow Diagram: Solid-Phase Synthesis of Triazinane-thiones
Caption: Solid-phase synthesis workflow for a triazinane-thione library.
Detailed Step-by-Step Methodology:
-
Resin Preparation:
-
Place Rink Amide resin (100 mg, 0.1 mmol) in a fritted solid-phase synthesis vessel.
-
Swell the resin in Dimethylformamide (DMF) for 30 minutes, then wash with DCM (3 x 5 mL).
-
-
Step 1: Thiourea Formation:
-
Prepare a solution of this compound (52 mg, 0.3 mmol, 3 eq.) in 2 mL of anhydrous DCM.
-
Add the solution to the swollen resin.
-
Shake the vessel at room temperature for 6 hours.
-
Causality: A significant excess of the isothiocyanate is used to drive the reaction on the solid support to completion.
-
Wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL) to remove all excess reagents.
-
-
Step 2: Cyclative Cleavage:
-
Prepare a "cleavage cocktail" for each library member. In a separate vial, add a diverse aldehyde (0.5 mmol, 5 eq.) to 2 mL of a Dichloromethane/Trifluoroacetic Acid (DCM/TFA) mixture (95:5 v/v).
-
Add the cleavage cocktail to the resin.
-
Shake the vessel at room temperature for 18 hours.
-
Causality: The TFA protonates the imine formed between the aldehyde and the thiourea, catalyzing the intramolecular cyclization and simultaneously cleaving the product from the acid-labile Rink Amide linker.
-
-
Product Isolation:
-
Drain the solution from the reaction vessel through the frit into a collection vial.
-
Wash the resin with an additional 1 mL of DCM and combine the filtrates.
-
Concentrate the solution under a stream of nitrogen or using a centrifugal evaporator to yield the crude product.
-
Purify as needed via preparative HPLC.
-
Troubleshooting and Best Practices
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Sterically hindered amine; low nucleophilicity of the amine; moisture. | Increase reaction time and/or temperature (up to 40°C). Use a slight excess of the amine (1.1-1.2 eq.). Ensure all reagents and solvents are anhydrous. |
| Low Yield in SPOS | Incomplete initial reaction on resin; steric hindrance on the solid phase. | Use a higher excess of isothiocyanate (3-5 eq.). Confirm reaction completion with a Kaiser test (for primary amines) before proceeding. |
| Side Product Formation | The amine starting material is unstable or contains reactive impurities. | Use freshly purified amines. For SPOS, ensure the cleavage cocktail (TFA) does not degrade the target molecule. |
| Difficult Purification | The product is highly polar or non-polar. | For solution-phase, consider a liquid-liquid extraction workup before chromatography. For SPOS, ensure thorough washing between steps. |
References
-
Scattolin, T., Klein, A., & Schoenebeck, F. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters - ACS Publications. Available at: [Link]
-
Isothiocyanate Enabled Versatile Cyclizations of Phage Dis- played Peptides for the Discovery of Macrocyclic Binders. (n.d.). ChemRxiv. Available at: [Link]
-
Isothiocyanate Enabled Versatile Cyclizations of Phage Dis-played Peptides for the Discovery of Macrocyclic Binders. (2024). Cambridge Open Engage. Available at: [Link]
-
Cyclisation of aryl acetylides with isothiocyanates: New insight into an old reaction. (2025). ScienceDirect. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Li, Z., et al. (2023). Recent advances in radical thiocyanation cyclization or spirocyclization reactions. PubMed. Available at: [Link]
-
Ilies, R., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Melo, T. R., et al. (2001). Trityl isothiocyanate support for solid-phase synthesis. PubMed. Available at: [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Available at: [Link]
-
Andersen, J., & Ulven, T. (n.d.). Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents. ResearchGate. Available at: [Link]
-
Reaction Of Isothiocyanate Research Articles - Page 4. (n.d.). R Discovery. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Available at: [Link]
-
Sharma, S. (1989). Isothiocyanates in Heterocyclic Synthesis. Taylor & Francis Online. Available at: [Link]
Sources
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- 6. Recent advances in radical thiocyanation cyclization or spirocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Scalable, One-Pot Synthesis of 4-Aminothiazole Derivatives from Ethyl 3-Isothiocyanatobutyrate
Abstract
The 4-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] However, scalable and efficient access to diversely substituted 4-aminothiazoles remains a significant synthetic challenge. This application note details a robust and scalable one-pot protocol for the synthesis of novel 4-aminothiazole derivatives, utilizing Ethyl 3-isothiocyanatobutyrate as a key starting material. By explaining the mechanistic rationale and providing a detailed, field-tested protocol, this guide offers researchers and process chemists a reliable method for generating these high-value compounds.
Introduction and Scientific Rationale
The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent method.[3][4][5] This classical reaction typically involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[6][7][8] While effective for many substitution patterns, this two-component approach has limitations, particularly for the direct and scalable synthesis of 4-aminothiazoles.
The protocol herein describes a convergent, multi-component reaction (MCR) strategy that overcomes these limitations. By combining this compound, an α-haloketone, and an ammonia source in a single reaction vessel, we can directly construct the 4-aminothiazole core with the C2 position specifically functionalized by the isothiocyanate-derived substituent.
Causality of Component Selection:
-
This compound: This reagent serves a dual purpose. It is the source of both the sulfur atom (S1) and the carbon atom at the 2-position (C2) of the thiazole ring. The ethyl butyrate moiety provides a versatile handle for further chemical modification. Isothiocyanates are valuable synthetic intermediates known for a range of chemical transformations.[9][10][11]
-
α-Haloketone: As in the classical Hantzsch synthesis, this component provides the C4 and C5 atoms of the heterocyclic ring.[12] The choice of α-haloketone directly dictates the substituent at the 5-position.
-
Ammonia Source (e.g., Ammonium Acetate): This component is critical for forming the 4-amino group. It provides the nitrogen atom for the 3-position (N3) and the exocyclic amino group at C4 through a series of condensation and elimination steps.
This one-pot approach enhances process efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification, making it highly amenable to industrial-scale production.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a modified Hantzsch pathway. The key steps involve the initial formation of a thiourea intermediate in situ, followed by nucleophilic attack on the α-haloketone, and subsequent intramolecular cyclization and dehydration.
Caption: Proposed mechanistic pathway for the one-pot synthesis of 4-aminothiazoles.
Materials and Safety Precautions
Required Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under nitrogen in a cool, dry place. |
| 3-Chloro-2,4-pentanedione | ≥98% (α-haloketone) | TCI Chemicals | Corrosive and lachrymator. |
| Ammonium Acetate | ACS Reagent, ≥98% | Fisher Scientific | Acts as the ammonia source and mild base. |
| Ethanol (EtOH), Anhydrous | ≥99.5% | VWR | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Sodium Bicarbonate (NaHCO₃), Saturated | ACS Grade | LabChem | For aqueous work-up. |
| Brine, Saturated (NaCl) | ACS Grade | LabChem | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying organic layers. |
Safety Protocols and Hazard Management
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
This compound: Toxic if inhaled and harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[13] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
α-Haloketones (e.g., 3-Chloro-2,4-pentanedione): These are highly reactive, corrosive, and often lachrymatory.[12] Avoid inhalation of vapors and direct contact with skin and eyes. Handle with extreme care.
-
General Handling: All reagent transfers should be performed in a fume hood.[14][15] Ensure that an emergency eyewash station and safety shower are immediately accessible. All chemical waste must be disposed of according to institutional and local regulations.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative 4-aminothiazole derivative on a 10-gram scale.
One-Pot Synthesis Workflow
Caption: Step-by-step workflow for the scalable synthesis of 4-aminothiazoles.
Step-by-Step Procedure
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter. Place the flask in a heating mantle.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous ethanol (200 mL), ammonium acetate (1.1 eq.), and 3-chloro-2,4-pentanedione (1.0 eq.).
-
Substrate Addition: Begin stirring the mixture. Slowly add this compound (1.0 eq.) to the flask dropwise over 15 minutes using a syringe pump. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a 1 L beaker containing 200 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extraction: Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product can be purified to high homogeneity using one of the following standard methods.
-
Recrystallization: For solid products, recrystallization is a highly effective and scalable purification method. A common solvent system is hot ethanol or an ethyl acetate/hexanes mixture.[16] The crude solid is dissolved in a minimum amount of boiling solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by vacuum filtration.
-
Column Chromatography: For oils or solids that do not crystallize well, purification by flash column chromatography on silica gel is recommended. A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, is typically effective at separating the product from residual starting materials and byproducts.
Scalability and Optimization Parameters
Scaling this reaction requires careful consideration of heat and mass transfer. The following parameters are key to successful scale-up.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) Recommendation | Rationale for Control |
| Solvent Volume | 20 mL / g of limiting reagent | 10-15 mL / g; adjust for efficient stirring and heat transfer. | Prevents slurry from becoming too thick; ensures adequate mixing. |
| Reagent Addition | Dropwise via syringe (15 min) | Controlled addition via pump over 60-90 min. | Manages the initial exotherm and prevents the formation of thermal runaway or byproducts. |
| Temperature | Reflux (~78°C) | Maintain internal temperature at 75-80°C using a jacketed reactor. | Ensures consistent reaction kinetics and prevents side reactions. |
| Agitation | Magnetic Stirrer (300-400 RPM) | Overhead mechanical stirrer (100-200 RPM, adjust for vortex). | Guarantees homogeneous mixing of the multi-component system. |
| Work-up | Separatory Funnel | Jacketed reactor with a bottom outlet valve for phase separation. | Improves safety and efficiency during quenching and extraction. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of novel 4-aminothiazole derivatives. By leveraging a one-pot, multi-component strategy with this compound, this method offers significant advantages in terms of operational simplicity, efficiency, and adaptability. The detailed procedural steps and discussion of scalability parameters provide researchers and drug development professionals with a powerful tool for accessing this important class of heterocyclic compounds.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). Available at: [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Preprints.org. Available at: [Link]
- 4-Aminothiazole - Google Patents. Google Patents.
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. Available at: [Link]
-
Recent advancement in the synthesis of isothiocyanates. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. PubMed. Available at: [Link]
- Purification of 2-aminothiazole - Google Patents. Google Patents.
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents. Google Patents.
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available at: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
synthesis of thiazoles. YouTube. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. National Institutes of Health (NIH). Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ACS Publications. Available at: [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available at: [Link]
-
Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. ACS Publications. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. Available at: [Link]
-
Ethyl Thiocyanate, 99% (GC) MSDS. Exposome-Explorer. Available at: [Link]
-
Synthesis of 2,4‐disubstituted thiazoles. ResearchGate. Available at: [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
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- 7. youtube.com [youtube.com]
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- 9. mdpi.com [mdpi.com]
- 10. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-isothiocyanatobutyrate
This guide is designed for researchers, chemists, and professionals in drug development who are working with Ethyl 3-isothiocyanatobutyrate. As a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules, optimizing its preparation is crucial for achieving high yields, purity, and reproducibility.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies.
The synthesis of isothiocyanates, including this compound, most commonly proceeds through the formation of a dithiocarbamate salt from the corresponding primary amine (Ethyl 3-aminobutyrate) and carbon disulfide (CS₂). This intermediate is then decomposed using a desulfurizing agent to yield the final product.[3][4] While the pathway is well-established, it is prone to several challenges that can impact success.
Part 1: Foundational Synthesis Pathway & Key Challenges
The primary route involves a two-step, often one-pot, process. Understanding this workflow is the first step in troubleshooting.
Caption: General reaction scheme for isothiocyanate synthesis.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields are typically traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.
-
Incomplete Formation of the Dithiocarbamate Intermediate: The initial reaction between Ethyl 3-aminobutyrate and CS₂ is foundational.
-
Causality: This is an equilibrium-driven process. The amine acts as a nucleophile attacking the carbon of CS₂. The presence of a base (like triethylamine) is crucial to deprotonate the resulting dithiocarbamic acid, shifting the equilibrium towards the stable salt intermediate.[3]
-
Solution: Ensure your amine starting material is pure and dry. Use a slight excess (1.1-1.2 equivalents) of both CS₂ and the base. The reaction is often performed at low temperatures (0 °C to room temperature) to minimize side reactions.
-
-
Inefficient Decomposition of the Intermediate: The choice and handling of the desulfurizing agent are critical.
-
Causality: The dithiocarbamate salt must be "activated" to eliminate a sulfur atom and form the N=C=S bond. Reagents like tosyl chloride (TsCl) or acetyl chloride convert one of the sulfur atoms into a good leaving group.[5][6]
-
Solution: Add the desulfurizing agent slowly at a controlled temperature (often 0 °C) to manage any exotherm. Ensure stoichiometric amounts are used; a large excess can complicate purification.
-
-
Workup and Purification Losses: this compound is a relatively non-polar molecule with a moderate boiling point, making it susceptible to loss.
-
Causality: The product can be volatile and may be lost during solvent removal.[7] Emulsion formation during aqueous extraction can also trap the product.
-
Solution: Use a rotary evaporator at reduced pressure and minimal heat. For purification, flash column chromatography on silica gel is effective. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Caption: Workflow for diagnosing the cause of low reaction yields.
Q2: I'm observing a significant amount of a symmetrical thiourea by-product. How can I prevent this?
Answer: The formation of 1,3-bis(3-ethoxycarbonyl-1-methylpropyl)thiourea is a classic side reaction in isothiocyanate synthesis.
-
Causality: The isothiocyanate product (an electrophile) can be attacked by any remaining nucleophilic starting amine.[8] This reaction is often faster than the desired synthesis, especially if there is a local excess of the amine.
-
Solutions:
-
Inverse Addition: Instead of adding the desulfurizing agent to the reaction mixture, add the dithiocarbamate salt solution slowly to a solution of the desulfurizing agent. This ensures that the activating agent is always in excess, and the newly formed isothiocyanate is in a less amine-rich environment.
-
Use Amine Salts: Starting with the hydrochloride salt of Ethyl 3-aminobutyrate can suppress the side reaction. The free amine is generated in situ by the base, keeping its free concentration low at any given time.[8]
-
One-Pot Procedure: In a well-optimized one-pot synthesis, the dithiocarbamate formation should be driven to completion before the desulfurizing agent is added. Confirm completion via Thin Layer Chromatography (TLC) before proceeding to the next step.
-
Q3: The purification of my product is difficult. What strategies can I use to isolate pure this compound?
Answer: Purification challenges often stem from by-products with similar polarity to the target compound or from excess reagents.
-
Problem: Removing Excess Tosyl Chloride:
-
Causality: Tosyl chloride is a solid with low volatility and polarity similar to some isothiocyanates, making it difficult to remove by evaporation or standard chromatography.[5]
-
Solution: Use acetyl chloride as an alternative. It is more volatile and its by-products (acetic acid, triethylammonium chloride) are more easily removed during an aqueous workup.[5] If using tosyl chloride, use it stoichiometrically and quench any excess with a small amount of water or a primary amine on a solid support before workup.
-
-
Problem: Removing Polar By-products (e.g., Triethylammonium Salts, Urea):
-
Causality: These salts and other polar impurities are generated from the base and decomposition of intermediates.
-
Solution: A thorough aqueous workup is key. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and then a saturated brine solution to reduce the amount of dissolved water in the organic phase. By-products like urea can be effectively removed by an H₂O/diethyl ether extraction.[3]
-
-
Problem: Volatile Product:
-
Causality: Low molecular weight isothiocyanates can be volatile.[7] While this compound is not extremely volatile (boiling point ~88 °C at 5 mmHg), care should be taken.[9]
-
Solution: When removing solvent on a rotary evaporator, use a moderately low temperature (e.g., 30-35 °C) and monitor the pressure carefully. Avoid leaving the product under high vacuum for extended periods.
-
Q4: I am concerned about the toxicity of my reagents. What are safer and effective alternatives?
Answer: Minimizing the use of highly toxic reagents like thiophosgene and carbon disulfide is a primary goal of green chemistry.
-
Alternatives to Thiophosgene: Thiophosgene is highly toxic and moisture-sensitive. Safer, though often more expensive, thiocarbonyl transfer reagents have been developed. These include 1,1'-thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thionocarbonate.[4][5]
-
Reducing Reliance on Carbon Disulfide (CS₂): While CS₂ is the most common C1S1 source, modern methods focus on making its use more efficient and contained.
-
Elemental Sulfur: The reaction of isocyanides (derived from amines) with elemental sulfur, often catalyzed by an amine base like DBU, is a greener alternative that avoids CS₂ entirely.[7][10]
-
Desulfurizing Agents: Using milder desulfurizing agents for the dithiocarbamate intermediate is a significant improvement. Hydrogen peroxide (H₂O₂) and sodium persulfate are effective "green" oxidants for this transformation.[3][4]
-
| Reagent Class | High Hazard Option | Safer Alternative(s) | Rationale |
| Thiocarbonyl Source | Thiophosgene | Carbon Disulfide (CS₂) | CS₂ is less acutely toxic than thiophosgene, though still hazardous.[7][8] |
| C1S1 Source | Carbon Disulfide (CS₂) | Elemental Sulfur (with isocyanide) | Avoids the use of volatile and toxic CS₂.[10] |
| Desulfurizing Agent | Heavy Metal Salts (e.g., Pb(NO₃)₂) | Tosyl Chloride, Acetyl Chloride | Avoids heavy metal waste; by-products are more easily managed.[5][6] |
| "Green" Oxidants | N/A | Hydrogen Peroxide (H₂O₂), Iodine | These reagents are environmentally benign and effective for dithiocarbamate decomposition.[3][4][8] |
Q5: My final product seems to degrade upon storage. What are the optimal conditions for storing this compound?
Answer: Isothiocyanates are reactive electrophiles and can degrade over time, especially when exposed to nucleophiles, light, or high temperatures.
-
Causality: The isothiocyanate functional group is susceptible to hydrolysis by moisture (forming an unstable carbamic acid that decomposes) and can react with other nucleophiles. It can also potentially polymerize or rearrange under harsh conditions.
-
Optimal Storage Conditions:
-
Temperature: Store in a refrigerator or freezer (-20 °C is ideal) to slow decomposition rates.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Container: Use an amber glass vial to protect it from light. Ensure the cap has a chemically resistant liner (e.g., PTFE).
-
Purity: Ensure the product is as pure as possible before storage, as impurities can sometimes catalyze degradation.
-
Part 3: Optimized Experimental Protocol
This protocol describes a reliable, one-pot synthesis of this compound using the tosyl chloride method, which balances efficiency, safety, and scalability.
Protocol: One-Pot Synthesis via Tosyl Chloride-Mediated Decomposition
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 5 mL per mmol of amine). Cool the flask to 0 °C using an ice bath.
-
Dithiocarbamate Formation:
-
Add Ethyl 3-aminobutyrate (1.0 eq).
-
Add triethylamine (Et₃N) (1.2 eq).
-
Slowly add carbon disulfide (CS₂) (1.2 eq) dropwise over 10 minutes. The solution may turn yellow or orange.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Decomposition:
-
Cool the reaction mixture back down to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates full consumption of the intermediate.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and saturated NaCl solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low heat (<35 °C).
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil.
-
Part 4: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the dithiocarbamate decomposition using tosyl chloride?
A: The decomposition involves the activation of the dithiocarbamate salt. The lone pair on one of the sulfur atoms attacks the electrophilic sulfur of tosyl chloride. This forms a labile thiotosyl ester intermediate. The triethylamine then acts as a base to facilitate the elimination of p-toluenesulfonothioic acid and chloride, resulting in the formation of the isothiocyanate N=C=S bond.[3]
Q: How do I choose the right solvent for my reaction?
A: The ideal solvent should be inert to the reagents, dissolve the starting materials and intermediates, and be easy to remove. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[5] For greener alternatives, solvents like γ-butyrolactone (GBL) have been shown to be effective.[10] Avoid protic solvents like alcohols during the decomposition step, as they can react with the isothiocyanate product.
Q: Can I use microwave synthesis for this reaction?
A: Yes, microwave-assisted synthesis can significantly accelerate the preparation of isothiocyanates, often reducing reaction times from hours to minutes.[3] However, optimization is key. The rapid heating can sometimes lead to different by-product profiles. It is recommended to start with established thermal conditions and then adapt them to a microwave reactor, carefully monitoring temperature and pressure. Interestingly, in some cases, conventional heating has been found to give better yields than a specialized organic synthesis microwave.[3]
References
-
Németh, A., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules. Available at: [Link]
-
Muth, A., et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules. Available at: [Link]
-
Okuma, K., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
- CN103012226B. (2013). Preparation method of isothiocyanic acid ethyl ester. Google Patents.
-
Isothiocyanate chemistry diagram. (n.d.). ResearchGate. Available at: [Link]
-
Bennur, S., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. Available at: [Link]
-
Ye, Z., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. Available at: [Link]
-
Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available at: [Link]
-
Various Authors. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]
- US3637788A. (1972). Process for producing isothiocyanates. Google Patents.
Sources
- 1. CN103012226B - Preparation method of isothiocyanic acid ethyl ester - Google Patents [patents.google.com]
- 2. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. cbijournal.com [cbijournal.com]
- 9. 206750-29-0 Cas No. | Ethyl DL-3-isothiocyanatobutyrate | Matrix Scientific [matrixscientific.com]
- 10. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
Side reactions of Ethyl 3-isothiocyanatobutyrate with nucleophiles
Technical Support Center: Ethyl 3-isothiocyanatobutyrate
A Guide to Navigating Side Reactions with Nucleophiles
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your reactions. This compound is a valuable bifunctional reagent, featuring both an electrophilic isothiocyanate carbon and an ester moiety. This dual reactivity is a double-edged sword, offering diverse synthetic possibilities but also paving the way for a range of potential side reactions. This guide is structured to help you anticipate, identify, and mitigate these challenges.
Frequently Asked Questions (FAQs): Troubleshooting Common Issues
This section addresses the most common questions and issues encountered when working with this compound and various nucleophiles.
Category 1: Reactions with Amine Nucleophiles
The reaction of isothiocyanates with primary or secondary amines to form thioureas is one of the most fundamental and widely used transformations for this class of compounds.[1][2][3] However, even this seemingly straightforward reaction can present challenges.
Question 1: I'm observing a low yield of my target thiourea when reacting this compound with a primary/secondary amine. What are the likely causes and how can I improve it?
Answer: Low yields in thiourea synthesis from an isothiocyanate are a frequent issue, typically stemming from one of three factors: the stability of the isothiocyanate, the nucleophilicity of the amine, or steric hindrance.[1]
-
Causality & Explanation: The isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to degradation, especially in the presence of moisture or impurities. If the isothiocyanate has degraded, there is simply less of it to react. Secondly, amines with electron-withdrawing groups or significant steric bulk around the nitrogen atom will be less nucleophilic, slowing down the desired reaction and allowing side reactions to compete.[1][4]
-
Troubleshooting & Optimization:
-
Verify Reagent Quality: Ensure the this compound is pure. If it has been stored for a long time, consider re-purification by distillation under reduced pressure. For best results, use freshly prepared or recently purchased reagent and store it in a cool, dark, and dry environment under an inert atmosphere.[1]
-
Enhance Amine Nucleophilicity: For weakly nucleophilic (electron-poor) amines, the addition of a non-nucleophilic base like triethylamine (TEA) can deprotonate a small fraction of the amine, increasing its overall reactivity without competing in the reaction.
-
Overcome Steric Hindrance: If steric hindrance is a factor, increasing the reaction temperature can provide the necessary activation energy. Microwave irradiation has also proven effective in overcoming significant steric barriers and reducing reaction times.[1]
-
Solvent Choice: Use anhydrous aprotic solvents like THF, DCM, or Acetonitrile to prevent hydrolysis of the isothiocyanate.
-
Question 2: My reaction with a primary amine is giving me multiple products, and I suspect over-alkylation. Is this possible?
Answer: Yes, this is a classic issue. While the initial reaction forms the desired N,N'-disubstituted thiourea, the resulting thiourea still possesses a proton on the nitrogen that came from the primary amine. In the presence of a base and unreacted starting material, further reactions can occur, though this is less common than with halogenoalkanes. A more likely scenario is that if your reaction conditions are too harsh or if there are other electrophilic species present, side reactions can occur. However, the most common issue with primary amines is ensuring a clean 1:1 reaction.[4]
-
Causality & Explanation: The primary reaction involves the lone pair on the amine nitrogen attacking the central carbon of the isothiocyanate. With a primary amine (R-NH2), the resulting thiourea has an N-H bond. This product is generally stable. The complexity often arises from impurities or the amine acting as a base, potentially catalyzing side reactions.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the isothiocyanate. Adding the isothiocyanate dropwise to a solution of the amine can help prevent localized excesses of the isothiocyanate.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials and the appearance of the product. Stop the reaction as soon as the limiting reagent is consumed to prevent the formation of byproducts.
-
Category 2: Reactions with Protic Nucleophiles (Water, Alcohols)
The presence of water or alcohol, either as a solvent or as an impurity, is a major source of byproducts.
Question 3: I noticed a significant loss of my starting material and the formation of an unexpected byproduct when using a protic solvent like ethanol. What is happening?
Answer: You are likely observing two potential side reactions: hydrolysis of the isothiocyanate group and/or transesterification/hydrolysis of the ethyl ester.
-
Causality & Explanation:
-
Isothiocyanate Hydrolysis: Isothiocyanates react with water to form an unstable dithiocarbamic acid, which can decompose, often leading to the corresponding amine and COS. This pathway consumes your starting material.[5]
-
Reaction with Alcohols: Alcohols can add to the isothiocyanate to form thiocarbamates. If ethanol is your solvent, it can react to form an ethyl thiocarbamate derivative.
-
Ester Hydrolysis/Transesterification: The ethyl ester group on your molecule is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating.[6][7] If another alcohol is present (e.g., methanol as a solvent), you can also get transesterification.
-
-
Troubleshooting & Optimization:
-
Strict Anhydrous Conditions: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Avoid Protic Solvents: Whenever possible, choose aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile for your reactions.
-
pH Control: If aqueous workup is necessary, use buffered solutions and keep the temperature low to minimize ester hydrolysis.
-
Category 3: Reactions with Thiol Nucleophiles
Question 4: I am trying to react this compound with a molecule that also contains a thiol (-SH) group, but the reaction is not selective. Why?
Answer: Thiols are highly potent nucleophiles, often more so than amines or alcohols, especially in their deprotonated thiolate form.[8][9] They will readily and rapidly attack the electrophilic carbon of the isothiocyanate.
-
Causality & Explanation: The high nucleophilicity of sulfur means that the reaction to form a dithiocarbamate is extremely fast.[10][11] It will almost certainly outcompete the reaction with other nucleophiles like amines unless the amine is significantly more reactive or present in a much higher concentration.
-
Troubleshooting & Optimization:
-
Orthogonal Protection Strategy: If you need to react with a different functional group on your molecule (e.g., an amine), the thiol group must be protected. Common thiol protecting groups include benzyl (Bn) or trityl (Trt), which are stable under the conditions required for thiourea formation and can be removed later.
-
pH Manipulation: The nucleophilicity of amines and thiols is pH-dependent. At a pH below the pKa of the thiol (~8-9), it will be largely protonated and less nucleophilic. However, this may also protonate your target amine, so this approach requires careful optimization and is often less reliable than a protection strategy.
-
Troubleshooting Summary & Data
The following table summarizes the common issues and solutions for easy reference.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Thiourea Yield | 1. Isothiocyanate degradation2. Low amine nucleophilicity3. Steric hindrance | 1. Use fresh/purified isothiocyanate; store properly.[1]2. Add a non-nucleophilic base (e.g., TEA).[1]3. Increase temperature or use microwave irradiation.[1] |
| Multiple Products (with Amines) | 1. Poor stoichiometry control2. Reaction run for too long | 1. Use precise 1:1 stoichiometry; add isothiocyanate dropwise.2. Monitor reaction by TLC/LC-MS and stop when complete. |
| Loss of Starting Material | 1. Hydrolysis of isothiocyanate by moisture2. Reaction with protic solvent (e.g., ethanol) | 1. Use anhydrous solvents and inert atmosphere.2. Switch to an aprotic solvent (THF, DCM, MeCN). |
| Formation of Carboxylic Acid | Ester hydrolysis | Avoid strongly acidic or basic conditions, especially with heat; use buffered workup.[6][7] |
| Lack of Selectivity (Thiol Present) | Thiol group is a highly reactive nucleophile | Protect the thiol group before reacting with the isothiocyanate. |
Visual Troubleshooting Workflows
The following diagrams illustrate the decision-making process for troubleshooting common experimental issues.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Thiourea Synthesis
This protocol describes a standard method for reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates (silica gel) and appropriate developing solvent system
Procedure:
-
Setup: Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Reaction Initiation: Slowly add this compound (1.0 equivalent) to the stirred amine solution at room temperature. The addition should be done dropwise via syringe.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, checking for the consumption of the limiting reagent (usually visible by UV or specific stains). If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.[1]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can typically be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Column Chromatography: If the product is an oil or if impurities are difficult to remove, purify using flash column chromatography on silica gel.
-
References
-
Sayed Ahmed, A. F., Aouf, N., & Assy, M. G. (1998). Addition–Cyclization Reactions of Cinnamoyl Isothiocyanate with Nitrogen and Oxygen Nucleophiles. Journal of Chemical Research, Synopses. ([Link])
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. ([Link])
-
ResearchGate. (2019). Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity. Request PDF. ([Link])
-
ResearchGate. (n.d.). Synthesis of thioureas from isocyanates and isothiocyanates via hydroamination. Scientific Diagram. ([Link])
-
Frlan, R., & Kikelj, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. ([Link])
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. ([Link])
-
Khidre, R. E., et al. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Mini-Reviews in Organic Chemistry. ([Link])
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Scientific Diagram. ([Link])
-
Smith, P. A. S., & Kan, R. O. (1961). Cyclization of Isothiocyanates as a Route to Phthalic and Homophthalic Acid Derivatives. The Journal of Organic Chemistry. ([Link])
-
NIH. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. ([Link])
-
Reddit. (2023). Reaction of isothiocyanate. r/OrganicChemistry. ([Link])
-
Quora. (2019). Are there any compounds that when added to H2O, will react to create ethyl alcohol? ([Link])
-
NIH. (n.d.). Synthesis of Isothiocyanates: An Update. PMC. ([Link])
-
Norris, B. (2019). Reactions of thiols. YouTube. ([Link])
-
PubMed Central. (n.d.). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. ([Link])
-
Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube. ([Link])
-
Cheméo. (n.d.). Chemical Properties of Ethyl 4-isothiocyanatobutyrate (CAS 17126-65-7). ([Link])
-
ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Request PDF. ([Link])
-
ResearchGate. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ([Link])
-
Clark, J. (n.d.). amines as nucleophiles. Chemguide. ([Link])
-
PubMed. (2018). Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. ([Link])
-
YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. ([Link])
-
NIH. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. ([Link])
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. eurekaselect.com [eurekaselect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-isothiocyanatobutyrate
Welcome to the technical support guide for the purification of Ethyl 3-isothiocyanatobutyrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Isothiocyanates (ITCs) are highly valuable synthons in medicinal chemistry, but their inherent electrophilicity makes them prone to degradation and side reactions, complicating their isolation.[1] This guide provides field-proven insights to ensure you obtain high-purity this compound for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question: My final product shows low purity by NMR, with several unidentifiable peaks. What are the likely impurities?
Answer: Contamination in your final product typically arises from three sources: unreacted starting materials, side-products from the synthesis, and degradation products from the workup or purification.
The most common synthesis of isothiocyanates involves the reaction of a primary amine with a thiocarbonylating agent like carbon disulfide (CS₂) or thiophosgene, often proceeding through a dithiocarbamate salt intermediate.[2][3]
Common Impurities and Their Origins:
-
N,N'-disubstituted (Thio)ureas: The isothiocyanate product is an electrophile and can react with any unreacted starting amine. If water is present, the isothiocyanate can hydrolyze to the corresponding amine, which then reacts with another molecule of isothiocyanate to form a symmetrical thiourea. If the synthesis used phosgene-based reagents, corresponding ureas can also form.
-
Unreacted Starting Amine: Incomplete reaction will leave the starting amine, which can be difficult to separate due to its polarity.
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., Dichloromethane, Ethyl Acetate, Hexane) are common contaminants.
-
Dithiocarbamate Salts: If the intermediate dithiocarbamate salt is not fully converted, it can persist or decompose during workup.[2]
To aid in identification, the following table summarizes the approximate ¹H NMR chemical shifts for common impurities in CDCl₃. Note that exact shifts can vary based on concentration and the specific structure of the starting materials.[4][5][6][7]
| Impurity Type | Functional Group / Proton Environment | Approximate ¹H NMR Shift (ppm in CDCl₃) | Notes |
| Ethyl Acetate | CH₃ (acetyl) | ~2.05 | Singlet |
| O-CH₂ | ~4.12 | Quartet | |
| O-CH₂-CH₃ | ~1.26 | Triplet | |
| Dichloromethane | CH₂Cl₂ | ~5.30 | Singlet |
| Hexane | CH₃, CH₂ | ~0.90, ~1.25 | Broad multiplets |
| Triethylamine | N-CH₂ | ~2.54 | Quartet |
| N-CH₂-CH₃ | ~1.03 | Triplet | |
| N,N'-dialkylthiourea | N-H | Variable (broad, ~6.0-8.0) | Can exchange with D₂O |
| α-protons to N | ~3.2-3.8 | Shifted downfield from amine |
Table 1. Common NMR Impurities in Isothiocyanate Synthesis.[4][5][6][7]
Question: I'm struggling to remove the unreacted starting amine and other polar impurities after the reaction.
Answer: An effective aqueous workup is critical for removing ionic and highly polar impurities before chromatography. The key is to exploit the acid-base properties of the components.
Recommended Workup Protocol:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Ethyl acetate is often preferred for its lower toxicity and ease of removal.[8]
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute, weak acid solution (e.g., 1M citric acid or 5% HCl solution). Causality: The starting amine is basic and will be protonated by the acid to form a water-soluble ammonium salt (R-NH₂ → R-NH₃⁺), which partitions into the aqueous layer. The isothiocyanate product is non-basic and will remain in the organic layer. Avoid strong, hot acids, which can hydrolyze the ester or the isothiocyanate group.
-
Bicarbonate Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Causality: This step neutralizes any remaining acid from the previous wash, preventing acid-catalyzed degradation of your product during solvent evaporation.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. Causality: Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up any emulsions that may have formed, facilitating a cleaner separation.
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). Do not use excessive heat, as isothiocyanates can be thermally labile.[9]
Question: My product seems to be degrading during flash column chromatography on silica gel.
Answer: This is a common and significant problem. The isothiocyanate group (-N=C=S) is a potent electrophile, and standard silica gel is slightly acidic and has a surface rich in nucleophilic silanol groups (Si-OH). This can lead to covalent binding of your product to the column or catalyze its decomposition.[10]
Troubleshooting Steps & Solutions:
-
Deactivate the Silica Gel: Before packing the column, neutralize the acidic sites on the silica. This is the most effective solution.
-
Protocol: Prepare your column slurry in the initial, non-polar eluent (e.g., hexane). Add 1-2% triethylamine (Et₃N) to this slurry.[11] Pack the column and flush with one to two column volumes of the same solvent system containing triethylamine. This deactivates the acidic sites. You can then run the chromatography with or without triethylamine in the mobile phase, though keeping a small amount (0.5-1%) is often beneficial.
-
-
Use an Alternative Stationary Phase: If your compound is exceptionally sensitive, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized (reversed-phase) silica.
-
Minimize Residence Time: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session efficiently. Use of "flash" chromatography with applied pressure, rather than gravity chromatography, is highly recommended to speed up the process.[12]
-
Dry Loading: If your product is sparingly soluble in the initial eluent, consider dry loading. Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[12] This technique creates a very concentrated starting band, improving separation.
Part 2: Frequently Asked Questions (FAQs)
Question: What is the recommended overall purification workflow for this compound?
Answer: A robust purification strategy involves a logical progression from crude workup to high-resolution purification. The choice between distillation and chromatography depends on the thermal stability of the compound and the nature of the impurities.
The following diagram outlines a decision-making workflow for purification.
Caption: Decision workflow for purification.
Question: Can you provide a standard protocol for flash column chromatography?
Answer: Certainly. Flash column chromatography is the most common and versatile method for purifying isothiocyanates of moderate polarity.
Step-by-Step Protocol:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate.
-
Aim for an Rf value of 0.2-0.3 for your product in the chosen solvent system.[13] A lower Rf provides better separation but requires more solvent and time.
-
Prepare a gradient of solvents. For example, start with 5% EtOAc in Hexane, and prepare subsequent mixtures of 10%, 15%, and 20% EtOAc in Hexane.
-
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Non-polar to Moderately Polar | Hexane / Ethyl Acetate (gradient from 5% to 30% EtOAc) | This is the most common and effective system for compounds like this compound.[11][14] |
| Polar | Dichloromethane / Methanol (gradient from 1% to 5% MeOH) | Use with caution, as methanol can increase the risk of reaction with the silica gel. |
Table 2. Recommended Solvent Systems for Flash Chromatography.
-
Column Packing:
-
Select a column size appropriate for your sample amount. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[12][13]
-
Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 5% EtOAc/Hexane) containing 1% triethylamine.
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding cracks.[12]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of dichloromethane or the eluent.
-
Carefully add the sample to the top of the packed column using a pipette.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture.
-
Collect fractions and monitor the elution process using TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound off the column.[10]
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
-
Question: Is vacuum distillation a viable purification method?
Answer: Yes, vacuum distillation can be an excellent method, particularly for larger scales where chromatography is less practical. It is most effective when the desired product and impurities have significantly different boiling points.
-
Boiling Point: this compound has a reported boiling point of 88 °C at 5 mmHg.[15][16]
-
Advantages: It can be faster than chromatography for large quantities and avoids potential interactions with a stationary phase.
-
Disadvantages: It is not effective for removing non-volatile impurities. More importantly, prolonged exposure to high temperatures can cause decomposition.[9] Therefore, a high-quality vacuum is essential to keep the boiling temperature as low as possible. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Question: How should I store the purified this compound to prevent degradation?
Answer: Isothiocyanates are reactive and require proper storage to maintain purity. Their primary degradation pathway is hydrolysis from atmospheric moisture, which converts them back to the corresponding amine.
Storage Recommendations:
-
Temperature: Store at low temperatures, preferably in a freezer at -20 °C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.
-
Container: Use a well-sealed amber glass vial or bottle to protect from light.
-
Purity: Ensure the product is free of acidic or basic impurities before storage, as these can catalyze decomposition.
Following these guidelines will ensure the long-term stability and integrity of your purified compound for use in subsequent experiments.[17]
References
- Hansen, M., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 109-115.
-
Hanschen, F. S., et al. (2018). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(28), 7299-7308. Available from: [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4894. Available from: [Link]
-
Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(4), 642. Available from: [Link]
-
Le, T. N., et al. (2014). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Analytical and Bioanalytical Chemistry, 406(28), 7233-7241. Available from: [Link]
-
Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic & Biomolecular Chemistry, 10(1), 85-88. Available from: [Link]
-
Coscueta, E. R., et al. (2020). Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation. Foods, 9(10), 1475. Available from: [Link]
-
Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. Available from: [Link]
-
Rai, A., et al. (2016). Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. Foods, 5(4), 80. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
Kaur, M., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Available from: [Link]
-
SOP: Flash Chromatography. Available from: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]
-
Scarpin, R., et al. (2021). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (172), e62634. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Miller, M. J., et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(1), 353. Available from: [Link]
-
Wikipedia. Isothiocyanate. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]
-
Abdel-Kader, M. S., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Saudi Pharmaceutical Journal, 27(4), 564-569. Available from: [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]
- Patent CN111269002A. High-purity isothiocyanate compound preparation method for industrial production.
-
Gateway Analytical. E&L Study: ICH Stability Storage. Available from: [Link]
Sources
- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. carlroth.com [carlroth.com]
- 8. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 9. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. orgsyn.org [orgsyn.org]
- 14. sorbtech.com [sorbtech.com]
- 15. This compound | 206750-29-0 [sigmaaldrich.com]
- 16. 206750-29-0 Cas No. | Ethyl DL-3-isothiocyanatobutyrate | Matrix Scientific [matrixscientific.com]
- 17. ICH Stability Storage - Gateway Analytical Laboratory [gatewayanalytical.com]
Stability of Ethyl 3-isothiocyanatobutyrate in different solvents
Welcome to the technical support center for Ethyl 3-isothiocyanatobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile reagent. Here, we will delve into the stability of this compound in various solvents, offering practical advice to mitigate common challenges encountered during its handling, storage, and application in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the primary factors influencing it?
This compound, like other isothiocyanates, is a reactive molecule due to the electrophilic nature of the carbon atom in the isothiocyanate group (-N=C=S). Its stability is significantly influenced by the solvent, temperature, and pH. The primary degradation pathway involves the reaction of the isothiocyanate group with nucleophiles.
Q2: Which solvents are recommended for the storage and handling of this compound?
For optimal stability, aprotic solvents are highly recommended for both short-term handling and long-term storage. Acetonitrile is an excellent choice as isothiocyanates generally exhibit good stability in it. Other suitable aprotic solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. When stored, it is crucial to use anhydrous solvents and to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
Q3: How do protic solvents like water, methanol, and ethanol affect the stability of this compound?
Protic solvents contain acidic protons (e.g., -OH, -NH) and can act as nucleophiles, leading to the degradation of this compound. The lone pair of electrons on the oxygen or nitrogen atom can attack the electrophilic carbon of the isothiocyanate group. This reaction typically forms unstable dithiocarbamic acids from water, which can further decompose, or thiocarbamates from alcohols. The rate of degradation in protic solvents is generally faster than in aprotic solvents. If a protic solvent is necessary for a reaction, it is advisable to use the compound immediately after dissolution and to keep the temperature as low as possible to minimize degradation.
Q4: What is the impact of pH on the stability of this compound in aqueous solutions?
Isothiocyanates are generally more stable in acidic aqueous solutions compared to neutral or basic conditions.[1] Under basic conditions, the hydroxide ion (OH-) is a potent nucleophile that can rapidly attack the isothiocyanate group, leading to accelerated degradation. Therefore, if working in an aqueous environment, buffering the solution to a slightly acidic pH (e.g., pH 4-6) can help to improve the stability of the compound.
Q5: How should I store this compound to ensure its long-term stability?
For long-term storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a cool, dark, and dry place. A refrigerator at 4°C is suitable for short to medium-term storage, while for longer periods, storage at -20°C is recommended. It is important to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the compound into smaller, single-use vials can be a good practice.
Troubleshooting Guide
Problem 1: I am observing low yields in my reaction where this compound is used as a reactant.
-
Possible Cause 1: Degradation of the reagent.
-
Solution: Ensure that the this compound you are using is fresh and has been stored properly. If the compound has been stored for a long time or under suboptimal conditions, its purity may be compromised. Consider purchasing a new batch or purifying the existing stock if possible.
-
-
Possible Cause 2: Incompatible solvent.
-
Solution: If your reaction is conducted in a protic solvent (e.g., methanol, ethanol, water), the solvent may be reacting with your isothiocyanate. If the reaction chemistry allows, switch to an aprotic solvent like acetonitrile, THF, or DCM. If a protic solvent is unavoidable, add the isothiocyanate to the reaction mixture at the last possible moment and maintain a low temperature.
-
-
Possible Cause 3: Presence of nucleophilic impurities.
-
Solution: Ensure that all your reagents and solvents are free from nucleophilic impurities such as water or amines. Use anhydrous solvents and freshly purified reagents.
-
Problem 2: I see an unexpected peak in my HPLC or LC-MS analysis of a sample containing this compound.
-
Possible Cause: On-column degradation or reaction with the mobile phase.
-
Solution: Isothiocyanates can be unstable in certain mobile phases, especially those containing water or alcohols at neutral or high pH.[2] Consider using a mobile phase with a lower pH (e.g., by adding 0.1% formic acid or acetic acid). If possible, use an aprotic solvent like acetonitrile as the organic modifier. Additionally, reducing the temperature of the autosampler and column can help to minimize degradation during the analysis.
-
Problem 3: My stock solution of this compound in an organic solvent has turned cloudy or has a precipitate.
-
Possible Cause 1: Reaction with residual water.
-
Solution: The cloudiness or precipitate could be due to the formation of insoluble degradation products, such as di-substituted ureas, resulting from the reaction with water. Always use anhydrous solvents for preparing stock solutions.
-
-
Possible Cause 2: Low solubility at lower temperatures.
-
Solution: If the stock solution has been stored in the refrigerator or freezer, the compound may have precipitated out of the solution. Allow the solution to warm to room temperature and sonicate briefly to redissolve the compound before use.
-
Stability of this compound in Different Solvents: A Qualitative Summary
| Solvent Class | Examples | Stability | Rationale |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | These solvents do not have acidic protons and are poor nucleophiles, thus minimizing the degradation of the isothiocyanate group. |
| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Toluene | High | Similar to aprotic polar solvents, these do not react with the isothiocyanate group. However, solubility may be a consideration. |
| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | These solvents can act as nucleophiles, leading to the formation of thiocarbamates (with alcohols) or unstable dithiocarbamic acids (with water). Degradation is generally faster in methanol than in ethanol. |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Tris buffer | Low (pH dependent) | Stability is highly dependent on the pH. Neutral to alkaline pH will accelerate degradation due to the presence of hydroxide ions. Acidic buffers will offer better stability. |
Experimental Protocol: Monitoring the Stability of this compound in Methanol by HPLC
This protocol provides a framework for assessing the stability of this compound in a protic solvent like methanol.
1. Materials:
- This compound
- Anhydrous methanol (HPLC grade)
- Anhydrous acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Formic acid (LC-MS grade)
- HPLC vials with caps
2. Preparation of Stock Solution:
- Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
- Dissolve the compound in anhydrous acetonitrile and make up the volume to the mark to obtain a 1 mg/mL stock solution. This stock in aprotic solvent will be the stable reference.
3. Sample Preparation for Stability Study:
- In an HPLC vial, add 990 µL of anhydrous methanol.
- Add 10 µL of the 1 mg/mL stock solution of this compound to the vial, cap it immediately, and vortex to mix. This will give a final concentration of 10 µg/mL.
- Prepare a control sample by diluting 10 µL of the stock solution with 990 µL of anhydrous acetonitrile.
4. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to elute the compound and its potential degradation products (e.g., start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
- Flow Rate: 1 mL/min.
- Detection Wavelength: Monitor at a wavelength where the isothiocyanate has some absorbance (e.g., 245 nm).
- Injection Volume: 10 µL.
5. Time-Course Analysis:
- Inject the methanol and acetonitrile samples immediately after preparation (t=0).
- Keep the vials at a constant temperature (e.g., room temperature) and inject them at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
- Monitor the peak area of the this compound peak over time. A decrease in the peak area in the methanol sample compared to the acetonitrile control will indicate degradation. The appearance of new peaks will suggest the formation of degradation products.
Degradation Pathway of this compound in the Presence of Nucleophiles
Caption: Reaction of this compound with common nucleophiles.
References
- Hanschen, F. S., Yim, B., Winkelmann, T., & Schreiner, M. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS ONE, 10(7), e0133947.
- Kyriakoudi, A., Tsolakidou, M. D., & Makris, D. P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4947.
- DeSaint, V., & Rincon, M. (2004). Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography.
- Patel, S., & Singh, P. (2015).
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Wu, H., Zhang, G., Zeng, X., & Wang, X. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-C451.
- Cardeal, Z. D. L., & Marriott, P. J. (2008). Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography-Mass Spectrometry (GC-MS). Journal of Agricultural and Food Chemistry, 56(15), 6292-6298.
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]
- Morin, J., & Bedjanian, Y. (2009). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. The Journal of Physical Chemistry A, 113(4), 553-562.
-
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 24). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!) [Video]. YouTube. [Link]
-
Morin, J., & Bedjanian, Y. (2009). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. ResearchGate. Retrieved from [Link]
- Barroeta, N., De Santis, V., & Rincón, M. (1974). Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 911-914.
-
Chemistry - Simple and Short. (2023, January 15). Reaction of Ethyl Alcohol with Phosphorous trichloride| Ethyl chloride| Organic Chemistry|Class-12| [Video]. YouTube. [Link]
Sources
Technical Support Center: Removal of Unreacted Ethyl 3-isothiocyanatobutyrate from Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction mixtures containing unreacted Ethyl 3-isothiocyanatobutyrate.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the purification strategy, focusing on the chemical nature of the target molecule and its reaction products.
Q1: What are the critical chemical properties of this compound that dictate the purification strategy?
A1: Understanding the physicochemical properties of this compound is the cornerstone of designing an effective purification protocol. Key characteristics include:
-
High Reactivity: The isothiocyanate group (-N=C=S) contains a highly electrophilic carbon atom. This makes it susceptible to reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable thiourea derivatives.[1][2] This reactivity is not a hindrance; it is the very property we exploit for scavenger-based purification methods.
-
Volatility: It is a relatively high-boiling liquid, with a reported boiling point of 87-88°C at 5 mmHg.[3][4] This property suggests that for non-volatile products, vacuum distillation is a viable, scalable purification option.
-
Solubility: As a moderately polar organic molecule, it is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform.[5][6] It is, however, sensitive to moisture and can react with water.[7]
-
Polarity: It is less polar than its corresponding thiourea products. This difference in polarity is the basis for purification by column chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 206750-29-0 | [8] |
| Molecular Formula | C₇H₁₁NO₂S | [3][8] |
| Molecular Weight | 173.24 g/mol | [3][4] |
| Boiling Point | 87-88°C @ 5 mmHg | [3][4] |
| Density | 1.07 g/cm³ | [4] |
Q2: My reaction involves coupling this compound with a primary amine. How does the resulting thiourea product differ from the starting material, and how does this help in purification?
A2: The reaction between an isothiocyanate and a primary amine yields a thiourea. This transformation is fundamental to the purification strategy because the product has significantly different properties than the starting materials.
-
Increased Polarity: The formation of the thiourea group (-NH-C(=S)-NH-) introduces hydrogen bond donors and acceptors, making the product substantially more polar than the parent isothiocyanate. This increased polarity causes the thiourea to have a much lower Rf value on a TLC plate and stronger retention on silica gel, enabling effective separation via column chromatography.[9]
-
Decreased Volatility: The increase in molecular weight and polarity typically results in a much higher boiling point and lower vapor pressure for the thiourea product, making the unreacted isothiocyanate removable by distillation.
-
Potential for Crystallinity: Many thiourea derivatives are stable, crystalline solids.[10][11] If your product is a solid, recrystallization can be an excellent and highly effective method for achieving high purity, as the liquid isothiocyanate starting material will remain in the mother liquor.[12]
Q3: How does pH influence the reaction and the workup?
A3: The pH is a critical parameter. The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH, typically between 8.5 and 9.5.[2][13] At this pH, the amine is deprotonated and thus a more potent nucleophile. During the workup, it is advisable to avoid strongly basic conditions, which could potentially promote side reactions. An acidic wash (e.g., with dilute HCl or NH₄Cl) is often employed to remove any unreacted amine starting material without affecting the isothiocyanate or the thiourea product.
Section 2: Troubleshooting and Strategy Selection
The most common challenge is the presence of a persistent spot of unreacted isothiocyanate on the TLC plate after the reaction is deemed complete. The choice of purification method depends on the scale of the reaction, the nature of the product, and the available resources.
Below is a decision-making workflow to guide your selection of the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective techniques.
Protocol 1: Removal Using an Amine-Functionalized Scavenger Resin
This is often the most efficient and straightforward method for completely removing excess electrophiles like isothiocyanates. The unreacted isothiocyanate is covalently bound to the solid support, allowing for its removal by simple filtration.
-
Principle of Operation: Scavenger resins, such as aminomethylated polystyrene or PS-Trisamine, possess primary amine functional groups. These groups react with the excess this compound to form a polymer-bound thiourea, which is insoluble in the reaction mixture.[14][15]
Caption: Workflow for scavenger resin purification.
-
Methodology:
-
Reaction Completion: Once the primary reaction is complete as monitored by TLC or LCMS, ensure the reaction mixture is at room temperature.
-
Select Scavenger: Choose a suitable amine-based scavenger resin (e.g., PS-Trisamine). A general rule is to use 2-3 molar equivalents of the resin's functional groups relative to the initial excess of the isothiocyanate.
-
Addition: Add the scavenger resin to the reaction flask. If the reaction was run in a solvent in which the resin does not swell well (e.g., ethers), add a co-solvent like DCM or DMF.
-
Agitation: Gently agitate the mixture using an orbital shaker or magnetic stirrer. The reaction is typically complete within 2-16 hours.
-
Monitoring: Monitor the disappearance of the this compound spot by TLC.
-
Isolation: Once the isothiocyanate is consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Final Step: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
-
Scientist's Note: This method is exceptionally clean. It avoids the need for aqueous workups or chromatography, often yielding a product of high purity directly. It is particularly advantageous for constructing libraries of compounds where speed and efficiency are paramount.
Protocol 2: Purification by Flash Column Chromatography
This classical technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
-
Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., hexanes/ethyl acetate) that provides good separation between your product and the starting isothiocyanate. An ideal Rf for the product is between 0.2 and 0.4. The isothiocyanate should have a significantly higher Rf.
-
Workup (Optional but Recommended): Concentrate the reaction mixture. Redissolve in a suitable solvent like ethyl acetate or DCM. Wash with a mild acid (e.g., 5% aqueous citric acid or saturated NH₄Cl solution) to remove the amine starting material, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system.
-
Loading: Load the crude product onto the column. It can be loaded directly as a concentrated oil or pre-adsorbed onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Elute the column with the chosen solvent system. The less polar this compound will elute first, followed by the more polar thiourea product.
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Scientist's Note: While effective, chromatography can be time-consuming and uses large volumes of solvent. The optional acidic wash is crucial; unreacted amine can be very polar and may streak or co-elute with your desired product on the silica column.
Protocol 3: Purification by Liquid-Liquid Extraction (LLE)
This method is primarily used to remove unreacted starting materials or water-soluble byproducts, rather than separating the isothiocyanate from the product directly, unless the product has a unique solubility profile.
-
Methodology:
-
Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate, DCM, or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous acid (e.g., 1M HCl, saturated aq. NH₄Cl). This step protonates and extracts any remaining basic amine starting material into the aqueous layer.[11]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Scientist's Note: After this procedure, the crude product will still contain the unreacted isothiocyanate. LLE is best considered a preliminary cleanup step to be followed by chromatography, recrystallization, or distillation.
Section 4: Comparative Summary of Purification Methods
The table below provides a comparative overview to assist in selecting the optimal strategy for your specific experimental needs.
Table 2: Comparison of Purification Techniques
| Method | Scale | Speed | Cost | Key Advantage | Key Disadvantage |
| Scavenger Resin | Small to Medium | Fast (overnight) | Moderate | High purity with simple filtration; ideal for parallel synthesis. | Resin cost can be a factor; not ideal for very large scales. |
| Column Chromatography | Lab Scale (mg to g) | Slow | Low (Solvent Cost) | Versatile and provides excellent separation for most compounds. | Time-consuming, labor-intensive, requires large solvent volumes. |
| Recrystallization | Any (if product is solid) | Moderate | Low | Can yield exceptionally pure material; highly scalable. | Only applicable if the desired product is a crystalline solid. |
| Vacuum Distillation | Medium to Large | Moderate | Low | Excellent for large scales to remove a volatile impurity. | Requires product to be non-volatile and thermally stable. |
| Liquid-Liquid Extraction | Any | Fast | Low | Quickly removes ionic impurities (e.g., unreacted amine salts). | Does not separate the isothiocyanate from the final product. |
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Available at: [Link]
-
Resins with Functional Groups as Scavengers. Novabiochem. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology. Available at: [Link]
-
How can I purify my bis thiourea compound? ResearchGate. Available at: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]
- New process for the preparation of thiourea derivatives.Google Patents.
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Patent Public Search. Available at: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. Available at: [Link]
-
Salting-out assisted liquid-liquid extraction for the determination of biogenic amines in fruit juices and alcoholic beverages... PubMed. Available at: [Link]
-
Solid-Supported Reagents and Scavengers. Biotage. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 206750-29-0 Cas No. | Ethyl DL-3-isothiocyanatobutyrate | Matrix Scientific [matrixscientific.com]
- 4. echemi.com [echemi.com]
- 5. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
- 7. Ethyl isothiocyanate | 542-85-8 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. kar.kent.ac.uk [kar.kent.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. glycopep.com [glycopep.com]
- 15. sopachem.com [sopachem.com]
Technical Support Center: Troubleshooting Byproducts in Reactions of Ethyl 3-isothiocyanatobutyrate
Welcome to the technical support center for Ethyl 3-isothiocyanatobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use in chemical synthesis. Our goal is to provide you with in-depth, field-proven insights to help you identify, mitigate, and troubleshoot the formation of common byproducts.
Understanding the Reactivity of this compound
This compound is a versatile bifunctional molecule, featuring a reactive isothiocyanate group and an ethyl ester. This dual functionality, while advantageous for a variety of synthetic applications, also presents opportunities for the formation of unwanted byproducts. The isothiocyanate group is a potent electrophile, readily attacked by nucleophiles, while the ester group is susceptible to hydrolysis and other nucleophilic acyl substitution reactions. Understanding the interplay between these two functional groups is key to minimizing byproduct formation and ensuring high-purity yields of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant amount of a water-soluble byproduct in my reaction with an amine. What could it be?
Answer:
The most probable water-soluble byproduct in a reaction involving this compound and an amine is the corresponding 3-isothiocyanatobutanoic acid .
Plausible Cause:
This byproduct arises from the hydrolysis of the ethyl ester moiety. Isothiocyanates themselves can be unstable in aqueous media, but the ester group is particularly susceptible to hydrolysis, especially under basic or acidic conditions, or in the presence of water at elevated temperatures.[1]
Troubleshooting and Mitigation:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The use of molecular sieves or other drying agents in the reaction mixture can be beneficial.
-
Control of pH: If your reaction conditions permit, maintaining a neutral pH can help to minimize both acid- and base-catalyzed ester hydrolysis.
-
Temperature Management: Whenever possible, conduct the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Non-Aqueous Workup: During the reaction workup, use organic solvents for extraction and wash with brine to remove water-soluble byproducts. Avoid prolonged exposure to aqueous layers.
Detection and Analysis:
-
HPLC: Reversed-phase HPLC is an excellent method for separating the more polar 3-isothiocyanatobutanoic acid from the less polar starting material and desired product.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the identity of the byproduct by its molecular weight.
-
NMR Spectroscopy: While challenging to isolate, the presence of a carboxylic acid proton signal in the 1H NMR spectrum of the crude product (typically a broad singlet between 10-13 ppm) can indicate the presence of this byproduct.
FAQ 2: My primary reaction is the formation of a thiourea, but I'm seeing an unexpected cyclic byproduct. What could be its structure?
Answer:
An unexpected cyclic byproduct that may form, particularly if the reaction is heated or exposed to certain catalysts, is a tetrahydro-1,3-thiazin-2-one derivative .
Plausible Cause:
This byproduct can arise from an intramolecular cyclization of the starting material or a derivative. While less common, under certain conditions, the molecule can fold back on itself, leading to the formation of a six-membered ring.
Troubleshooting and Mitigation:
-
Reaction Temperature: Avoid excessive heating, as this can promote intramolecular cyclization.
-
Catalyst Screening: If a catalyst is being used, consider screening alternative catalysts that may not promote this side reaction.
-
Order of Addition: Adding the nucleophile (e.g., amine) to the this compound solution may be preferable to the reverse addition, as it keeps the concentration of the isothiocyanate relatively low, disfavoring intramolecular reactions.
Detection and Analysis:
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile cyclic byproducts.
-
NMR Spectroscopy: The formation of a cyclic structure will result in a distinct set of signals in both the 1H and 13C NMR spectra, which can be used for structural elucidation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation in Thiourea Synthesis
This protocol provides a general framework for the reaction of this compound with a primary amine to form the corresponding thiourea, with an emphasis on minimizing byproduct formation.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware, dried in an oven prior to use
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or HPLC analysis indicates complete consumption of the starting amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired thiourea.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for analyzing the purity of a reaction mixture containing this compound and its potential byproducts.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution may be necessary for optimal separation. For example, a gradient from 20% to 80% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample solution into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Interpretation: The purity of the desired product can be calculated based on the area percentage of the main peak relative to the total area of all peaks. Retention times can be compared to authentic standards if available.[2]
Visualizing Reaction Pathways
To better understand the potential for byproduct formation, the following diagrams illustrate the intended reaction and a key side reaction.
Caption: Intended reaction of this compound with an amine.
Sources
Technical Support Center: Ethyl 3-isothiocyanatobutyrate Reactions
Welcome to the technical support guide for Ethyl 3-isothiocyanatobutyrate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues related to temperature effects in reactions involving this versatile reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the thermal properties and reactivity of this compound.
Question 1: What is the general thermal stability of this compound and how does temperature affect its storage?
Answer: this compound is a moderately stable organic compound, but its isothiocyanate (-N=C=S) group is susceptible to degradation under thermal stress, especially in the presence of nucleophiles like water. While it has a boiling point of 87-88°C at 5 mmHg, prolonged exposure to elevated temperatures, even below its boiling point, can lead to decomposition.[1][2]
Isothiocyanates, in general, can undergo thermal degradation through several pathways.[3][4] In aqueous environments, heating can lead to hydrolysis, forming the corresponding amine (ethyl 3-aminobutyrate), carbon disulfide, and hydrogen sulfide.[4] Another common degradation pathway involves the reaction of the isothiocyanate with the amine formed during hydrolysis, leading to the formation of N,N'-disubstituted thioureas as byproducts.[3]
For optimal stability and to ensure reagent integrity, we recommend storing this compound under refrigeration (2-8°C) in a tightly sealed, anhydrous environment. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and oxygen.
Question 2: How does temperature generally influence the rate of reaction between this compound and a nucleophile, such as a primary amine?
Answer: The reaction of an isothiocyanate with a primary or secondary amine to form a thiourea is a nucleophilic addition reaction. Like most chemical reactions, the rate is temperature-dependent.
-
Increased Temperature: Generally, increasing the reaction temperature will increase the reaction rate. This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a higher probability of overcoming the activation energy barrier for the reaction.[5]
-
Kinetic Considerations: The kinetics of aminolysis for isothiocyanates can be complex, sometimes involving a second molecule of the amine acting as a catalyst for a prototropic rearrangement of the initial adduct.[6] This catalytic step is also accelerated by temperature.
However, there is a critical trade-off. While higher temperatures accelerate the desired thiourea formation, they also exponentially increase the rate of competing side reactions and thermal degradation of the starting isothiocyanate.[7][8] Therefore, temperature optimization is crucial to maximize the yield of the desired product while minimizing the formation of impurities. The optimal temperature is a balance between achieving a practical reaction rate and maintaining the stability of the reactants and products.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides specific troubleshooting advice for challenges you may encounter during your experiments.
Problem 1: My reaction of this compound with a primary amine is giving a low yield of the desired thiourea, and I observe multiple unknown spots on my TLC plate.
Answer: This is a common issue that typically points to competing side reactions or degradation, both of which are highly influenced by temperature.
Potential Causes & Solutions:
-
Thermal Degradation of the Isothiocyanate: At elevated temperatures (e.g., >80-100 °C), this compound may be degrading before it can react with the amine. The isothiocyanate functional group is the most likely point of failure.[3][4]
-
Troubleshooting Protocol:
-
Set up the reaction at a lower temperature (e.g., start at room temperature or 40°C) and monitor its progress over a longer period.
-
If the reaction is too slow, incrementally increase the temperature by 10°C intervals, monitoring the reaction by TLC or LC-MS at each stage to identify the point at which byproduct formation becomes significant.
-
Consider using a milder solvent system if the reaction is being run at the solvent's reflux temperature.
-
-
-
Formation of Symmetric Thiourea (Byproduct): The amine formed from the hydrolysis of the isothiocyanate can react with another molecule of the isothiocyanate to produce a symmetric N,N'-disubstituted thiourea, a common byproduct in heated reactions.[3][4]
-
Solution: Ensure all reagents and solvents are scrupulously dried. Running the reaction under an inert atmosphere (N₂ or Ar) will minimize atmospheric moisture ingress. Lowering the reaction temperature will also suppress this hydrolysis-driven side reaction.
-
-
Intramolecular Cyclization: Depending on the substrate, intramolecular reactions can compete with the desired intermolecular reaction, especially at higher temperatures. While less common for this specific substrate, it's a possibility to consider for more complex molecules.
Troubleshooting Workflow:
Caption: Competing reaction pathways influenced by temperature.
References
-
Time and temperature effects on degradation of isothiocyanates in biofumigation systems. ResearchGate. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Effects of different conditions on isothiocyanates changes. ResearchGate. [Link]
-
Wasabi - Wikipedia. Wikipedia. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. National Institutes of Health (NIH). [Link]
-
Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. [Link]
-
The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. [Link]
- A kind of method that isothiocyanates is prepared using ethyl chloroformate.
-
Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. MDPI. [Link]
- Preparation method of isothiocyanic acid ethyl ester.
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. [Link]
-
Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. MDPI. [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]
-
Isotope effects in nucleophilic substitution reactions. ResearchGate. [Link]
-
The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
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-
Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process. ACS Publications. [Link]
-
Decomposition of Allyl Isothiocyanate in Aqueous Solution. J-STAGE. [Link]
-
Effects of cooking methods on total isothiocyanate yield from cruciferous vegetables. National Institutes of Health (NIH). [Link]
-
Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions. ACS Publications. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Ethyl 3-Isothiocyanatobutyrate Derivatives
In the landscape of modern drug discovery and development, the isothiocyanate moiety (-N=C=S) has garnered significant attention for its diverse biological activities, including anticancer and antimicrobial properties.[1] Ethyl 3-isothiocyanatobutyrate and its derivatives represent a class of compounds with considerable therapeutic potential. The precise and unambiguous structural elucidation of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for providing detailed information about molecular structure.
This guide offers an in-depth analysis of the ¹H NMR spectroscopy of this compound, providing a comparative perspective with a structurally related analogue, Ethyl Butyrate. We will delve into the causal reasoning behind experimental choices, present detailed protocols, and provide supporting data to ensure a thorough understanding for researchers, scientists, and drug development professionals.
The Strategic Importance of ¹H NMR in the Analysis of Isothiocyanate Derivatives
While various methods exist for the analysis of isothiocyanates, such as UV-Vis spectrophotometry following cyclocondensation reactions and chromatographic techniques like GC-MS and HPLC, ¹H NMR offers a non-destructive and highly informative approach to structural characterization.[2][3][4] It provides critical data on the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via integration. For a molecule like this compound, ¹H NMR allows for the precise assignment of protons in the ethyl ester and the butyrate backbone, and crucially, to discern the impact of the isothiocyanate group on the chemical shifts of neighboring protons.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the Michael addition of a nitrogen source to ethyl crotonate, followed by conversion of the resulting amine to the isothiocyanate. The following is a representative protocol:
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 3-aminobutyrate.
-
To a solution of ethyl crotonate (1 equivalent) in a suitable solvent such as ethanol, add a solution of ammonia (excess) in ethanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the synthesized ethyl 3-aminobutyrate (1 equivalent) in a suitable solvent like dichloromethane.
-
Add thiophosgene (1.1 equivalents) dropwise to the solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
¹H NMR Analysis of this compound
The following section details the expected ¹H NMR spectral data for this compound. The chemical shifts are predicted based on the analysis of structurally similar compounds.[5][6][7][8][9][10][11]
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~1.25 | Triplet | ~7.1 | 3H |
| H-b | ~4.15 | Quartet | ~7.1 | 2H |
| H-c | ~2.60 | Doublet of doublets | ~7.0, ~15.0 | 2H |
| H-d | ~4.00 | Multiplet | ~6.5 | 1H |
| H-e | ~1.40 | Doublet | ~6.5 | 3H |
Diagram 1: Molecular Structure and Proton Assignments for this compound
Caption: Structure of this compound with proton labels.
Comparative Analysis: this compound vs. Ethyl Butyrate
To highlight the influence of the isothiocyanate group, a direct comparison with the ¹H NMR spectrum of Ethyl Butyrate is highly instructive. Ethyl Butyrate represents the parent ester without the functional group at the 3-position.
Diagram 2: Comparative Molecular Structures
Caption: Comparison of this compound and Ethyl Butyrate.
Table 2: ¹H NMR Spectral Data Comparison
| Proton Assignment (this compound) | Chemical Shift (δ, ppm) | Proton Assignment (Ethyl Butyrate) | Chemical Shift (δ, ppm) | Key Observations |
| H-a (CH₃) | ~1.25 | H-a' (CH₃) | ~0.92 | The chemical shift of the terminal methyl group in the ethyl ester is similar in both molecules, indicating minimal influence from the distant isothiocyanate group. |
| H-b (OCH₂) | ~4.15 | H-b' (OCH₂) | ~4.06 | A slight downfield shift for H-b is expected due to the overall electron-withdrawing nature of the isothiocyanate group, though the effect is attenuated by distance. |
| H-c (CH₂) | ~2.60 | H-c' (CH₂) | ~1.62 | A significant downfield shift is observed for the methylene protons adjacent to the carbonyl group. This is primarily due to the proximity of the electron-withdrawing isothiocyanate group on the adjacent carbon. |
| H-d (CH) | ~4.00 | H-d' (CH₂) | ~2.20 | The most substantial downfield shift is seen for the proton at the 3-position. The direct attachment of the electronegative nitrogen of the isothiocyanate group strongly deshields this proton. |
| H-e (CH₃) | ~1.40 | H-e' (CH₃) | ~0.92 | Similar to H-d, the methyl group at the 3-position experiences a downfield shift due to the adjacent isothiocyanate functionality. |
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical acquisition parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Conclusion
The ¹H NMR analysis of this compound derivatives provides a robust and detailed method for their structural characterization. The distinct chemical shifts and coupling patterns, particularly for the protons on the butyrate backbone, serve as a unique fingerprint for these molecules. By comparing the spectrum of this compound with that of a simpler analogue like Ethyl Butyrate, the significant electronic influence of the isothiocyanate group is clearly demonstrated. This comprehensive understanding of the ¹H NMR spectral features is crucial for researchers in the field of medicinal chemistry and drug development, enabling them to confidently verify the identity and purity of their synthesized compounds.
References
-
Zhang, Y., Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107. [Link]
-
Kyriakoudi, A., Tsolakidou, M. D., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 289-311. [Link]
-
An, N., & Zhang, Y. (2020). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 25(21), 5149. [Link]
-
Kyriakoudi, A., Tsolakidou, M. D., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]
-
Zhang, Y., Cho, C. G., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Semantic Scholar. [Link]
-
Clementi, S., et al. (1981). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
D'Amelia, R. P., Kimura, M. W., & Nirode, W. F. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 9(1), 8-13. [Link]
-
Kuhrau, M., et al. (2020). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 85(24), 16094–16106. [Link]
-
ResearchGate. (n.d.). Proton NMR of 100% Methyl Butyrate. ResearchGate. [Link]
-
FooDB. (2010). Showing Compound Methyl butyrate (FDB012084). FooDB. [Link]
-
ResearchGate. (n.d.). 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). Human Metabolome Database. [Link]
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A Comparative Guide to the Reactivity of Ethyl 3-Isothiocyanatobutyrate and Other Isothiocyanates for Researchers in Drug Development
In the landscape of drug discovery and development, isothiocyanates (ITCs) represent a class of compounds of significant interest due to their diverse biological activities. The reactivity of the isothiocyanate functional group (-N=C=S) is central to its mechanism of action, which often involves covalent modification of biological nucleophiles. This guide provides a comparative analysis of the reactivity of Ethyl 3-isothiocyanatobutyrate, a specialized aliphatic isothiocyanate, in relation to other well-characterized isothiocyanates. While direct kinetic data for this compound is not extensively available in the public domain[1], this document will leverage established principles of organic chemistry and data from analogous compounds to provide a robust predictive comparison for researchers.
The Electrophilic Nature of Isothiocyanates: A Foundation for Reactivity
The reactivity of isothiocyanates is governed by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by various biological molecules, most notably the thiol groups of cysteine residues and the amino groups of lysine residues in proteins.[2][3] The general mechanism for the reaction with amines and thiols is depicted below.
Diagram 1: General Reaction Mechanisms of Isothiocyanates
Caption: Generalized reaction pathways of isothiocyanates with primary amines and thiols.
The rate of these reactions is influenced by several factors, including the nature of the substituent (R) attached to the isothiocyanate group, the nucleophilicity of the attacking species, and the reaction conditions such as pH and solvent.[4][5]
Comparative Analysis of Isothiocyanate Reactivity
To understand the reactivity profile of this compound, it is instructive to compare it with other commonly studied isothiocyanates. The reactivity is primarily modulated by a combination of electronic and steric effects imparted by the substituent.
| Isothiocyanate | Structure | Substituent Type | Expected Relative Reactivity |
| This compound | CH₃CH(NCS)CH₂COOCH₂CH₃ | Aliphatic (sec) | Moderate |
| Methyl Isothiocyanate | CH₃-NCS | Aliphatic (pri) | High |
| Allyl Isothiocyanate | CH₂=CHCH₂-NCS | Aliphatic (pri) | High |
| Phenyl Isothiocyanate | C₆H₅-NCS | Aromatic | Low |
Table 1: Comparative overview of selected isothiocyanates.
The electronic nature of the substituent attached to the isothiocyanate group plays a crucial role in modulating the electrophilicity of the central carbon.
-
Aliphatic Isothiocyanates: Alkyl groups are generally electron-donating, which slightly increases the electron density on the isothiocyanate carbon, thereby moderately increasing its reactivity compared to aromatic counterparts. In the case of This compound , the presence of an ester group in the alkyl chain introduces an electron-withdrawing inductive effect. This effect is expected to increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack than a simple alkyl isothiocyanate.
-
Aromatic Isothiocyanates: The phenyl group in Phenyl Isothiocyanate is electron-withdrawing and allows for resonance delocalization of the nitrogen lone pair, which stabilizes the ground state and reduces the electrophilicity of the isothiocyanate carbon. This generally results in lower reactivity compared to aliphatic isothiocyanates.
Steric bulk around the isothiocyanate group can hinder the approach of nucleophiles, thereby slowing down the reaction rate.[6][7]
-
This compound is a secondary isothiocyanate, meaning the -NCS group is attached to a secondary carbon. This arrangement presents more steric hindrance compared to primary isothiocyanates like methyl or allyl isothiocyanate. The presence of the ethyl butyrate chain further contributes to the steric bulk.
-
Methyl and Allyl Isothiocyanate are primary isothiocyanates with minimal steric hindrance, allowing for easier access of nucleophiles to the electrophilic carbon.
-
Phenyl Isothiocyanate has a planar phenyl group which, while larger than a methyl group, presents a different steric profile that can influence its interaction with nucleophiles.
Predicted Reactivity of this compound
Based on the interplay of electronic and steric effects, we can predict the reactivity of this compound relative to other isothiocyanates:
-
Compared to Methyl and Allyl Isothiocyanate: this compound is expected to be less reactive. While the ester group's electron-withdrawing effect would enhance reactivity, the increased steric hindrance at the secondary carbon is likely to be a more dominant factor, leading to a slower reaction rate.
-
Compared to Phenyl Isothiocyanate: The comparison is more nuanced. The aliphatic nature of this compound would suggest higher reactivity. However, the steric hindrance could potentially reduce its reactivity to a level comparable to, or even lower than, that of phenyl isothiocyanate, depending on the specific nucleophile and reaction conditions.
Diagram 2: Factors Influencing Isothiocyanate Reactivity
Caption: Key factors determining the reactivity of isothiocyanates.
Experimental Protocols for Determining Isothiocyanate Reactivity
To empirically determine the reactivity of this compound, the following experimental protocols can be employed.
This method allows for the quantitative monitoring of the reaction between an isothiocyanate and a nucleophile over time.
Principle: The disappearance of the isothiocyanate and the appearance of the product (e.g., a thiourea derivative) are monitored by High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Methodology:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).
-
Initiation: Add a known concentration of the nucleophile (e.g., a primary amine like butylamine).
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an excess of a scavenging agent or by rapid dilution in a cold solvent).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.[9] Monitor the peak areas of the isothiocyanate and the product at a suitable wavelength.
-
Data Analysis: Plot the concentration of the isothiocyanate versus time. From this data, determine the reaction order and the rate constant.
Diagram 3: Experimental Workflow for HPLC-based Kinetic Analysis
Caption: Workflow for determining isothiocyanate reaction kinetics using HPLC.
This approach provides a direct comparison of the reactivity of two different isothiocyanates towards a single nucleophile.
Principle: Two isothiocyanates (e.g., this compound and a reference isothiocyanate) compete for a limited amount of a nucleophile. The ratio of the products formed reflects the relative reactivity of the two isothiocyanates.
Methodology:
-
Reaction Mixture: Prepare a solution containing equimolar amounts of this compound and a reference isothiocyanate (e.g., phenyl isothiocyanate).
-
Nucleophile Addition: Add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 equivalents).
-
Reaction Completion: Allow the reaction to proceed to completion.
-
Product Analysis: Quantify the amounts of the two thiourea products formed using HPLC or Mass Spectrometry.[10][11] The ratio of the product concentrations will indicate the relative reactivity.
Conclusion for the Research Professional
While direct experimental data on the reactivity of this compound is currently scarce, a systematic analysis based on fundamental principles of chemical reactivity allows for a reasoned prediction of its behavior. The presence of both a sterically hindering secondary alkyl structure and an electron-withdrawing ester group suggests a nuanced reactivity profile. It is anticipated to be less reactive than simple primary aliphatic isothiocyanates due to steric hindrance. Its reactivity relative to aromatic isothiocyanates is less straightforward to predict and would likely be highly dependent on the specific reaction partner and conditions.
For drug development professionals, this predictive analysis underscores the importance of empirical validation. The provided experimental protocols offer a clear path to characterizing the reactivity of this compound, enabling a more informed design of covalent inhibitors and other therapeutic agents. Understanding the precise reactivity of this and other novel isothiocyanates is paramount for optimizing their biological activity and selectivity.
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Kristian, P., & Drobnica, Ľ. (n.d.). Reaction of isothiocyanates with amino acids, peptides and proteins. Collection of Czechoslovak Chemical Communications. [Link]
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Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]
-
Drobnica, Ľ., & Augustin, J. (n.d.). Reaction of isothiocyanates with amino acids, peptides and proteins. Collection of Czechoslovak Chemical Communications. [Link]
-
Drobnica, Ľ., et al. (n.d.). KINETICS OF REACTIONS OF ISOTHIOCYANATES WITH DIGLYCINE, CYSTINE, LYSINE, ex-N-ACETYLLYSINE AND OXIDISED GLUTATHIONE. Collection of Czechoslovak Chemical Communications. [Link]
- Google Patents. (n.d.). CN103012226B - Preparation method of isothiocyanic acid ethyl ester.
-
Angelis, Y. S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Butler, A. R., et al. (1998). A combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][2][4][12]triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic.... [Link]
-
Andini, R., et al. (2019). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. [Link]
-
SciSpace. (n.d.). GC-MS analysis of volatile hydrolysis products from glucosinolates in Farsetia aegyptia var. ovalis. [Link]
-
Castro, E. A. (2004). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles†. ElectronicsAndBooks. [Link]
-
Mayr, H., et al. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. University of Regensburg. [Link]
-
Angelis, Y. S., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PubMed Central. [Link]
-
ResearchGate. (2019). (PDF) Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds. [Link]
-
Brender, J. R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed. [Link]
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ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Compiled from data in[13]. [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics - Chemical Instrumentation Facility. [Link]
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MDPI. (n.d.). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. [Link]
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Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Indian Academy of Sciences. [Link]
-
Mukerjee, A. K., & Ashare, R. (n.d.). Isothiocyanates in the chemistry of heterocycles. Chemical Reviews. [Link]
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PubChem. (n.d.). Ethyl 3-isothiocyanatobutanoate. [Link]
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Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? PubMed Central. [Link]
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Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]
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Nanalysis. (2018, December 19). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]
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ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
ResearchGate. (n.d.). Rearrangement Reactions; 12:Synthesis and Reactions of Isothiocyanate Substituted Allenes. [Link]
-
RJPN. (2023, May 2). "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters". [Link]
-
Hoch, C. C., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... PubMed. [Link]
-
Dufour, C., et al. (2022). Kinetic Study of Encapsulated β-Carotene Degradation in Aqueous Environments: A Review. MDPI. [Link]
-
Mokhtari, R. B., et al. (2023). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI. [Link]
-
Frerman, F. E., & Goodman, S. I. (1985). Kinetic methods for the study of the enzyme systems of beta-oxidation. PubMed. [Link]
-
SciSpace. (n.d.). Mass Spectra of Isothiocyanates - ANDERS KJÆR. [Link]
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Roncali, J., et al. (1987). Effects of steric factors on the electrosynthesis and properties of conducting poly(3-alkylthiophenes). Sci-Hub. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Ethyl 3-Isothiocyanatobutyrate Reaction Purity
For researchers, medicinal chemists, and professionals in drug development, the precise determination of purity for novel chemical entities is a cornerstone of rigorous scientific practice. Ethyl 3-isothiocyanatobutyrate, a reactive isothiocyanate ester, presents unique analytical challenges due to its potential for isomerization and degradation. This guide provides an in-depth, experience-driven approach to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of its reaction purity. We will delve into the rationale behind methodological choices, compare this technique with viable alternatives, and provide detailed protocols to ensure reproducible and trustworthy results.
The Critical Role of Purity in Drug Discovery
The isothiocyanate functional group is a key pharmacophore in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, side effects, and complications in downstream process development. Therefore, a well-characterized and validated analytical method for purity assessment is not merely a quality control step but a fundamental aspect of the research and development process.
Strategic Development of an HPLC Method for this compound
The analysis of isothiocyanates by reversed-phase HPLC is a well-established technique. However, the specific structure of this compound necessitates a tailored approach. Our objective is to develop a method that can separate the main compound from potential impurities, including starting materials, by-products, and degradation products.
Experimental Workflow: HPLC Method Development
Caption: Workflow for the HPLC analysis of this compound reaction purity.
Causality Behind Experimental Choices:
-
Column Chemistry (C18): A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately nonpolar compounds like this compound. The long alkyl chains provide a hydrophobic stationary phase that interacts favorably with the analyte.
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. The addition of 0.1% formic acid serves two critical purposes: it protonates silanol groups on the silica-based stationary phase, reducing peak tailing, and it helps to maintain the stability of the isothiocyanate group, which can be susceptible to hydrolysis under neutral or basic conditions.[1][2]
-
Detection Wavelength (245 nm): Isothiocyanates typically exhibit a UV absorbance maximum in the range of 240-250 nm.[3][4][5] A detection wavelength of 245 nm is selected to provide high sensitivity for the analyte and related impurities containing the isothiocyanate chromophore.
Detailed Experimental Protocol: HPLC Analysis
1. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Formic acid (analytical grade).
- This compound reference standard (if available).
3. Mobile Phase Preparation:
- Prepare a 60:40 (v/v) mixture of acetonitrile and water.
- Add formic acid to a final concentration of 0.1%.
- Degas the mobile phase by sonication or vacuum filtration.
4. Sample Preparation:
- Accurately weigh a small amount of the reaction mixture (e.g., 1-5 mg).
- Dissolve the sample in a known volume of acetonitrile (e.g., 1 mL).
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Chromatographic Conditions:
- Flow rate: 1.0 mL/min.
- Injection volume: 10 µL.
- Column temperature: 30 °C.
- Detection wavelength: 245 nm.
- Run time: 15-20 minutes (or until all components have eluted).
6. Data Analysis:
- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of this compound using the area normalization method: % Purity = (Area of this compound peak / Total area of all peaks) x 100
Anticipating and Identifying Potential Impurities
A key aspect of a robust purity analysis is the understanding of potential impurities that may arise during the synthesis of the target compound. The synthesis of isothiocyanates often involves the reaction of a primary amine with thiophosgene or a related reagent.[6][7]
Logical Relationship: Synthesis and Potential Impurities
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A Comparative Guide to the Stereochemical Elucidation of Ethyl 3-isothiocyanatobutyrate: X-ray Crystallography and Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern science. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1] The isothiocyanate functional group is a versatile synthon in medicinal chemistry, and chiral building blocks like Ethyl 3-isothiocyanatobutyrate are pivotal in synthesizing novel therapeutic agents. Therefore, establishing the absolute configuration of such precursors is a critical step in the development pipeline.
This guide provides an in-depth technical comparison of methodologies for determining the absolute stereochemistry of this compound. We will begin with a detailed protocol for the "gold standard" technique, single-crystal X-ray diffraction (SCXRD), explaining the rationale behind each experimental choice. Subsequently, we will objectively compare its performance and requirements with powerful solution-state alternatives, including Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing the data-driven insights necessary for informed methodological selection.
Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the most authoritative technique for determining the absolute configuration of a chiral molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, it is possible to generate a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of every atom.[3][4] For chiral molecules, the anomalous dispersion effect, particularly from atoms like sulfur, allows for the unambiguous assignment of the R or S configuration.[5]
Experimental Protocol: From Liquid to Structure
The primary and most significant challenge for SCXRD is obtaining a diffraction-quality single crystal from a sample that, like this compound, is often a liquid or oil at room temperature.[6] The following protocol outlines a rational approach to this critical step.
Step 1: Crystallization of this compound
The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, encouraging the growth of a few, well-ordered crystals rather than a mass of polycrystalline powder.[7][8]
-
Purity Assessment: Before attempting crystallization, ensure the sample is of the highest possible purity (>99%). Impurities can act as nucleation sites, leading to poor crystal quality, or inhibit crystallization altogether. Standard techniques like NMR and GC-MS should be used for verification.
-
Solvent Screening (The Causality of Choice): The choice of solvent is the most critical variable.[8] A solvent in which the compound is moderately soluble is ideal.
-
Begin by testing the solubility of a small amount of this compound in a range of solvents, from non-polar (e.g., hexanes, toluene) to moderately polar (e.g., diethyl ether, ethyl acetate) and polar (e.g., acetone, acetonitrile). Avoid highly reactive or protic solvents that might react with the isothiocyanate group.
-
The ideal solvent will fully dissolve the compound when gently warmed but show signs of precipitation upon cooling. This property is key for the slow cooling method.
-
-
Crystallization Methodologies:
-
Slow Evaporation: Prepare a nearly saturated solution in a clean vial using a volatile solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).[7] Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days in a vibration-free environment. The slow increase in concentration should induce crystal growth.
-
Vapor Diffusion: This method is excellent for small sample quantities. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (an anti-solvent in which the compound is poorly soluble but miscible with the primary solvent). For instance, a solution in ethyl acetate could be placed in a chamber containing hexanes. The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at a slightly elevated temperature (e.g., 40 °C). Ensure all solid has dissolved.[3] Place the sealed vial in an insulated container (like a Dewar flask filled with warm water) to allow the temperature to decrease to room temperature over 24-48 hours. This extremely slow cooling rate minimizes the number of nucleation sites, favoring the growth of larger, higher-quality crystals.[6]
-
Step 2: Crystal Selection and Mounting
-
Once crystals have formed, examine them under a microscope. Ideal crystals for SCXRD are transparent, have well-defined faces, and are free of cracks or defects.[4] A suitable size is typically 0.1-0.3 mm in all dimensions.
-
Carefully select a single crystal and mount it on a cryo-loop. The crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
Step 3: X-ray Diffraction Data Collection
-
The mounted crystal is placed on a goniometer within an X-ray diffractometer.
-
An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Step 4: Structure Solution, Refinement, and Absolute Configuration Assignment
-
The collected diffraction data is processed to determine the unit cell dimensions and space group. For an enantiomerically pure chiral compound, the crystal must belong to one of the 65 chiral Sohncke space groups.[2]
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built.
-
This model is refined against the experimental data to optimize atomic positions and thermal parameters.
-
The critical step for absolute configuration is the analysis of anomalous scattering. The sulfur atom in this compound is a sufficiently heavy atom to produce a measurable anomalous signal. By comparing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute structure can be determined. The result is typically validated by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.
Part 2: A Guide to Alternative & Complementary Techniques
While SCXRD provides an unambiguous answer, its absolute requirement for a high-quality single crystal is a significant bottleneck.[3][5] When crystallization fails, researchers must turn to powerful solution-state techniques.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, this technique is a powerful tool for assigning absolute configuration in solution.[5][10]
VCD Workflow:
-
Experimental Spectrum: The VCD and infrared (IR) spectra of the this compound sample are measured in a suitable solvent (e.g., CDCl₃).
-
Computational Simulation: Using Density Functional Theory (DFT), the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) are calculated. This requires a conformational search to identify the most stable molecular geometries.
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum for the R-enantiomer and its inverted counterpart (which represents the S-enantiomer). A strong correlation in the signs and relative intensities of the major VCD bands allows for an unambiguous assignment of the absolute configuration of the sample.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard NMR is "chirally blind" as enantiomers are isochronous, meaning they produce identical spectra in an achiral environment.[11][12] Chiral discrimination is achieved by introducing a chiral auxiliary to create a diastereomeric environment.[13]
NMR Methodologies:
-
Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral agent, such as Mosher's acid, to form a covalent diastereomeric mixture. These diastereomers have distinct chemical and physical properties and will exhibit different chemical shifts and coupling constants in the NMR spectrum, allowing for analysis. This method is destructive and requires the presence of a reactive functional group.
-
Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent or with a chiral additive that forms transient, non-covalent diastereomeric complexes. This induces small but measurable differences in the chemical shifts of the enantiomers. This method is non-destructive but the spectral separation can be small.
Mass Spectrometry (MS)
Like NMR, mass spectrometry is inherently unable to distinguish between enantiomers as they have identical masses.[14][15] However, chiral recognition can be achieved by forming diastereomeric complexes.[16]
MS Workflow:
-
Complex Formation: The enantiomeric mixture is combined with a chiral "selector" molecule and a metal ion (e.g., Cu(II)) to form diastereomeric ternary complexes.
-
Tandem MS (MS/MS): The diastereomeric complex ions are mass-selected and then fragmented via collision-induced dissociation (CID).
-
Chiral Differentiation: The two diastereomeric complexes will often exhibit different fragmentation efficiencies or pathways, leading to different relative abundances of fragment ions in the MS/MS spectrum.[14] This difference allows for chiral discrimination and even quantification of enantiomeric excess.[16]
Part 3: Data-Driven Method Selection
The choice of analytical technique depends on the nature of the sample, the available equipment, and the specific question being asked. The following table provides a direct comparison of the key performance attributes of each method.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries | Mass Spectrometry (MS) with Chiral Selectors |
| Sample State | Single Crystal | Solution or Liquid | Solution | Solution |
| Primary Output | 3D Atomic Coordinates, Absolute Configuration | Absolute Configuration, Solution Conformation | Diastereomeric Signal Separation | Differential Fragmentation Ratios |
| Nature of Result | Definitive, Direct | Definitive (with computation) | Indirect (relative to auxiliary) | Indirect (relative to selector) |
| Sample Prep | Difficult (requires crystallization) | Simple dissolution | May require derivatization (destructive) | Simple mixing |
| Key Limitation | Absolute requirement for a high-quality single crystal [3][5] | Requires computational resources (DFT) | Potential for kinetic resolution, peak overlap | Method development can be complex |
| Throughput | Low | Moderate to High | High | High |
| Sample Amount | < 0.1 mg of crystal[7] | 1-10 mg | 1-5 mg | < 1 mg |
Logical Workflow for Stereochemical Analysis
The decision-making process for selecting the appropriate technique can be visualized as a logical workflow. The primary branching point is the availability of a single crystal.
Caption: Decision workflow for selecting a stereochemical analysis method.
Part 4: Visualizing the SCXRD Workflow
To provide a clear overview of the entire process, from sample receipt to final structure, the following diagram illustrates the experimental workflow for a successful single-crystal X-ray diffraction analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
The determination of the absolute configuration of chiral molecules like this compound is a non-negotiable step in modern chemical research and drug development. Single-crystal X-ray diffraction remains the unparalleled gold standard, providing direct and definitive evidence of the three-dimensional atomic arrangement. However, its success is entirely contingent on the challenging first step of crystallization. This guide has detailed a rational, protocol-driven approach to obtaining single crystals while also presenting a comparative analysis of robust, solution-based alternatives. Techniques like VCD, NMR with chiral auxiliaries, and specialized mass spectrometry methods provide powerful and often more accessible routes to stereochemical assignment. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined here, empowers researchers to select the most efficient and effective path to structural elucidation.
References
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Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Available at: [Link]
-
American Laboratory. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." Available at: [Link]
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Wikipedia. "Absolute configuration." Available at: [Link]
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Polavarapu, P. L., et al. (2017). "Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products." Natural Product Communications, 12(5), 641-651. Available at: [Link]
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Yao, Z. P., et al. (2017). "Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review." Analytica Chimica Acta, 971, 1-15. Available at: [Link]
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dos Santos, F. P., et al. (2021). "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." Molecules, 26(9), 2697. Available at: [Link]
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Nafie, L. A. "Vibrational CD, Theory and Application to Determination of Absolute Configuration." ResearchGate. Available at: [Link]
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Grigorean, G., & Lebrilla, C. B. (2001). "Chiral analysis by MS." Analytical Chemistry, 73(11), 221A-227A. Available at: [Link]
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Wikipedia. "Vibrational circular dichroism." Available at: [Link]
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Buckingham, A. D., & Fischer, P. (2005). "Direct chiral discrimination in NMR spectroscopy." Chemical Physics, 320(1), 1-10. Available at: [Link]
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Awad, H., & El-Aneed, A. (2013). "Enantioselectivity of mass spectrometry: challenges and promises." Mass Spectrometry Reviews, 32(4), 289-307. Available at: [Link]
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Wadhwa, S., et al. (2024). "Direct Chiral Discrimination with NMR." Angewandte Chemie International Edition. Available at: [Link]
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Spectroscopy Online. (2017). "Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism." Available at: [Link]
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Kassem, M. A., & El-Aneed, A. (2013). "Enantioselectivity of mass spectrometry: challenges and promises." Mass Spectrometry Reviews, 32(4), 289-307. Available at: [Link]
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Buckingham, A. D. (2015). "Chiral discrimination in NMR spectroscopy." Quarterly Reviews of Biophysics, 48(4), 421-423. Available at: [Link]
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Spark904. "Absolute configuration of complex chiral molecules." Available at: [Link]
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Buckingham, A. D. (2015). "Chiral discrimination in NMR spectroscopy." PubMed. Available at: [Link]
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Chemistry Stack Exchange. (2012). "How do I determine the absolute configuration experimentally?" Available at: [Link]
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Rajkumar, S., et al. (2015). "Growth and Characterization of Cobalt Mercury Thiocyanate single crystals grown in silica gel medium." Research Publish Journals. Available at: [Link]
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R Discovery. "Thiocyanate Single Crystals Research Articles." Available at: [Link]
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Michigan State University Department of Chemistry. "X-Ray Crystallography Laboratory." Available at: [Link]
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Metherall, J. P., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 52, 2154-2175. Available at: [Link]
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Creative BioMart. "X-ray Crystallography." Available at: [Link]
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ResearchGate. "HRXRD pattern of CMTC single crystal." Available at: [Link]
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University of Rochester Department of Chemistry. "How To: Grow X-Ray Quality Crystals." Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2023). "Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers." Molecules, 28(21), 7247. Available at: [Link]
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Martin, G. E. (2024). "How to grow crystals for X-ray crystallography." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(4), 281-291. Available at: [Link]
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Mäkinen, R. M. (2006). "Synthesis, crystal structure and thermal decomposition of certain metal thiocyanates and organic thiocyanates." University of Jyväskylä. Available at: [Link]
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Nfor, E. N., et al. (2020). "Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds." Molecules, 25(23), 5691. Available at: [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Thiourea and Thiazole Derivatives Synthesized from Ethyl 3-Isothiocyanatobutyrate
This guide provides a comprehensive framework for the synthesis and comparative biological activity screening of novel compounds derived from Ethyl 3-isothiocyanatobutyrate. We will navigate the rationale behind experimental choices, present detailed, self-validating protocols, and objectively compare the potential performance of these novel derivatives against established bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.
Introduction: The Untapped Potential of this compound
Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic compounds renowned for their broad spectrum of biological activities, most notably their chemopreventive and antimicrobial properties. The electrophilic nature of the -N=C=S group allows for covalent interaction with various biological nucleophiles, including cysteine residues in proteins, leading to the modulation of key cellular pathways. While significant research has focused on ITCs like sulforaphane, many synthetic variants remain underexplored.
This compound is a compelling, yet under-investigated, starting material. Its structure presents a reactive isothiocyanate group for derivatization and an ester moiety that can be hydrolyzed to a carboxylic acid, offering a secondary site for modification. This guide proposes a systematic approach to synthesize a focused library of thiourea and thiazole derivatives from this parent compound and evaluate their biological potential in key therapeutic areas.
Synthesis of a Focused Compound Library
The core of our investigation lies in the strategic derivatization of the isothiocyanate group. The addition of primary amines to isothiocyanates is a robust and high-yielding reaction that produces N,N'-disubstituted thioureas. These derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.
Experimental Protocol: Synthesis of Thiourea Derivatives
-
Solubilization: Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Amine Addition: To the stirred solution, add the respective primary amine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized thioureas using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol was used to synthesize a hypothetical library of four thiourea derivatives for screening, as detailed in Table 1.
Table 1: Synthesized Thiourea Derivatives from this compound
| Compound ID | Amine Used | Molecular Formula | Molecular Weight ( g/mol ) |
| E3IB-TU1 | Aniline | C₁₃H₁₈N₂O₂S | 282.36 |
| E3IB-TU2 | 4-Fluoroaniline | C₁₃H₁₇FN₂O₂S | 300.35 |
| E3IB-TU3 | Benzylamine | C₁₄H₂₀N₂O₂S | 296.39 |
| E3IB-TU4 | Cyclohexylamine | C₁₃H₂₄N₂O₂S | 288.41 |
Comparative Biological Activity Screening
To assess the therapeutic potential of our synthesized compounds, we will perform a panel of in vitro assays targeting key areas of unmet medical need: oncology and infectious diseases. The selection of these assays is based on the known activities of isothiocyanates and their derivatives.
Anticancer Activity: Cytotoxicity Screening
The antiproliferative effects of isothiocyanates are well-documented. We will evaluate the cytotoxicity of our novel compounds against a panel of human cancer cell lines.
-
Cell Seeding: Seed human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (E3IB-TU1 to E3IB-TU4) and the reference drug, Doxorubicin, for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
The following table presents hypothetical IC₅₀ values to demonstrate how the data would be structured for comparison.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Thiourea Derivatives
| Compound ID | HCT116 | MCF-7 |
| E3IB-TU1 | 25.4 | 38.2 |
| E3IB-TU2 | 15.8 | 22.5 |
| E3IB-TU3 | 45.1 | > 100 |
| E3IB-TU4 | > 100 | > 100 |
| Doxorubicin (Ref.) | 0.8 | 1.2 |
From this illustrative data, one might conclude that the introduction of a 4-fluorophenyl group (E3IB-TU2) enhances cytotoxic activity compared to the unsubstituted phenyl group (E3IB-TU1).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiourea derivatives have shown promise in this area.
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antibiotic, Ciprofloxacin, in Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate the wells of a 96-well plate with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| E3IB-TU1 | 64 | > 128 |
| E3IB-TU2 | 32 | 128 |
| E3IB-TU3 | 128 | > 128 |
| E3IB-TU4 | > 128 | > 128 |
| Ciprofloxacin (Ref.) | 0.5 | 0.25 |
This hypothetical data suggests that compound E3IB-TU2 exhibits the most promising antibacterial activity, particularly against the Gram-positive S. aureus.
Visualizing the Experimental Workflow
To provide a clear overview of the screening cascade, the following diagram outlines the process from synthesis to final data analysis.
A Comparative Guide to the Kinetic Studies of Ethyl 3-Isothiocyanatobutyrate Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the kinetic profile of ethyl 3-isothiocyanatobutyrate, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive published kinetic data for this specific compound, this document leverages foundational principles of physical organic chemistry and comparative data from analogous structures to build a predictive framework for its reactivity. We will delve into the factors expected to govern its reactions with key biological and synthetic nucleophiles and provide detailed, field-proven protocols for researchers to conduct their own kinetic investigations. Our objective is to equip you with the theoretical grounding and practical methodologies necessary to explore and exploit the chemical behavior of this compound.
Introduction: The Chemical Landscape of this compound
Isothiocyanates (ITCs) are a class of reactive electrophiles known for their diverse biological activities, including anti-inflammatory and anticarcinogenic properties.[1] Their reactivity stems from the electrophilic carbon atom of the -N=C=S group, which is susceptible to attack by a variety of nucleophiles.[2][3] this compound is a secondary alkyl isothiocyanate featuring an ester moiety. This unique combination of functional groups suggests a nuanced reactivity profile influenced by both steric and electronic factors. Understanding the kinetics of its reactions is paramount for applications ranging from the synthesis of novel heterocyclic scaffolds to the design of targeted covalent inhibitors in drug discovery.
The primary reaction of interest for isothiocyanates is nucleophilic addition to the central carbon, most commonly with amines and thiols to form substituted thioureas and dithiocarbamates, respectively. The general mechanism is depicted below.
Caption: General mechanism of nucleophilic addition to an isothiocyanate.
Predicted Reactivity Profile and Comparative Analysis
While direct kinetic data for this compound is scarce, we can construct a robust hypothesis of its reactivity by comparing its structure to well-studied isothiocyanates. The key structural features influencing its reactivity are:
-
Secondary Alkyl Substitution: The isothiocyanate group is attached to a secondary carbon. This introduces more steric hindrance around the electrophilic center compared to primary alkyl isothiocyanates (e.g., ethyl isothiocyanate).[4]
-
Ester Moiety: The ethyl ester group is located at the 3-position relative to the isothiocyanate. Its electron-withdrawing nature is likely to have a modest, distance-dependent inductive effect.
Comparison with Other Isothiocyanates
We can predict the relative reactivity of this compound by placing it on a spectrum with other common isothiocyanates.
| Isothiocyanate Type | Example | Structural Features | Predicted Relative Reactivity with Amines/Thiols | Rationale |
| Primary Alkyl | Ethyl Isothiocyanate | -NCS on a primary carbon; minimal steric hindrance. | High | Low steric hindrance allows for rapid nucleophilic attack. |
| Secondary Alkyl (Target) | This compound | -NCS on a secondary carbon; moderate steric hindrance. | Moderate | Steric bulk from the methyl group and the ethyl butyrate backbone will slow the reaction compared to a primary ITC. [4] |
| Aromatic | Phenyl Isothiocyanate | -NCS attached to an sp² carbon; resonance effects. | Moderate to Low | The aromatic ring can delocalize electron density, slightly reducing the electrophilicity of the isothiocyanate carbon. Reactivity is generally lower than simple aliphatic ITCs.[5] |
| Acyl | Acetyl Isothiocyanate | -NCS attached to a carbonyl group. | Very High | The strong electron-withdrawing effect of the adjacent carbonyl group significantly increases the electrophilicity of the isothiocyanate carbon, making it highly reactive.[2] |
Key Insights:
-
Steric Hindrance as the Dominant Factor: For aliphatic isothiocyanates, steric hindrance is a primary determinant of reaction rate. The secondary nature of this compound is expected to make it less reactive than primary counterparts like ethyl isothiocyanate or benzyl isothiocyanate.[4][5]
-
Electronic Effects: The electron-withdrawing ester group in this compound is predicted to have a minor rate-enhancing effect due to the inductive effect. However, this is likely outweighed by the steric hindrance at the reaction center. In contrast, the powerful electron-withdrawing effect in acyl isothiocyanates dramatically accelerates the reaction.[2]
The logical flow for this comparative analysis is outlined in the diagram below.
Caption: Factors influencing the predicted reactivity of this compound.
Experimental Protocols for Kinetic Analysis
To empirically determine the reactivity of this compound, a pseudo-first-order kinetics experiment is recommended. This involves using a large excess of the nucleophile so that its concentration remains effectively constant throughout the reaction, simplifying the rate law.
Protocol 1: Kinetic Analysis by HPLC-UV
This is a versatile method for monitoring the reaction by quantifying the disappearance of the isothiocyanate reactant and the appearance of the thiourea or dithiocarbamate product over time.[6]
Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile (e.g., n-butylamine) using HPLC.
Materials:
-
This compound (≥98% purity)
-
Nucleophile (e.g., n-butylamine, ≥99% purity)
-
Anhydrous solvent (e.g., Acetonitrile, HPLC grade)
-
Quenching solution (e.g., 1% Trifluoroacetic acid in Acetonitrile/Water)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 10 mM).
-
Prepare a stock solution of the nucleophile (e.g., n-butylamine) in acetonitrile at a concentration at least 10-fold higher than the isothiocyanate (e.g., 200 mM).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., 25.0 ± 0.1 °C), equilibrate the nucleophile solution.
-
-
Initiation and Sampling:
-
At time t=0, add a known volume of the this compound stock solution to the pre-heated nucleophile solution to achieve the desired final concentration (e.g., 0.5 mM ITC, 190 mM amine).
-
Immediately withdraw the first aliquot (t=0) and quench the reaction by diluting it into a vial containing the quenching solution. This stops the reaction by protonating the amine.
-
Withdraw subsequent aliquots at regular time intervals (e.g., every 2, 5, 10, 20, 30, 60 minutes) and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A suitable method might be a gradient elution on a C18 column with a mobile phase of water (0.1% TFA) and acetonitrile (0.1% TFA).[7]
-
Monitor the absorbance at a wavelength where the reactant and product can be distinguished (e.g., 240-250 nm).
-
-
Data Analysis:
-
Generate a calibration curve for this compound to convert peak area to concentration.
-
Plot the natural logarithm of the concentration of this compound (ln[ITC]) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k') is the negative of the slope.
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile: k₂ = k' / [Nucleophile].
-
Caption: Experimental workflow for HPLC-based kinetic analysis.
Proposed Synthesis Protocol for this compound
Since this compound is not a commonly stocked reagent, a reliable synthesis protocol is essential. The most common and effective methods for synthesizing isothiocyanates involve the reaction of a primary amine with a thiocarbonyl source.[8] The precursor, ethyl 3-aminobutyrate, is commercially available.[9][10]
Method A: Reaction with Thiophosgene
This is a classic and high-yielding method, but requires extreme caution due to the high toxicity of thiophosgene.[11]
Reaction: Ethyl 3-aminobutyrate + Thiophosgene (CSCl₂) → this compound + 2 HCl
Materials:
-
Ethyl 3-aminobutyrate
-
Thiophosgene
-
Anhydrous, non-protic solvent (e.g., Dichloromethane)
-
A base to scavenge HCl (e.g., Triethylamine or Calcium Carbonate)
Procedure (must be performed in a certified fume hood):
-
Dissolve ethyl 3-aminobutyrate (1.0 eq) in anhydrous dichloromethane.
-
Add a slight excess of the base (e.g., triethylamine, 2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with cold water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure this compound.
Method B: From Carbon Disulfide
This method avoids the use of thiophosgene and is generally safer. It proceeds via an in-situ generated dithiocarbamate salt, which is then decomposed to the isothiocyanate.[12]
Reaction:
-
Ethyl 3-aminobutyrate + CS₂ + Base → Dithiocarbamate salt
-
Dithiocarbamate salt + Decomposing agent → this compound
Materials:
-
Ethyl 3-aminobutyrate
-
Carbon Disulfide (CS₂)
-
Base (e.g., Triethylamine)
-
Decomposing/Desulfurizing agent (e.g., Tosyl Chloride[12], Ethyl Chloroformate)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve ethyl 3-aminobutyrate (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and slowly add carbon disulfide (1.2 eq). Stir at this temperature for 30 minutes, then at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Cool the mixture back to 0 °C.
-
Slowly add a solution of the decomposing agent (e.g., tosyl chloride, 1.1 eq) in dichloromethane.
-
Stir the reaction at room temperature until TLC indicates the consumption of the intermediate.
-
Workup the reaction as described in Method A (washing, drying, concentrating).
-
Purify the product by vacuum distillation.
Conclusion and Future Directions
This compound presents an interesting case study in reactivity, where steric hindrance at its secondary carbon center is expected to temper the rate of nucleophilic addition. This guide establishes a predictive framework, positioning its reactivity as intermediate between more sterically accessible primary alkyl ITCs and electronically distinct aromatic or acyl ITCs.
The provided experimental protocols offer a clear and robust pathway for researchers to empirically validate these predictions and generate the first quantitative kinetic data for this molecule. Such data will be invaluable for its application in medicinal chemistry, where reaction kinetics directly impact covalent bond formation with biological targets, and in synthetic chemistry for the rational design of reaction conditions. By synthesizing this compound and systematically studying its reactions with a panel of amines and thiols of varying steric bulk and nucleophilicity, a comprehensive understanding of its chemical personality can be achieved.
References
- Baskoz, Y., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- Gao, Y., et al. (2018). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. Molecules.
- BenchChem. (2025).
- Murakami, K., & Irie, R. (2023). Recent advancement in the synthesis of isothiocyanates.
- Solovyev, P. A., et al. (2016). A novel selective synthesis of beta-isothiocyanato ketones.
- LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Journal of the American Chemical Society.
- BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. BenchChem Technical Guides.
- Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2.
- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry.
- Franklin, M. R. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition.
- BenchChem. (2025).
- BenchChem. (2025). 2-Cyanoethyl Isothiocyanate Reaction Kinetics. BenchChem Technical Support Center.
- Plaszkó, T., et al. (2021). Effects of Glucosinolate-Derived Isothiocyanates on Fungi.
- Hirai, K. (1971). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Bulletin of the Chemical Society of Japan.
- CymitQuimica.
- Wang, L., et al. (2023).
- Nakamura, Y. (2011). Electrophiles in foods: the current status of isothiocyanates and their chemical biology. Journal of Health Science.
- Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry.
- Wang, Z., et al. (2025). Three-Component Reaction of Isothiocyanates, Amines, and Sulfonium Salts Leading to S-Alkyl Isothioureas. Chinese Journal of Organic Chemistry.
- LoPachin, R. M., & Gavin, T. (2014). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation.
- Sharma, S. (1977). Thiophosgene in Organic Synthesis. Synthesis.
- ChemScene.
- El-Sayed, I. (2011). Reactions of Carbon Disulfide with N-Nucleophiles.
- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis.
- J&K Scientific LLC. Ethyl 3-aminobutyrate | 5303-65-1. J&K Scientific Product Page.
- Simson Pharma Limited. Ethyl 3-aminobutyrat | CAS No- 5303-65-1. Simson Pharma Product Page.
- Waske, P. A., et al. (2013).
- Endo, T., & Okawara, M. (1984). Reaction of 1,3-propanediol with thiophosgene forming sixmembered cyclic thiocarbonates.
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A Comparative Guide for Synthetic Chemists: Ethyl 3-Isothiocyanatobutyrate vs. Methyl 3-Isothiocyanatobutyrate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: ethyl 3-isothiocyanatobutyrate and mthis compound. By examining their synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles, this document aims to empower chemists to make informed decisions for their specific synthetic needs.
Introduction to 3-Isothiocyanatobutyrate Esters
Ethyl and mthis compound are versatile bifunctional molecules that feature both an electrophilic isothiocyanate group and an ester functionality. This unique combination makes them valuable synthons for the construction of a variety of heterocyclic compounds, particularly substituted thioureas, which are precursors to numerous biologically active molecules. The choice between the ethyl and methyl ester can have subtle but significant implications for reaction outcomes, including reaction rates, yields, and the ease of purification.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference in the ester alkyl group—ethyl versus methyl—gives rise to variations in their physical properties. These differences can be critical in designing experimental setups, particularly concerning reaction temperature and workup procedures.
| Property | This compound | Mthis compound | Source(s) |
| CAS Number | 206750-29-0 | 83509-89-1 | [1][2] |
| Molecular Formula | C₇H₁₁NO₂S | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 173.23 g/mol | 117.15 g/mol | [1][2] |
| Boiling Point | 87-88 °C at 5 mmHg | Not available | [1] |
| Density | 1.07 g/cm³ | Not available | [1] |
| Refractive Index | 1.491 | Not available | [1] |
Synthesis of Ethyl and Mthis compound
The most common and practical approach to synthesizing these target molecules involves a two-step sequence starting from the corresponding β-amino esters: ethyl 3-aminobutanoate and methyl 3-aminobutanoate. These precursors are typically prepared via the esterification of 3-aminobutanoic acid. The subsequent conversion of the amino group to an isothiocyanate can be achieved through several methods, with the use of thiophosgene or carbon disulfide being the most prevalent.
Workflow for the Synthesis of 3-Isothiocyanatobutyrate Esters
Caption: General synthetic workflow for 3-isothiocyanatobutyrate esters.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-Aminobutanoate Hydrochloride
This procedure is adapted from established methods for amino acid esterification.[3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobutanoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents).
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid, ethyl 3-aminobutanoate hydrochloride, can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on the general reaction of amines with thiophosgene.[4]
-
To a stirred solution of ethyl 3-aminobutanoate hydrochloride (1 equivalent) and calcium carbonate (1.5 equivalents) in a mixture of dichloromethane and water (1:1) at 0 °C, add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Proposed Experimental Protocol: Synthesis of Mthis compound
Due to the limited availability of a specific protocol for the methyl analog, the following procedure is proposed based on the synthesis of the ethyl ester and general methods for methyl ester and isothiocyanate formation.[6][7]
Step 1: Synthesis of Methyl 3-Aminobutanoate Hydrochloride
-
Follow the procedure for the ethyl ester, substituting anhydrous methanol for ethanol.[6]
Step 2: Synthesis of Mthis compound
-
Follow the procedure for the ethyl isothiocyanate, using methyl 3-aminobutanoate hydrochloride as the starting material.
Reactivity and Performance in Synthesis: A Comparative Analysis
The primary synthetic utility of these reagents lies in the reactivity of the isothiocyanate group, which readily undergoes nucleophilic attack by amines to form substituted thioureas. The ester functionality, while generally less reactive, can also participate in reactions, and its nature (ethyl vs. methyl) can influence the overall reactivity of the molecule.
Thiourea Formation
The formation of thioureas is a cornerstone of isothiocyanate chemistry. The reaction proceeds via the nucleophilic attack of an amine on the electrophilic carbon of the isothiocyanate group.
Caption: General reaction for the formation of a disubstituted thiourea.
Comparative Reactivity:
-
Steric Effects: The methyl group is sterically less demanding than the ethyl group. In reactions where the ester group might influence the approach of a nucleophile to the isothiocyanate, the methyl ester could exhibit a slightly faster reaction rate. However, given the three-bond separation between the ester and the isothiocyanate, this effect is likely to be minimal.
-
Electronic Effects: The electronic withdrawing effects of the methyl and ethyl esters are very similar, and therefore, a significant difference in the electrophilicity of the isothiocyanate carbon is not expected.
A more significant difference in reactivity may be observed in reactions involving the ester carbonyl itself, such as aminolysis. Studies on the aminolysis of esters have shown that methyl esters can be more reactive than their ethyl counterparts.[8] This is attributed to the slightly greater electrophilicity of the methyl ester's carbonyl carbon and the better leaving group ability of methoxide compared to ethoxide.
Intramolecular Cyclization
The bifunctional nature of 3-isothiocyanatobutyrate esters allows for the possibility of intramolecular cyclization reactions, particularly when reacted with nucleophiles that can subsequently interact with the ester group. For instance, reaction with a primary amine to form a thiourea, followed by intramolecular aminolysis of the ester, could lead to the formation of a six-membered heterocyclic ring.
In such a scenario, the higher reactivity of the methyl ester towards aminolysis could translate to faster cyclization rates or the ability to perform the reaction under milder conditions compared to the ethyl ester.
Practical Considerations and Recommendations
The choice between ethyl and mthis compound will often depend on the specific requirements of the synthesis.
-
For standard thiourea formation with external amines: The difference in reactivity is likely to be negligible. The choice may be guided by the availability and cost of the starting materials.
-
For intramolecular cyclization reactions involving the ester: Mthis compound may offer an advantage due to the higher reactivity of the methyl ester towards nucleophilic acyl substitution.
-
Purification: The higher boiling point of the ethyl ester may be advantageous in reactions requiring elevated temperatures, as it is less volatile. Conversely, the potentially lower boiling point of the methyl ester could facilitate its removal from the reaction mixture if used in excess.
Conclusion
Both ethyl and mthis compound are valuable and versatile reagents for the synthesis of thiourea derivatives and other heterocyclic compounds. While their reactivity in many common transformations is expected to be similar, the methyl ester may exhibit enhanced reactivity in reactions involving nucleophilic attack at the ester carbonyl, such as intramolecular cyclizations. The selection of the optimal reagent should be made on a case-by-case basis, considering the specific reaction, desired outcome, and practical considerations such as cost, availability, and purification.
References
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- PubChem. Ethyl 3-cyanobutanoate. [Link]
- Nazarbayev University Repository. Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. [Link]thiourea&offset=0)
- ResearchGate. Examples of biologically related isothiocyanates and recent approaches to their synthesis. [Link]
- Brainly. List the following esters in order from most reactive to least reactive toward hydrolysis: A. Methyl. [Link]
- Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
- ACS Publications. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. [Link]
- MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
- PubMed. Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. [Link]
- Organic Syntheses. Isothiocyanic acid, methyl ester. [Link]
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- ACS Publications. The Isomerization of Alkyl Thiocyanates to Isothiocyanates. [Link]
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- Royal Society of Chemistry. Board news – Organic & Biomolecular Chemistry Blog. [Link]
- Royal Society of Chemistry. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][1]thiazines. [Link]
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- Google Patents.
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- Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]
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- PubChem. Ethyl isocyanate. [Link]
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- Wikipedia. Methyl isothiocyanate. [Link]
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- ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... [Link]
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A Guide to the Purity Assessment of Synthesized Ethyl 3-isothiocyanatobutyrate: A Comparative Analysis of Analytical Techniques
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Ethyl 3-isothiocyanatobutyrate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents a framework for selecting the most appropriate analytical technique.
Introduction: The Imperative of Purity in Isothiocyanate Chemistry
The analytical determination of isothiocyanates, however, is not without its challenges. These compounds can exhibit instability, particularly in the presence of nucleophiles, and some are sensitive to thermal degradation.[4][5][6] Furthermore, their often limited UV chromophores can complicate analysis by common chromatographic techniques.[4] This guide, therefore, aims to provide a robust, self-validating framework for the purity assessment of synthesized this compound, comparing the most effective analytical methods and providing the technical rationale for their application.
Synthesis and Anticipated Impurities
A common route to synthesizing isothiocyanates involves the reaction of a primary amine with a thiocarbonyl source, such as thiophosgene or carbon disulfide.[7][8] For this compound, a plausible synthesis starts from ethyl 3-aminobutyrate.
Potential impurities arising from this synthesis can include:
-
Unreacted Starting Materials: Residual ethyl 3-aminobutyrate.
-
Intermediates: Dithiocarbamate salts, if not fully converted.
-
Byproducts: Symmetrical thioureas formed by the reaction of the isothiocyanate with the starting amine.
-
Solvent and Reagent Residues: Residual solvents or coupling agents used in the reaction.
-
Degradation Products: Isothiocyanates can be susceptible to hydrolysis, especially under non-neutral pH conditions.[1]
A thorough purity assessment must be capable of separating and identifying the target compound from this array of potential contaminants.
Comparative Analysis of Purity Assessment Methodologies
The selection of an analytical method is a critical decision based on the physicochemical properties of the analyte and the information required. For this compound, a combination of chromatographic and spectroscopic methods provides the most complete picture of purity.
Caption: General workflow for purity assessment of synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification. Given the likely volatility of this compound, GC-MS is a primary candidate for its analysis.
Causality in Method Design: The choice of a non-polar or mid-polar capillary column (e.g., DB-5ms) is based on the expected polarity of the analyte. The temperature program is designed to ensure separation from lower-boiling point solvents and higher-boiling point impurities like thioureas. However, a key consideration is the thermal stability of isothiocyanates; some can degrade in a hot GC injection port.[5] Therefore, the injector temperature must be optimized to ensure volatilization without degradation.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 1.0 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Instrument: A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Injector Temperature: 250°C (optimized to prevent degradation).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the relative peak area of the target compound. Confirm identity by comparing the acquired mass spectrum with a reference spectrum or expected fragmentation pattern.
Strengths and Limitations:
-
Strengths: High sensitivity and specificity, excellent for separating volatile impurities, provides structural information via mass spectra.
-
Limitations: Potential for thermal degradation of the analyte, not suitable for non-volatile impurities (e.g., salts).
High-Performance Liquid Chromatography (HPLC)
Rationale and Principle: HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For isothiocyanates, reversed-phase HPLC (RP-HPLC) with a non-polar stationary phase (like C18) is most common.[2]
Causality in Method Design: Isothiocyanates often lack a strong UV chromophore, making detection challenging.[4] Detection is typically performed at low wavelengths (e.g., 210-254 nm). A significant challenge with some isothiocyanates in RP-HPLC is their limited water solubility, which can lead to on-column precipitation and inaccurate quantification.[9] A study by Lamy et al. (2012) demonstrated that heating the column to 50-60°C can significantly improve peak shape and recovery by increasing solubility in the mobile phase.[9] This is a critical insight for developing a robust method.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-isothiocyanatobutyrate
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so with the highest commitment to safety and environmental stewardship. Ethyl 3-isothiocyanatobutyrate and related isothiocyanates are potent, reactive compounds invaluable in chemical synthesis and drug development. However, their utility is matched by a significant hazard profile that demands a rigorous, scientifically-grounded approach to handling and disposal.
This guide moves beyond generic safety data to provide a deep, procedural framework for the safe management and disposal of this compound. Our focus is on understanding the why behind each step, ensuring that these protocols become a self-validating system of safety within your laboratory.
The Hazard Profile: Understanding the Reactivity of the Isothiocyanate Group
This compound's hazards are intrinsically linked to the electrophilic nature of its isothiocyanate functional group (-N=C=S).[1] This group readily reacts with nucleophiles, including biological macromolecules, which is the basis for both its synthetic utility and its toxicity. A thorough understanding of its hazard profile is non-negotiable for safe handling.
The primary hazards are summarized below, based on data for this compound and structurally similar, highly hazardous isothiocyanates.[2][3][4]
| Hazard Category | Description | Supporting Sources |
| Acute Toxicity | Fatal or highly toxic if swallowed, inhaled, or in contact with skin.[2][4] The toxicological properties are not fully investigated for all compounds in this class, demanding maximum precaution.[2] | [2][3][4] |
| Corrosivity | Causes severe skin burns and serious eye damage.[2][3][5] The compound can rapidly destroy tissue upon contact. | [2][3][5] |
| Respiratory Sensitization | May cause allergy or asthma-like symptoms if inhaled, indicating a potential for severe respiratory reactions even at low concentrations.[2] | [2] |
| Flammability | Flammable liquid and vapor.[2][5] Requires storage and handling away from all ignition sources. | [2][5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental damage. | [2] |
The Core Directive: Professional Disposal and Chemical Neutralization
The cornerstone of responsible chemical management is adherence to regulatory requirements. The primary and mandatory disposal route for this compound is through a licensed and approved hazardous waste disposal service.
Prime Directive: All bulk quantities of pure, mixed, or contaminated this compound must be collected in designated, sealed, and clearly labeled hazardous waste containers for professional disposal.[3][5] Never attempt to dispose of bulk quantities down the drain or in regular trash.
Chemical neutralization is a secondary procedure, appropriate only for the decontamination of residual amounts on laboratory glassware and surfaces, or for treating small spills under controlled conditions. The goal of neutralization is to chemically alter the hazardous isothiocyanate functional group into a less reactive, less toxic species.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal and Decontamination Protocols
Procedure 1: Bulk Waste Management
This procedure applies to unused product, reaction mixtures, and contaminated solvents.
-
Segregation: Dedicate a specific, labeled hazardous waste container for isothiocyanate waste. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[5]
-
Container Selection: Use a chemically resistant container (e.g., glass or Teflon-lined) with a secure, vapor-tight screw cap. Ensure the container is in good condition and free from cracks or defects.
-
Labeling: Clearly label the container with "Hazardous Waste," "Toxic," "Corrosive," "Flammable," and the full chemical name: "this compound." List all components of any mixtures.
-
Collection: Using a funnel, carefully transfer the waste into the container. Perform this transfer inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat and ignition sources.[5][6] Follow all institutional guidelines for hazardous waste accumulation.
Procedure 2: Decontamination of Labware and Surfaces
This protocol is designed to neutralize trace residues on glassware (flasks, syringes, etc.) before they are cleaned for reuse or disposal.
Causality: The isothiocyanate group is susceptible to oxidation. This procedure uses a common and effective oxidizing agent, sodium hypochlorite (bleach), to break down the reactive -N=C=S moiety into less hazardous compounds.[7]
-
Initial Rinse (in a fume hood):
-
Rinse the contaminated item with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any organic residue.
-
Pour this rinse-solvent into your designated isothiocyanate hazardous waste container (Procedure 1).
-
-
Preparation of Neutralization Solution:
-
Prepare a fresh ~10-15% aqueous solution of commercial bleach (which is typically 5-8% sodium hypochlorite). For example, add 1 part bleach to 4 parts water. Caution: Handle bleach with care, as it is corrosive.
-
-
Neutralization Soak (in a fume hood):
-
Carefully place the rinsed glassware into a secondary container (e.g., a plastic tub) and fully submerge it in the bleach solution.
-
Allow the items to soak for a minimum of 12 hours. This extended contact time ensures complete reaction with the electrophilic center of any residual isothiocyanate.
-
-
Final Cleaning:
-
After soaking, carefully remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures. The neutralized bleach solution can typically be disposed of down the drain with copious amounts of water, but always confirm with your institution's specific guidelines for bleach disposal.
-
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to mitigating the severe hazards of this compound.
Caption: Emergency spill response protocol.
Step-by-Step Spill Response:
-
Alert & Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, increase ventilation if it can be done safely without exposing personnel.
-
Don PPE: Before re-entering the area, don the appropriate PPE: a self-contained breathing apparatus or appropriate respirator, chemical-resistant gloves (e.g., nitrile or neoprene), a fully protective impervious suit or lab coat, and chemical safety goggles/face shield.[2]
-
Containment: For liquid spills, surround the area with an inert, non-combustible absorbent material like sand, vermiculite, or diatomite.[2] Do not use combustible materials like paper towels.
-
Absorption: Carefully cover and absorb the spilled material with the inert absorbent. Use non-sparking tools for this process.[6]
-
Collection: Gently sweep the contaminated absorbent material into a designated, sealable container for hazardous waste. Label it appropriately for disposal.
-
Decontamination: Decontaminate the spill area using the bleach solution and method described in Procedure 2. Wipe the area, allow for a 30-minute contact time, and then wipe clean. All materials used for decontamination must also be disposed of as hazardous waste.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you build a robust system of safety that protects researchers, the wider community, and the environment.
References
-
Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb - PMC . PubMed Central, National Institutes of Health. [Online]. Available: [Link]
-
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane . MDPI. [Online]. Available: [Link]
Sources
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- 3. fishersci.com [fishersci.com]
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- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-isothiocyanatobutyrate
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Ethyl 3-isothiocyanatobutyrate, a member of the reactive isothiocyanate class, presents unique handling challenges due to its inherent reactivity and toxicity. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe manipulation in a research environment. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this reagent confidently, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Reactivity and Toxicity
This compound is classified as a hazardous chemical, and its risk profile is dominated by the electrophilic isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, including water, alcohols, amines, and, critically, the functional groups of biological macromolecules like proteins and DNA. This reactivity is the mechanistic basis for its toxicity.
Key Hazards:
-
Severe Corrosivity: The compound is corrosive and can cause severe skin burns and serious eye damage.[1][2] Contact with tissues can lead to immediate chemical burns due to the rapid reaction with cellular components.
-
Acute Toxicity: It is toxic if inhaled and harmful if swallowed or in contact with skin.[2] Vapors can cause respiratory irritation.[3] Isothiocyanates, as a class, are known to be highly irritating to the skin, eyes, and mucous membranes.[4]
-
Lachrymator: Like many isothiocyanates, it is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[5]
Core Protection: A Multi-layered Approach to Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The selection of each component is directly linked to the specific hazards posed by this compound. All handling operations must occur within a certified chemical fume hood to contain vapors.[3][5]
| PPE Component | Specification | Rationale & Field Insight |
| Hand Protection | Double Gloving: Inner Nitrile glove, outer Butyl rubber or heavy-duty Nitrile glove.[6] | The isothiocyanate group can permeate standard thin gloves. Nitrile offers good splash resistance, but for prolonged handling or risk of immersion, Butyl rubber provides superior protection against a wide array of reactive chemicals.[6] Double gloving provides a critical safety buffer in case the outer glove is compromised. |
| Eye & Face Protection | Tightly-sealed chemical splash goggles (ANSI Z87.1 / EN 166) AND a full-face shield.[7][8] | Due to its severe corrosivity and lachrymatory properties, standard safety glasses are insufficient.[1][5] Goggles prevent vapor and splash intrusion, while the face shield protects the skin on the face from splashes during transfers or potential reactions. |
| Body Protection | Flame-resistant lab coat worn over long pants and closed-toe shoes. For larger quantities (>50 mL), a chemical-resistant apron is required.[9] | The lab coat provides a primary barrier. An apron made of neoprene or a similar resistant material adds a crucial layer of protection against spills of this corrosive liquid during transfers.[9] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with an organic vapor cartridge.[10][11] | Mandatory if there is any risk of exposure outside of a fume hood (e.g., large spills, equipment failure). The organic vapor cartridge effectively adsorbs the volatile isothiocyanate molecules.[10] A proper respiratory protection program, including fit testing, is required by OSHA.[11] |
Operational Protocol: Safe Handling Workflow
This workflow is designed to minimize exposure at every stage of the experimental process. Adherence to this sequence is critical for ensuring a safe operational environment.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Pre-Operation Safety Check:
-
Reagent Handling:
-
Conduct all manipulations of this compound inside the fume hood.[5]
-
When transferring, use a syringe or cannula technique to minimize exposure to air and prevent splashes.
-
Keep the container tightly sealed when not in use. The compound is moisture-sensitive and will react with atmospheric water.[13]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, acids, alcohols, and amines.[5]
-
-
Post-Reaction and Decontamination:
-
Before removing reaction apparatus from the fume hood, neutralize any residual reagent. A common laboratory practice for isothiocyanates involves quenching with a solution of a primary or secondary amine (e.g., a dilute solution of diethylamine in an appropriate solvent) or a basic solution, but this must be done with care as the reaction can be exothermic.
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after the procedure is complete.[12]
-
Emergency Response: Protocols for Exposure and Spills
Immediate and correct action is vital in mitigating the effects of an accidental exposure or spill.
-
Skin Exposure:
-
Immediately move to the nearest safety shower.[12]
-
While under the shower, remove all contaminated clothing.
-
Thoroughly wash the affected skin with copious amounts of soap and water for at least 15 minutes.[4][12]
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[1]
-
-
Eye Exposure:
-
Inhalation:
-
Ingestion:
-
Small Spill (in a fume hood):
-
Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[4]
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[5]
-
Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
-
Large Spill (outside a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill without appropriate respiratory protection and specialized training.[12]
-
Waste Management: Responsible Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all excess reagent, reaction residues, and contaminated materials (gloves, absorbent pads, glassware) in a clearly labeled, sealed, and chemically compatible container.
-
-
Disposal:
References
-
New Jersey Department of Health. Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY.[Link]
-
Food and Agriculture Organization of the United Nations. Personal safety and protective clothing.[Link]
-
Centers for Disease Control and Prevention (NIOSH). OSHA Respirator Requirements for Selected Chemicals.[Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection.[Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
-
Centers for Disease Control and Prevention (NIOSH). Respirator Types and Use | Personal Protective Equipment.[Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection - Overview.[Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates - Standards.[Link]
-
University of Colorado Colorado Springs. Glove Selection.[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste.[Link]
-
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.[Link]
-
Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart.[Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products.[Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
Sources
- 1. fishersci.com [fishersci.com]
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- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. Personal safety and protective clothing [fao.org]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
